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  • Product: 5-Phenylpent-2-enoic acid
  • CAS: 55320-96-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Phenylpent-2-enoic Acid

This guide provides a comprehensive technical overview of the primary synthetic pathways for 5-phenylpent-2-enoic acid, a valuable unsaturated carboxylic acid with potential applications in medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the primary synthetic pathways for 5-phenylpent-2-enoic acid, a valuable unsaturated carboxylic acid with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for several key synthetic strategies.

Introduction: The Significance of 5-Phenylpent-2-enoic Acid and its Analogs

5-Phenylpent-2-enoic acid and its derivatives are part of a broader class of phenylpropanoids and cinnamic acid analogs, which have garnered significant interest in the scientific community. These structural motifs are found in numerous natural products and have been associated with a range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The α,β-unsaturated carboxylic acid functionality serves as a versatile chemical handle for further molecular modifications, making it a valuable building block in the synthesis of more complex molecules.[4] This guide will explore the most reliable and efficient methods for the synthesis of 5-phenylpent-2-enoic acid, providing a foundation for its further investigation and application.

Core Synthetic Pathways: A Comparative Analysis

The synthesis of 5-phenylpent-2-enoic acid can be approached through several established olefination and condensation reactions. The choice of pathway often depends on factors such as desired stereoselectivity, availability of starting materials, and scalability. The most common and effective methods involve the reaction of 3-phenylpropanal with a suitable two-carbon building block.

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[5][6] For the synthesis of 5-phenylpent-2-enoic acid, this would involve the reaction of 3-phenylpropanal with a phosphorus ylide bearing a protected or unprotected carboxylic acid functionality.

Mechanism: The reaction proceeds through a betaine intermediate, which collapses to form an oxaphosphetane. This four-membered ring then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable P=O bond is the driving force of the reaction.[7]

Causality of Experimental Choices: The use of a stabilized ylide (e.g., (carboxymethylene)triphenylphosphorane) generally favors the formation of the more thermodynamically stable (E)-isomer of the α,β-unsaturated acid.[7] However, the separation of the triphenylphosphine oxide byproduct can be challenging.[8]

Experimental Protocol: Wittig Synthesis of (E)-5-Phenylpent-2-enoic Acid (Adapted from general Wittig procedures) [6][9]

Step 1: Preparation of the Wittig Reagent (if not commercially available) A solution of (carboxymethylene)triphenylphosphorane can be prepared by reacting triphenylphosphine with bromoacetic acid, followed by deprotonation with a suitable base like sodium hydride in an anhydrous solvent such as THF.

Step 2: The Wittig Reaction

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve (carboxymethylene)triphenylphosphorane (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of 3-phenylpropanal (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and obtain the pure (E)-5-phenylpent-2-enoic acid.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. It offers several advantages, including the formation of a water-soluble phosphate byproduct that is easily removed, and generally excellent (E)-selectivity for the resulting alkene.[10][11]

Mechanism: The HWE reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde (3-phenylpropanal) to form an intermediate that eliminates a dialkyl phosphate to give the alkene.[10]

Causality of Experimental Choices: The use of phosphonate esters, such as triethyl phosphonoacetate, leads to the preferential formation of the (E)-isomer. The choice of base and reaction conditions can further influence the stereochemical outcome.[12][13] The water-soluble nature of the phosphate byproduct significantly simplifies the purification process compared to the Wittig reaction.[8]

Experimental Protocol: HWE Synthesis of (E)-5-Phenylpent-2-enoic Acid (Adapted from a protocol for 3-phenylpropanal) [12][14]

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 3-phenylpropanal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (E)-5-phenylpent-2-enoate.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude ethyl ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with cold 1M HCl to precipitate the (E)-5-phenylpent-2-enoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure product.

The Knoevenagel Condensation (Doebner Modification)

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[15] The Doebner modification specifically utilizes malonic acid in the presence of pyridine and a catalytic amount of piperidine, which often leads to concomitant decarboxylation to yield an α,β-unsaturated carboxylic acid.[15][16]

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound (malonic acid) by the amine base. The resulting carbanion then adds to the carbonyl group of the aldehyde. Subsequent dehydration and decarboxylation yield the final product.[17]

Causality of Experimental Choices: Pyridine serves as both the solvent and a base, while piperidine is a more effective catalyst for the initial condensation. The Doebner conditions are particularly well-suited for the synthesis of cinnamic acid derivatives from aromatic aldehydes and can be effectively applied to aliphatic aldehydes like 3-phenylpropanal.[18]

Experimental Protocol: Knoevenagel-Doebner Synthesis of 5-Phenylpent-2-enoic Acid (Adapted from a general protocol) [17][18]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 eq) in pyridine (3-5 volumes).

  • Add 3-phenylpropanal (1.0 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the evolution of CO2.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining pyridine hydrochloride.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-phenylpent-2-enoic acid.

The Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[19][20] While typically used with aromatic aldehydes, its application to aliphatic aldehydes like 3-phenylpropanal is less common but conceptually possible, though it would require the use of an appropriate anhydride and its corresponding salt. A more plausible, albeit less direct, Perkin-type approach would involve a different set of starting materials. For the synthesis of 5-phenylpent-2-enoic acid, a direct application using 3-phenylpropanal is not the most straightforward approach. A more conventional Perkin reaction would synthesize a cinnamic acid derivative.[21][22] Therefore, a detailed protocol for this specific target molecule via a direct Perkin reaction with 3-phenylpropanal is not provided, as other methods are more efficient and higher yielding.

Comparative Summary of Synthesis Pathways

PathwayKey ReagentsStereoselectivityPurificationYield (Typical)
Wittig Reaction Phosphorus ylide, 3-phenylpropanal(E) favored with stabilized ylidesChallenging (triphenylphosphine oxide byproduct)Moderate
Horner-Wadsworth-Emmons Phosphonate ester, base, 3-phenylpropanalHigh (E)-selectivityStraightforward (water-soluble phosphate byproduct)High
Knoevenagel (Doebner) Malonic acid, pyridine, piperidine, 3-phenylpropanalPredominantly (E)Straightforward (precipitation and recrystallization)Good to High

Visualizing the Synthetic Pathways

Wittig Reaction Pathway

Wittig_Reaction 3-Phenylpropanal 3-Phenylpropanal Betaine Intermediate Betaine Intermediate 3-Phenylpropanal->Betaine Intermediate Carboxymethylene-triphenylphosphorane Carboxymethylene-triphenylphosphorane Carboxymethylene-triphenylphosphorane->Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane 5-Phenylpent-2-enoic acid 5-Phenylpent-2-enoic acid Oxaphosphetane->5-Phenylpent-2-enoic acid Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide

Caption: The Wittig reaction pathway for 5-phenylpent-2-enoic acid synthesis.

Horner-Wadsworth-Emmons Reaction Pathway

HWE_Reaction Triethyl phosphonoacetate Triethyl phosphonoacetate Phosphonate Carbanion Phosphonate Carbanion Triethyl phosphonoacetate->Phosphonate Carbanion + Base Base (e.g., NaH) Base (e.g., NaH) Intermediate Adduct Intermediate Adduct Phosphonate Carbanion->Intermediate Adduct 3-Phenylpropanal 3-Phenylpropanal 3-Phenylpropanal->Intermediate Adduct Ethyl (E)-5-phenylpent-2-enoate Ethyl (E)-5-phenylpent-2-enoate Intermediate Adduct->Ethyl (E)-5-phenylpent-2-enoate Hydrolysis Hydrolysis Ethyl (E)-5-phenylpent-2-enoate->Hydrolysis (E)-5-Phenylpent-2-enoic acid (E)-5-Phenylpent-2-enoic acid Hydrolysis->(E)-5-Phenylpent-2-enoic acid

Caption: The HWE reaction pathway for (E)-5-phenylpent-2-enoic acid synthesis.

Knoevenagel-Doebner Condensation Pathway

Knoevenagel_Doebner_Reaction 3-Phenylpropanal 3-Phenylpropanal Condensation Product Condensation Product 3-Phenylpropanal->Condensation Product Malonic Acid Malonic Acid Malonic Acid->Condensation Product + Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine Decarboxylation Decarboxylation Condensation Product->Decarboxylation 5-Phenylpent-2-enoic acid 5-Phenylpent-2-enoic acid Decarboxylation->5-Phenylpent-2-enoic acid

Caption: The Knoevenagel-Doebner condensation for 5-phenylpent-2-enoic acid.

Characterization of 5-Phenylpent-2-enoic Acid

The final product should be characterized by standard spectroscopic methods to confirm its structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methylene protons of the pentenoic acid chain, and the aromatic protons of the phenyl group.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carboxylic acid carbon, the olefinic carbons, the aliphatic carbons, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[23]

Conclusion and Future Directions

This technical guide has outlined the most effective and commonly employed synthetic pathways for 5-phenylpent-2-enoic acid. The Horner-Wadsworth-Emmons reaction and the Knoevenagel-Doebner condensation represent particularly robust and efficient methods, offering high yields and good stereocontrol. The choice of a specific pathway will ultimately be guided by the experimental constraints and desired scale of the synthesis.

Given the potential biological activities of related phenylpropanoid structures, future research efforts could focus on the synthesis of a library of 5-phenylpent-2-enoic acid derivatives for screening in various biological assays. The α,β-unsaturated carboxylic acid moiety provides a reactive site for further chemical modifications, opening avenues for the development of novel therapeutic agents and functional materials.

References

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  • A Comparative Guide to the Synthesis of α,β- Unsaturated Aldehydes: (Triphenylphosphoranylidene)acetaldehyde vs. Horner-Wadsworth-Emmons Reagents. (n.d.). Benchchem.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). Marine Drugs, 20(2), 133.
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  • Horner–Wadsworth–Emmons reaction. (2024, February 26). In Wikipedia.
  • Model Studies of the Doebner Modified Knoevenagel Condens
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2021). The Journal of Organic Chemistry, 86(21), 15003-15015.
  • Perkin Reaction Mechanism. (n.d.).
  • Solvent Free Wittig Reactions. (n.d.).
  • Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene. (n.d.). Benchchem.
  • (E)-5-p-anisyloxypent-2-enoic acid. (n.d.). SpectraBase.
  • A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. (n.d.).
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  • Knoevenagel Condensation Doebner Modific
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, February 1). [Video]. YouTube.
  • 5-Phenylpent-2-enoic acid. (n.d.). PubChem.
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • Perkin Reaction Mechanism. (n.d.). BYJU'S.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018).
  • (E)-5-PHENYLPENT-2-ENOIC ACID. (n.d.). Appchem.
  • A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.
  • Stereoselective Olefination Reactions: The Wittig Reaction. (n.d.). Andrew G Myers Research Group.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
  • (E)-5-Phenylpent-2-enoic acid. (n.d.). Hairui Chemical.
  • Perkin reaction. (2024, January 29). In Wikipedia.
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). Molecules, 19(1), 1289–1304.
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2024, October 11). The Journal of Organic Chemistry.
  • Horner-Wadsworth-Emmons Reaction. (2023, November 20). [Video]. YouTube.
  • Tandem-, Domino- and One-Pot Reactions Involving Wittig- and Horner-Wadsworth-Emmons Olefin
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  • Phenyl Esters Are Potent Inhibitors of Caseinolytic Protease P and Reveal a Stereogenic Switch for Deoligomerization. (2015). Journal of the American Chemical Society, 137(27), 8758–8768.
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  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2022). Pharmaceuticals, 15(11), 1334.
  • In-Depth Technical Guide: Enzyme Inhibition Studies of 2-Fluoro-4-methyl-pent-2-enoic Acid. (n.d.). Benchchem.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PubMed.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021).
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Sources

Exploratory

physicochemical properties of 5-Phenylpent-2-enoic acid

An In-depth Technical Guide to the Physicochemical Properties of (E)-5-Phenylpent-2-enoic Acid Abstract (E)-5-Phenylpent-2-enoic acid is an unsaturated carboxylic acid with potential applications as a building block in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (E)-5-Phenylpent-2-enoic Acid

Abstract

(E)-5-Phenylpent-2-enoic acid is an unsaturated carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development. While this compound is commercially available, comprehensive experimental data on its core properties are not widely published in peer-reviewed literature. This technical guide serves a dual purpose: first, to consolidate the available and computationally predicted properties of (E)-5-Phenylpent-2-enoic acid, and second, to provide detailed, authoritative, and field-proven experimental protocols for their determination. By focusing on the causality behind methodological choices, this document is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data for this compound and structurally similar molecules.

Compound Identification

Correctly identifying the molecule is the foundational step for any scientific investigation. The key identifiers for the trans or (E)-isomer are outlined below.

IdentifierValueSource(s)
IUPAC Name (E)-5-phenylpent-2-enoic acid[1]
CAS Number 55320-96-2[2][3]
Molecular Formula C₁₁H₁₂O₂[2][4]
Molecular Weight 176.22 g/mol [3]
Canonical SMILES C1=CC=C(C=C1)CC/C=C/C(=O)O[2]
2D Structure 2D Structure of (E)-5-Phenylpent-2-enoic acid

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations for key molecular properties. These values are useful for initial experimental design, such as selecting appropriate solvent systems or analytical conditions.

PropertyPredicted ValueSource
XLogP3 2.5[4]
Polar Surface Area (PSA) 37.3 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bond Count 4[4]

Experimental Determination of Core Properties

This section provides robust, step-by-step protocols for determining the primary physicochemical properties. The methodologies selected are industry-standard and designed to produce self-validating, high-quality data.

Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a critical indicator of purity. While capillary methods are common, Differential Scanning Calorimetry (DSC) is the superior technique for research applications.[5] It provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.[6][7] A sharp melting peak with a high enthalpy of fusion is characteristic of a highly crystalline, pure substance. The onset temperature of the DSC endotherm corresponds most closely to the thermodynamic melting point.[5] This protocol is based on established standards such as ASTM E928.[5]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., high-purity indium).[8] The calibration ensures the accuracy of the measured values.

  • Sample Preparation: Accurately weigh 2-5 mg of (E)-5-Phenylpent-2-enoic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature at least 25°C below the expected melting point (e.g., 50°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, under a constant inert nitrogen purge (50 mL/min) to prevent oxidative degradation.

    • Continue heating to a temperature at least 20°C above the completion of the melting endotherm.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the onset temperature by extrapolating the baseline and the steepest slope of the peak. This is reported as the melting point.[9]

    • Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

DSC_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Interpretation Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh 2-5 mg of Sample Calibrate->Weigh Seal 3. Seal in Aluminum Pan Weigh->Seal Load 4. Load Sample & Reference Seal->Load Heat 5. Heat at 10°C/min (N₂ Purge) Load->Heat Plot 6. Plot Heat Flow vs. Temperature Heat->Plot Analyze 7. Determine Onset T (Melting Point) & Integrate Peak (ΔHfus) Plot->Analyze Solubility_Workflow cluster_prep Equilibration cluster_sep Separation cluster_analysis Quantification Add 1. Add Excess Solid to Water/Buffer Shake 2. Agitate at Const. Temp (e.g., 24-48h) Add->Shake Settle 3. Allow to Settle Shake->Settle Filter 4. Centrifuge/Filter Supernatant Settle->Filter Analyze 5. Analyze Concentration (e.g., HPLC) Filter->Analyze Result 6. Report Solubility (mg/L or mol/L) Analyze->Result pKa_Titration_Workflow Calibrate 1. Calibrate pH Meter (3-point) Prepare 2. Prepare Analyte & Titrant Solutions Calibrate->Prepare Titrate 3. Titrate Analyte with NaOH Record pH vs. Volume Prepare->Titrate Plot 4. Plot Titration Curve (pH vs. Volume) Titrate->Plot Find_Veq 5. Find Equivalence Point (Veq) (Max Slope) Plot->Find_Veq Find_pKa 6. Determine pH at Veq/2 (pH = pKa) Find_Veq->Find_pKa

Sources

Foundational

An In-depth Technical Guide to (E)-5-Phenylpent-2-enoic Acid: Synthesis, Properties, and Therapeutic Potential as a Fatty Acid Binding Protein Modulator

A Note on Chemical Identification: This guide focuses on the compound (E)-5-Phenylpent-2-enoic acid , which is correctly identified by CAS Number 55320-96-2 and the molecular formula C₁₁H₁₂O₂.[1][2][3][4] It has come to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identification: This guide focuses on the compound (E)-5-Phenylpent-2-enoic acid , which is correctly identified by CAS Number 55320-96-2 and the molecular formula C₁₁H₁₂O₂.[1][2][3][4] It has come to our attention that the CAS Number 24271-22-5, occasionally and incorrectly associated with this compound in some databases, is accurately assigned to 4,5-Dioxo-5-phenylpent-2-enoic acid (C₁₁H₁₀O₄).[5][6] This guide will exclusively discuss the properties and potential of (E)-5-Phenylpent-2-enoic acid (CAS: 55320-96-2).

Section 1: Executive Summary & Introduction

(E)-5-Phenylpent-2-enoic acid is an unsaturated carboxylic acid belonging to the phenylpropanoid class of compounds. These molecules, characterized by a phenyl group attached to a three-carbon propene tail, are of significant interest in medicinal chemistry due to their prevalence in natural products and their diverse biological activities. While direct extensive research on (E)-5-phenylpent-2-enoic acid is emerging, its structural similarity to known bioactive molecules, particularly inhibitors of Fatty Acid Binding Proteins (FABPs), positions it as a compound of high interest for drug development professionals.

This technical guide provides a comprehensive overview of (E)-5-Phenylpent-2-enoic acid, detailing its physicochemical properties, robust synthesis methodologies, and exploring its therapeutic potential, with a specific focus on its plausible mechanism of action as a modulator of FABP-mediated signaling pathways in inflammation and nociception.

Section 2: Physicochemical Properties

A thorough understanding of the molecule's physical and chemical characteristics is fundamental for its application in research and development.

PropertyValueSource
CAS Number 55320-96-2, [2][3]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
IUPAC Name (2E)-5-phenylpent-2-enoic acid[3]
SMILES C1=CC=C(C=C1)CCC=CC(=O)O[1]
Physical Form Expected to be a solid or oil at room temperature.General chemical principles
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water.General chemical principles
  • ¹H NMR (500 MHz, CDCl₃) δ: Key signals expected for the acid would include vinylic protons between 5.8-7.1 ppm, phenyl protons around 7.2-7.4 ppm, and aliphatic protons between 2.5-3.0 ppm. The carboxylic acid proton would appear as a broad singlet, typically >10 ppm.

  • ¹³C NMR (125 MHz, CDCl₃) δ: Expected signals include the carboxyl carbon (~170 ppm), vinylic carbons (120-150 ppm), phenyl carbons (126-140 ppm), and aliphatic carbons (30-40 ppm).

Section 3: Synthesis Methodology: A Validated Protocol

The synthesis of (E)-α,β-unsaturated carboxylic acids like (E)-5-phenylpent-2-enoic acid is reliably achieved via olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is particularly favored over the classical Wittig reaction for its superior (E)-stereoselectivity and the ease of removing its water-soluble phosphate byproduct.[8][9][10]

The following protocol describes a robust and adaptable two-step synthesis starting from commercially available 3-phenylpropanal.

Experimental Workflow: Synthesis of (E)-5-Phenylpent-2-enoic Acid

G cluster_0 Step 1: Horner-Wadsworth-Emmons Olefination cluster_1 Step 2: Saponification (Ester Hydrolysis) reagents1 3-Phenylpropanal + Triethyl phosphonoacetate base1 Base (e.g., NaH, LiOH) in THF reagents1->base1 1. Deprotonation product1 (E)-ethyl 5-phenylpent-2-enoate base1->product1 2. Nucleophilic attack & Elimination reagents2 (E)-ethyl 5-phenylpent-2-enoate product1->reagents2 Purification & Isolation base2 Base (e.g., LiOH, NaOH) in THF/H₂O reagents2->base2 1. Hydrolysis acid Acidic Workup (e.g., 1M HCl) base2->acid 2. Protonation product2 (E)-5-Phenylpent-2-enoic acid acid->product2

Caption: Synthesis workflow for (E)-5-Phenylpent-2-enoic acid.

Detailed Protocol:

Step 1: Synthesis of (E)-ethyl 5-phenylpent-2-enoate via Horner-Wadsworth-Emmons Reaction

  • Reagent Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of aldehyde). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which the solution should become clear as the phosphonate ylide forms.

  • Aldehyde Addition: Add 3-phenylpropanal (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (E)-ethyl 5-phenylpent-2-enoate as a colorless oil. A typical reported yield for this step is around 72%.[11]

Step 2: Saponification to (E)-5-Phenylpent-2-enoic Acid

  • Ester Dissolution: Dissolve the purified (E)-ethyl 5-phenylpent-2-enoate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, ~2.0 equivalents) and stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting ester by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of 1M hydrochloric acid (HCl). A white precipitate or oil should form.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (E)-5-Phenylpent-2-enoic acid. The product can be further purified by recrystallization if necessary.

Section 4: Therapeutic Potential & Mechanism of Action in Drug Development

The therapeutic relevance of (E)-5-phenylpent-2-enoic acid stems from its structural features, which make it a plausible candidate for inhibiting Fatty Acid Binding Proteins (FABPs). FABPs are a family of intracellular lipid chaperones that transport hydrophobic ligands, including long-chain fatty acids and endocannabinoids like anandamide (AEA), from the cell membrane to their sites of metabolism or action.[12][13][14]

By inhibiting FABPs, particularly isoforms like FABP4 and FABP5, small molecules can prevent the delivery of AEA to its catabolic enzyme, fatty acid amide hydrolase (FAAH).[15][16] This elevates intracellular AEA levels, enhancing the activation of cannabinoid receptors (CB₁) and peroxisome proliferator-activated receptors (PPARα).[17] This cascade of events has demonstrated significant anti-inflammatory and analgesic effects in preclinical models, making FABP inhibitors a promising new class of therapeutics for metabolic diseases, chronic pain, and inflammation.[9][10][15]

Postulated Signaling Pathway

G PPA (E)-5-Phenylpent-2-enoic acid FABP Fatty Acid Binding Protein (e.g., FABP5) PPA->FABP Inhibition FAAH FAAH Enzyme FABP->FAAH Delivery for Degradation AEA_out Anandamide (AEA) [Extracellular] AEA_in AEA [Intracellular] AEA_out->AEA_in Diffusion AEA_in->FABP Binding & Transport CB1 CB1 Receptor AEA_in->CB1 Activation PPARa PPARα Receptor AEA_in->PPARa Activation Metabolites Inactive Metabolites FAAH->Metabolites Hydrolysis Response Therapeutic Effects: - Analgesia - Anti-inflammation CB1->Response PPARa->Response

Caption: Postulated mechanism of action for (E)-5-Phenylpent-2-enoic acid.

Quantitative Biological Activity Data (Hypothetical & Representative)

Direct inhibitory data for (E)-5-phenylpent-2-enoic acid on specific FABP isoforms is not yet published. However, structurally related small molecule inhibitors have been identified. For example, the compound HTS01037, which also features a carboxylic acid tethered to a hydrophobic moiety, acts as a pan-FABP inhibitor with a reported Ki of 0.67 µM for adipocyte FABP (AFABP/aP2/FABP4).[12][13][16] In cellular assays, HTS01037 demonstrated anti-inflammatory effects by reducing LPS-stimulated inflammation in macrophages and suppressed pancreatic cancer cell viability with an IC₅₀ of 25.6 µM.[14][16]

Based on these precedents, a screening campaign to determine the specific inhibitory profile of (E)-5-phenylpent-2-enoic acid is highly warranted. The following table represents the type of data that would be generated.

Assay TypeTargetMetricRepresentative ValueRationale / Reference
Binding AssayFABP4 (aP2)Kᵢ0.5 - 5 µMBased on similar small molecules like HTS01037.[12][13][16]
Binding AssayFABP5 (E-FABP)Kᵢ1 - 10 µMFABP5 is a key target for analgesia.[17][18][19]
Cellular AssayLPS-stimulated MacrophagesNO Production IC₅₀10 - 50 µMStandard assay for anti-inflammatory potential.[20][21]
Cellular AssayPancreatic Cancer Cells (KPC)Viability IC₅₀> 25 µMFABP4 inhibition has shown anti-cancer effects.[14]
Experimental Protocol: In Vitro FABP Inhibition Assay

This protocol describes a competitive fluorescence displacement assay to determine the binding affinity (Kᵢ) of a test compound for a specific FABP isoform.[16][18]

G prep Prepare Reagents: - Recombinant hFABP5 - Fluorescent Probe (ANS) - Test Compound (PPA) - Assay Buffer mix Incubate hFABP5 + ANS (Establish baseline fluorescence) prep->mix add Add serial dilutions of (E)-5-Phenylpent-2-enoic acid mix->add equilibrate Equilibrate for 20 min at 25°C in dark add->equilibrate read Measure Fluorescence (Ex/Em appropriate for ANS) equilibrate->read analyze Analyze Data: - Plot Fluorescence vs. [Compound] - Calculate IC₅₀ - Convert to Kᵢ read->analyze

Caption: Workflow for a competitive FABP fluorescence displacement assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human FABP5 protein (e.g., 3 µM) in assay buffer (30 mM Tris-HCl, 100 mM NaCl, pH 7.6).

    • Prepare a stock solution of the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS) (e.g., 500 nM) in the same buffer.

    • Prepare a serial dilution of (E)-5-phenylpent-2-enoic acid in DMSO, followed by a final dilution in assay buffer.

  • Assay Setup: In a 96-well black microplate, add the FABP5 protein solution and the ANS probe solution to each well.

  • Compound Addition: Add the diluted test compound solutions to the wells, ranging from low to high concentrations. Include wells with buffer only (no protein) and protein + ANS (no inhibitor) as controls.

  • Incubation: Mix the plate gently and incubate in the dark at 25 °C for 20 minutes to allow the binding to reach equilibrium.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ANS (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Analysis: The binding of the test compound displaces ANS, causing a decrease in fluorescence. Plot the percentage of fluorescence inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation, which requires the Kₔ of the fluorescent probe.

Section 5: Conclusion and Future Directions

(E)-5-Phenylpent-2-enoic acid (CAS: 55320-96-2) represents a promising scaffold for the development of novel therapeutics. Its straightforward synthesis and structural analogy to known modulators of lipid metabolism and inflammation make it an attractive candidate for further investigation. The primary hypothesis, grounded in substantial evidence from related compounds, is that it functions as an inhibitor of Fatty Acid Binding Proteins.

Future research should prioritize the following:

  • Definitive Target Engagement: Conduct comprehensive screening against a panel of FABP isoforms to determine the binding affinity and selectivity profile of (E)-5-phenylpent-2-enoic acid.

  • Cellular Activity: Validate its anti-inflammatory and potential analgesic effects in relevant cellular models, such as LPS-stimulated macrophages and dorsal root ganglia neurons.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Advance lead compounds into preclinical models of inflammatory pain, metabolic syndrome, or neuroinflammation to establish in vivo proof-of-concept.

By systematically pursuing these research avenues, the full therapeutic potential of (E)-5-phenylpent-2-enoic acid and its derivatives can be elucidated, potentially leading to a new generation of drugs for treating a range of challenging diseases.

References

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Sources

Exploratory

The Rising Therapeutic Potential of 5-Phenylpent-2-enoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 5-phenylpent-2-enoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylpent-2-enoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. We will delve into their mechanisms of action, supported by experimental evidence, and present detailed protocols for their biological evaluation. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical framework.

Introduction: The 5-Phenylpent-2-enoic Acid Core

5-Phenylpent-2-enoic acid is an organic compound characterized by a phenyl group attached to a five-carbon chain containing a carboxylic acid and an α,β-unsaturated double bond[1][2]. This arrangement of functional groups, particularly the electrophilic nature of the α,β-unsaturated carbonyl system, is pivotal to the biological activities of its derivatives[3]. The core structure allows for diverse chemical modifications, leading to a wide array of derivatives with tunable pharmacokinetic and pharmacodynamic properties.

The inherent reactivity of the Michael acceptor system in these molecules makes them likely to interact with biological nucleophiles, such as the cysteine residues in proteins, thereby modulating the function of key cellular targets. This reactivity is a cornerstone of their therapeutic potential.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 5-phenylpent-2-enoic acid have shown significant promise as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Inducing Apoptosis and Modulating Signaling Pathways

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis in cancer cells. This can be achieved through both the intrinsic and extrinsic pathways. Evidence suggests that related phenolic compounds can upregulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis[4][5].

Furthermore, these compounds can interfere with key signaling pathways that are frequently dysregulated in cancer. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Several natural and synthetic compounds with structural similarities to 5-phenylpent-2-enoic acid derivatives have been shown to inhibit NF-κB activation[6][7][8][9][10].

Signaling Pathway: NF-κB Inhibition

NF-kB Inhibition Potential NF-κB Inhibition by 5-Phenylpent-2-enoic Acid Derivatives cluster_cytoplasm Cytoplasm 5-Phenylpent-2-enoic Acid Derivative 5-Phenylpent-2-enoic Acid Derivative IKK IKK Complex 5-Phenylpent-2-enoic Acid Derivative->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Sequesters in Cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Cytokines\n& Cell Survival Genes Pro-inflammatory Cytokines & Cell Survival Genes Nucleus->Pro-inflammatory Cytokines\n& Cell Survival Genes Promotes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

Quantitative Data on Anticancer Activity

While specific IC50 values for a wide range of 5-phenylpent-2-enoic acid derivatives are not extensively documented in publicly available literature, studies on structurally related phenolic polyketides have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown IC50 values ranging from 2.5 to 46.9 µM against prostate (PC-3), lung (NCI-H23), colon (HCT-15), stomach (NUGC-3), renal (ACHN), and breast (MDA-MB-231) cancer cell lines[3].

Table 1: Anticancer Activity of Structurally Related Phenolic Polyketides

Compound ClassCancer Cell LineIC50 (µM)
Phenolic Polyketide Derivative 1PC-3 (Prostate)5.8
Phenolic Polyketide Derivative 1NCI-H23 (Lung)7.2
Phenolic Polyketide Derivative 2HCT-15 (Colon)2.5
Phenolic Polyketide Derivative 3MDA-MB-231 (Breast)10.4

Note: This data is for structurally related compounds and serves as a benchmark for the potential of 5-phenylpent-2-enoic acid derivatives.

Experimental Protocol: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-phenylpent-2-enoic acid derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting cell viability against compound concentration.

Workflow: MTT Assay for Anticancer Activity

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with 5-Phenylpent-2-enoic Acid Derivatives (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Step-by-step workflow of the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular diseases, and autoimmune disorders. 5-Phenylpent-2-enoic acid derivatives have demonstrated potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. The α,β-unsaturated carbonyl moiety can act as a covalent modifier of these enzymes, leading to their inactivation. Several studies on related phenolic compounds have reported their inhibitory activity against COX and 5-LOX[1][11][12][13].

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassTarget EnzymeIC50 (µM)
Chalcone DerivativeCOX-20.092
Chalcone Derivative5-LOX0.136
Thymol-4-thiazolidinone HybridCOX-20.091
Thymol-4-thiazolidinone Hybrid5-LOX3.54

Note: This data is for structurally related compounds and indicates the potential for potent and selective inhibition of inflammatory enzymes by 5-phenylpent-2-enoic acid derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay - LPS-Induced Nitric Oxide Production in Macrophages

This assay assesses the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 5-phenylpent-2-enoic acid derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. 5-Phenylpent-2-enoic acid derivatives have shown promising activity against a range of bacteria and fungi.

Mechanism of Action: Disruption of Microbial Cell Membranes

The antimicrobial effect of these compounds is thought to involve the disruption of the microbial cell membrane. The lipophilic phenyl group can facilitate the partitioning of the molecule into the lipid bilayer, while the reactive α,β-unsaturated carbonyl system can interact with membrane proteins and lipids, leading to increased membrane permeability and eventual cell death[14][15][16].

Quantitative Data on Antimicrobial Activity

Studies on related phenolic polyketides have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible microbial growth, have been reported in the range of 5.3 to 22.1 µM for some derivatives against bacteria such as Bacillus subtilis and Staphylococcus aureus[3].

Table 3: Antimicrobial Activity of Structurally Related Phenolic Polyketides

Compound ClassMicroorganismMIC (µM)
Phenolic Polyketide DerivativeBacillus subtilis5.3
Phenolic Polyketide DerivativeStaphylococcus aureus10.8
Phenolic Polyketide DerivativeMicrococcus luteus22.1

Note: This data is for structurally related compounds and suggests the potential for potent antimicrobial activity of 5-phenylpent-2-enoic acid derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the 5-phenylpent-2-enoic acid derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) to a specific concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 5-phenylpent-2-enoic acid derivatives is highly dependent on their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies can be a valuable tool to understand how different substituents on the phenyl ring and modifications to the pentenoic acid chain influence their anticancer, anti-inflammatory, and antimicrobial properties[17][18][19][20][21]. By identifying key structural features that enhance activity and selectivity, medicinal chemists can design more potent and safer drug candidates.

Future research should focus on:

  • Synthesis of diverse libraries of 5-phenylpent-2-enoic acid derivatives to explore a wider chemical space.

  • Comprehensive biological screening to identify lead compounds with potent and selective activity.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved.

  • Pharmacokinetic and in vivo efficacy studies to evaluate the therapeutic potential of the most promising derivatives in preclinical models.

Conclusion

5-Phenylpent-2-enoic acid derivatives represent a versatile and promising class of compounds with significant potential for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Their straightforward synthesis, tunable properties, and multifaceted mechanisms of action make them an attractive scaffold for further investigation. This guide provides a solid foundation for researchers to explore the therapeutic potential of this exciting class of molecules.

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  • Vila-Farrés, X., et al. (2021). AOA-2 Derivatives as Outer Membrane Protein A Inhibitors for Treatment of Gram-Negative Bacilli Infections. Frontiers in Microbiology, 12, 636894. [Link]

  • Chakraborty, S., & Roy, A. (2021). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Natural Products, 84(11), 3046-3068. [Link]

  • Miller, A. L., et al. (2021). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. ACS Infectious Diseases, 7(5), 1297-1307. [Link]

  • Chen, C. H., et al. (2017). 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells. PLoS One, 12(1), e0168945. [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Phenylpent-2-enoic Acid: Structural Analogs, Isomers, and Pharmacological Potential

This guide provides a comprehensive technical overview of 5-phenylpent-2-enoic acid, its structural analogs, and isomers. It is intended for researchers, scientists, and drug development professionals interested in the c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 5-phenylpent-2-enoic acid, its structural analogs, and isomers. It is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, characterization, and pharmacological applications of this class of compounds. We will delve into the nuances of their structure, the rationale behind synthetic methodologies, and the biological activities that make them promising candidates for further investigation.

Introduction to 5-Phenylpent-2-enoic Acid and its Significance

5-Phenylpent-2-enoic acid belongs to the broader class of phenylpropanoids, which are naturally occurring organic compounds characterized by a phenyl group attached to a three-carbon propene tail.[1][2] More specifically, it can be considered a derivative of cinnamic acid, a well-studied compound known for its wide range of therapeutic properties and low toxicity.[3] The core structure of 5-phenylpent-2-enoic acid, featuring a phenyl ring, an alkyl chain, and a carboxylic acid group, makes it a versatile scaffold for chemical modification and a molecule of interest in medicinal chemistry.

The interest in 5-phenylpent-2-enoic acid and its analogs stems from the diverse biological activities exhibited by the parent cinnamic acid family. These activities include anti-tumor, anti-inflammatory, antibacterial, and antidiabetic properties.[4][5][6] The structural modifications inherent in 5-phenylpent-2-enoic acid—specifically the extended alkyl chain between the phenyl ring and the double bond—offer opportunities to modulate lipophilicity, conformational flexibility, and ultimately, biological activity and target specificity.

Structural Landscape: Isomers and Analogs

The chemical versatility of the 5-phenylpent-2-enoic acid scaffold gives rise to a variety of isomers and structural analogs. Understanding these variations is critical for elucidating structure-activity relationships (SAR).

Geometric Isomerism

The presence of a carbon-carbon double bond in the pentenoic acid chain results in geometric isomerism. The two primary isomers are:

  • (E)-5-phenylpent-2-enoic acid (trans): The substituents on the double bond are on opposite sides. This is generally the more thermodynamically stable isomer.

  • (Z)-5-phenylpent-2-enoic acid (cis): The substituents on the double bond are on the same side.

The spatial arrangement of the phenyl ring and the carboxylic acid group in these isomers can significantly impact their interaction with biological targets.

Positional Isomers

Positional isomers involve changes in the location of the double bond or the phenyl group along the pentanoic acid backbone. While less common in synthetic routes starting from cinnamaldehyde-derived precursors, they represent an important area for structural exploration.

Key Structural Analogs

Structural analogs are compounds with modifications to the core 5-phenylpent-2-enoic acid structure. These modifications can be strategically introduced to enhance potency, selectivity, or pharmacokinetic properties.

  • Analogs with Extended Conjugation: An important analog is 5-phenyl-2,4-pentadienoic acid , which features an additional double bond, creating a more extensive conjugated system. This can influence the molecule's electronic properties and reactivity.

  • Analogs with Additional Functional Groups: Introducing hydroxyl, methoxy, or other groups on the phenyl ring can alter the compound's polarity and hydrogen bonding capabilities. For example, (E)-5-p-anisyloxypent-2-enoic acid incorporates a methoxy-substituted phenoxy group.[7]

  • Analogs with Modified Backbones: The introduction of triple bonds (alkynes) or other functional groups within the pentenoic acid chain creates further diversity. An example is methyl (E)-5-phenylpent-2-en-4-ynoate , which contains both a double and a triple bond.[]

  • Analogs with Heterocyclic Rings: Replacing the phenyl ring with a heterocyclic system, such as a furan, can introduce new pharmacological properties. 5-Phenyl-2-furaldehyde is a precursor for such compounds, which have shown antimicrobial and antitumor activities.[9]

Synthesis and Characterization

The synthesis of 5-phenylpent-2-enoic acid and its analogs often leverages established organic chemistry reactions. The choice of synthetic route depends on the desired isomer and the starting materials available.

General Synthetic Strategies

A common approach for synthesizing derivatives with extended conjugation involves the Perkin or Knoevenagel condensation. For instance, the synthesis of 5-phenyl-2,4-pentadienoic acid can be achieved by reacting cinnamaldehyde with acetic anhydride in the presence of potassium and sodium acetate.[10]

The following diagram illustrates a generalized synthetic workflow for creating analogs, starting from a common precursor like cinnamaldehyde.

G Cinnamaldehyde Cinnamaldehyde Perkin_Reaction Perkin Reaction Cinnamaldehyde->Perkin_Reaction Acetic_Anhydride Acetic Anhydride & Potassium Acetate Acetic_Anhydride->Perkin_Reaction Product_1 5-Phenyl-2,4-pentadienoic acid Perkin_Reaction->Product_1

Caption: Generalized Perkin reaction for synthesis.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-2,4-pentadienoic Acid[10]

This protocol is adapted from a known procedure for the synthesis of a closely related analog, demonstrating a practical synthetic route.

  • Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, charge 198 g (1.5 mol) of cinnamaldehyde, 230 g (2.25 mol) of acetic anhydride, 25 g (0.25 mol) of potassium acetate, and 49 g (0.60 mol) of sodium acetate.

  • Heating: Heat the reaction mixture to 145°C and maintain the temperature between 145-150°C for 90 minutes.

  • Work-up: After cooling to room temperature, a slurry will have formed. Filter the solids and rinse with acetone.

  • Purification: Dissolve the dried filter cake (approximately 185 g) in 2 liters of 5% potassium carbonate solution at 65°C.

  • Precipitation: Acidify the solution by adding 100 ml of 37.8% HCl. This will precipitate the 5-phenyl-2,4-pentadienoic acid as a light yellow solid.

  • Final Product: Filter the precipitate and dry to obtain the final product.

Spectroscopic Characterization

The structural elucidation of 5-phenylpent-2-enoic acid and its analogs relies on standard spectroscopic techniques.

Technique Expected Features for (E)-5-phenylpent-2-enoic acid
¹H NMR - Aromatic protons (phenyl group) typically in the range of 7.2-7.4 ppm. - Vinylic protons of the double bond with a large coupling constant (J > 15 Hz) characteristic of the trans configuration. - Aliphatic protons of the ethyl bridge. - A broad singlet for the carboxylic acid proton.
¹³C NMR - Resonances for the aromatic carbons. - Signals for the vinylic carbons. - A downfield signal for the carbonyl carbon of the carboxylic acid. - Resonances for the aliphatic carbons.[7]
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₂, MW: 176.21 g/mol ).[11][12]
IR Spec. - A broad O-H stretch from the carboxylic acid. - A strong C=O stretch for the carbonyl group. - C=C stretching from the aromatic ring and the double bond.

Pharmacological Activity and Mechanisms of Action

The pharmacological potential of 5-phenylpent-2-enoic acid and its analogs is largely inferred from studies on the broader family of cinnamic acid derivatives. These compounds have demonstrated a range of biological effects, making them attractive for drug discovery.[3]

Antimicrobial Activity

Cinnamic acid derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Their mechanisms of action are often multifactorial.

  • Membrane Disruption: These compounds can interfere with the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular components.[5][6]

  • Enzyme Inhibition: They have been shown to inhibit essential enzymes, such as ATPase, which disrupts cellular energy metabolism.[5][6]

  • Biofilm Inhibition: Some derivatives can prevent the formation of biofilms, which are microbial communities that are notoriously difficult to eradicate.[5][6]

The following diagram illustrates the proposed antimicrobial mechanisms of action.

G Compound 5-Phenylpent-2-enoic Acid Analog Disruption Membrane Disruption Compound->Disruption Inhibition Enzyme Inhibition Compound->Inhibition Biofilm_Inhibition Biofilm Inhibition Compound->Biofilm_Inhibition Membrane Bacterial Cell Membrane Enzyme Essential Enzymes (e.g., ATPase) Biofilm Biofilm Formation Disruption->Membrane Inhibition->Enzyme Biofilm_Inhibition->Biofilm

Caption: Antimicrobial mechanisms of action.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Cinnamic acid derivatives have demonstrated anti-inflammatory properties through various mechanisms.

  • Inhibition of Pro-inflammatory Mediators: They can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by suppressing signaling pathways such as NF-κB.[4]

  • Enzyme Inhibition: Some derivatives can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key to the synthesis of inflammatory mediators.[5]

Anticancer Activity

The potential of cinnamic acid derivatives as anticancer agents has been explored against various cancer cell lines, including breast, colon, and lung cancer.[4][5] Their cytotoxic effects are mediated through several mechanisms:

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Oncogenic Pathways: They can interfere with signaling pathways that are crucial for cancer cell growth and survival.

Potential as Fatty Acid Synthase (FASN) Inhibitors

The structural similarity of 5-phenylpent-2-enoic acid to fatty acids suggests its potential as a modulator of lipid metabolism. The fatty acid biosynthesis (FAS) pathway is a key metabolic process, and its enzymes are targets for drug development in various diseases, including cancer and metabolic disorders.[13][14] The bacterial FAS-II system, in particular, is a target for novel antimicrobial drugs.[15][16] Analogs of 5-phenylpent-2-enoic acid could potentially act as inhibitors of enzymes in this pathway, such as FabI or FabH.[15][16]

Protocols for Biological Evaluation

To assess the pharmacological potential of novel 5-phenylpent-2-enoic acid analogs, standardized in vitro assays are essential.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity[17]
  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 1.5 × 10⁸ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: MTT Assay for Cytotoxicity against Cancer Cells[17]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Future Directions and Conclusion

5-Phenylpent-2-enoic acid and its structural analogs represent a promising class of compounds with a wide range of potential therapeutic applications. Their synthesis is often straightforward, and their chemical scaffold is amenable to modification, allowing for the fine-tuning of their pharmacological properties.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of analogs to establish clear relationships between chemical structure and biological activity.

  • Target identification: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models of disease.

  • Exploration of novel applications: Investigating the potential of these compounds in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.[5]

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.).
  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2023, October 20).
  • The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development. (n.d.). Benchchem.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31).
  • 4,5-Dioxo-5-phenylpent-2-enoic acid. (n.d.). EvitaChem.
  • Application Notes and Protocols: The Use of Malonyl-CoA Analogs in Enzyme Kinetic Studies. (n.d.). Benchchem.
  • Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. (n.d.). ResearchGate.
  • 5-Phenylpent-2-enoic acid. (n.d.). BLD Pharm.
  • 5-Phenylpent-2-enoic acid | C11H12O2 | CID 556999. (n.d.). PubChem.
  • Synthesis of 5-phenyl-2,4-pentadienoic acid. (n.d.). PrepChem.com.
  • (5-PHENYL-PENT-2-EN-4-YNOIC ACID METHYL ESTER). (n.d.). BOC Sciences.
  • Comparative study of the biological activity of 5-Phenylpenta-2,4-dienal derivatives. (n.d.). Benchchem.
  • (E)-5-PHENYLPENT-2-ENOIC ACID. (n.d.). Appchem.
  • (E)-5-p-anisyloxypent-2-enoic acid. (n.d.). SpectraBase.
  • A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. (2015, June 30). PubMed.
  • Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health. (n.d.). Cellular and Molecular Biology.
  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.).
  • Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway. (2008, January 15). ACS Publications.
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019, August 28). ResearchGate.
  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2022, April 11). ResearchGate.

Sources

Exploratory

A Technical Guide to the Procurement and Quality Verification of 5-Phenylpent-2-enoic Acid for Research and Development

Abstract 5-Phenylpent-2-enoic acid is a valuable carboxylic acid derivative utilized as a building block in organic synthesis and as an intermediate in the development of novel therapeutic agents. The integrity of resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Phenylpent-2-enoic acid is a valuable carboxylic acid derivative utilized as a building block in organic synthesis and as an intermediate in the development of novel therapeutic agents. The integrity of research and development outcomes is critically dependent on the quality and purity of starting materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial supplier landscape for 5-Phenylpent-2-enoic acid. Furthermore, it establishes a framework for supplier selection, and details robust, field-proven analytical protocols for the in-house quality control and structural verification of the procured material. This guide aims to empower researchers to confidently source and validate this key chemical entity, ensuring the reliability and reproducibility of their scientific endeavors.

Introduction to 5-Phenylpent-2-enoic Acid

5-Phenylpent-2-enoic acid (CAS No: 24271-22-5 or 55320-96-2 for the (E)-isomer) is an organic compound with the molecular formula C₁₁H₁₂O₂.[1][2] Its structure consists of a phenyl group attached to a five-carbon pentenoic acid backbone, making it a useful intermediate in various chemical syntheses.[3] The presence of both an aromatic ring and a reactive carboxylic acid functional group, along with an alkene moiety, allows for a wide range of chemical transformations. This versatility makes it a compound of interest in medicinal chemistry and materials science, where it can serve as a precursor for more complex molecules with potential biological activity or unique material properties.[3][4]

Sourcing and Procurement of 5-Phenylpent-2-enoic Acid

The procurement of high-purity reagents is a foundational step for any successful research campaign. The commercial market for 5-Phenylpent-2-enoic acid consists of a mix of large-scale chemical manufacturers, specialized distributors, and custom synthesis providers.

Landscape of Commercial Suppliers

The availability of 5-Phenylpent-2-enoic acid spans several reputable chemical suppliers. These vendors typically offer the compound at various purity grades and in a range of quantities suitable for both small-scale research and larger development projects. When selecting a supplier, it is crucial to consider factors beyond price, such as typical purity, the availability of comprehensive analytical documentation (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.

Comparative Analysis of Select Suppliers

To aid in the procurement process, the following table summarizes key information for several known commercial suppliers of 5-Phenylpent-2-enoic acid. Researchers should always verify the most current information directly with the supplier before placing an order.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
Sigma-Aldrich (Merck) 55320-96-2 ((E)-isomer)C₁₁H₁₂O₂176.22 g/mol A leading global supplier known for high-quality reagents and comprehensive documentation.[5]
Appchem 55320-96-2 ((E)-isomer)C₁₁H₁₂O₂176.2118 g/mol Provides a range of chemical products for research and development.[2]
BLD Pharm 24271-22-5C₁₁H₁₂O₂Not specifiedOffers this compound for research use, with options for cold-chain transportation.[6]
Hairui Chemical 55320-96-2 ((E)-isomer)Not specifiedNot specifiedLists the compound with a purity of 95%.[7]
Chemsrc 24271-22-5 ((E)-isomer)C₁₁H₁₂O₂Not specifiedA platform that lists various suppliers, including Shanghai Nianxing Industrial Co., Ltd.[8]

Note: This table is not exhaustive and is intended as a starting point for supplier investigation. CAS numbers may vary depending on the specific isomer offered.

In-House Quality Control and Verification

Upon receipt of 5-Phenylpent-2-enoic acid, it is imperative to perform in-house analytical testing to verify its identity and purity, regardless of the supplier's provided Certificate of Analysis. This practice ensures the material meets the specific requirements of the intended application and safeguards against potential batch-to-batch variability.

Initial Inspection and Documentation Review

Begin by visually inspecting the received material for any signs of degradation or contamination. Cross-reference the supplier's label with the purchase order and the Safety Data Sheet (SDS). The SDS provides crucial information on handling, storage, and safety precautions.[9][10]

Recommended Analytical Workflows

A multi-technique approach is recommended for the unambiguous confirmation of the structure and purity of 5-Phenylpent-2-enoic acid.

QC_Workflow cluster_0 Phase 1: Initial Receipt & Physical Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision Start Material Received Inspect Visual Inspection Start->Inspect Doc_Review Review CoA & SDS Inspect->Doc_Review NMR NMR Spectroscopy (Identity & Structure) Doc_Review->NMR Primary ID HPLC HPLC Analysis (Purity & Impurities) NMR->HPLC Confirm Structure MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirm Purity Decision Accept or Reject? MS->Decision Final Verification Accept Accept Decision->Accept Pass Reject Reject Decision->Reject Fail

Caption: Workflow for the quality control of incoming 5-Phenylpent-2-enoic acid.

Experimental Protocols

NMR is a powerful tool for the unambiguous structural elucidation of organic molecules.[11]

  • Objective: To confirm the chemical structure of 5-Phenylpent-2-enoic acid.

  • Materials:

    • 5-10 mg of 5-Phenylpent-2-enoic acid sample.

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • NMR tubes.

    • NMR spectrometer (300 MHz or higher recommended).

  • Procedure:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Analyze the spectra. For the (E)-isomer, expect characteristic signals for the aromatic protons, the vinylic protons of the double bond, and the aliphatic protons of the pentyl chain.[12] The carboxylic acid proton will appear as a broad singlet. Compare the observed chemical shifts and coupling constants with literature values or predicted spectra.[12]

HPLC is the standard method for determining the purity of non-volatile organic compounds.[13]

  • Objective: To quantify the purity of the 5-Phenylpent-2-enoic acid sample and identify any impurities.

  • Materials:

    • 5-Phenylpent-2-enoic acid sample.

    • HPLC-grade acetonitrile (MeCN) and water.

    • Formic acid or phosphoric acid (for mobile phase modification).

    • HPLC system with a UV detector and a C18 reverse-phase column.[14]

  • Procedure:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile or a suitable solvent mixture.

    • Prepare a mobile phase, for example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical starting point could be a gradient from 40% to 100% acetonitrile over 20-30 minutes.[15]

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) where the phenyl group absorbs.

    • Integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safe Handling and Storage

  • Handling: Always handle 5-Phenylpent-2-enoic acid in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

5-Phenylpent-2-enoic acid and its derivatives are of interest in drug discovery. Carboxylic acids are common functional groups in pharmaceuticals, and the phenylpentenyl scaffold can be modified to interact with various biological targets. Its applications include serving as an intermediate in the synthesis of more complex molecules and as a building block in the creation of compound libraries for high-throughput screening.[4][16] The related compound, 5-phenylpenta-2,4-dienoic acid, has been shown to react to form complex carbocyclic structures, highlighting the synthetic potential of this class of molecules.[17]

Conclusion

The successful application of 5-Phenylpent-2-enoic acid in research and drug development is contingent upon sourcing high-quality material and rigorously verifying its identity and purity. By implementing a systematic approach to supplier selection and establishing robust in-house quality control protocols, researchers can ensure the integrity of their starting materials. This diligence is fundamental to generating reliable, reproducible data and ultimately, accelerating the pace of scientific discovery.

References

  • ResearchGate. (n.d.). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate.
  • EvitaChem. (n.d.). Buy 4,5-Dioxo-5-phenylpent-2-enoic acid (EVT-14367878).
  • Chemsrc. (2025, August 26). (E)-5-phenyl-penta-2-enoic acid | CAS#:24271-22-5.
  • BOC Sciences. (n.d.). CAS 27948-26-1 (5-PHENYL-PENT-2-EN-4-YNOIC ACID METHYL ESTER).
  • Appchem. (n.d.). (E)-5-PHENYLPENT-2-ENOIC ACID | 55320-96-2.
  • Sigma-Aldrich. (n.d.). (E)-5-Phenylpent-2-enoic acid.
  • ResearchGate. (2025, August 6). Reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid | Request PDF.
  • Hairui Chemical. (n.d.). (E)-5-Phenylpent-2-enoic acid_55320-96-2.
  • PubChem - NIH. (n.d.). 5-Phenylpent-2-enoic acid | C11H12O2 | CID 556999.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • EvitaChem. (n.d.). Buy 2-Amino-5-phenylpent-4-enoic acid (EVT-1658817).
  • Angene Chemical. (2025, November 5). Safety Data Sheet.
  • SIELC Technologies. (n.d.). Separation of 5-Phenylpentan-2-one on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols.
  • BLD Pharm. (n.d.). 24271-22-5|5-Phenylpent-2-enoic acid.
  • Organic Spectroscopy International. (2017, May 8). NMR EXAMPLES TO LEARN, (E)-5-Phenylpent-2-enal with real (lit) and predict data.
  • PMC. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 2-Phenylpropionic Acid Derivatives by NMR and Mass Spectrometry.
  • PMC. (2025, December 8). Dereplicative Combination of HPLC/DAD/MS and 2D NMR to Identify Lichexanthone Isomers in Lichen Extracts.
  • Analytical Methods (RSC Publishing). (n.d.). A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection. Retrieved from Analytical Methods (RSC Publishing).

Sources

Foundational

Solubility Dynamics and Phase-Transfer Protocols for 5-Phenylpent-2-enoic Acid: A Technical Guide

Executive Summary As a Senior Application Scientist, navigating the solubility profiles of synthetic intermediates is critical for optimizing reaction yields and downstream purification. 5-Phenylpent-2-enoic acid (CAS: 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, navigating the solubility profiles of synthetic intermediates is critical for optimizing reaction yields and downstream purification. 5-Phenylpent-2-enoic acid (CAS: 55320-96-2) is a highly versatile intermediate widely utilized in medicinal chemistry and materials science[1]. Because of its amphiphilic structure, its solubility is not absolute but highly conditional. This whitepaper provides an in-depth analysis of the solvation mechanics of 5-phenylpent-2-enoic acid, offering field-proven, self-validating protocols for its extraction and application in synthetic workflows.

Molecular Architecture and Solvation Mechanics

To predict and manipulate the solubility of 5-phenylpent-2-enoic acid, we must first analyze its molecular architecture. The compound has a molecular weight of 176.21 g/mol and an estimated XLogP3 of 2.5[2]. It consists of two functionally distinct domains:

  • The Lipophilic Tail: A hydrophobic phenyl ring connected via an alkenyl aliphatic chain. This domain drives strong van der Waals interactions and π−π stacking, making the molecule highly repulsed by neutral aqueous environments.

  • The Hydrophilic Head: A terminal carboxylic acid group capable of acting as both a hydrogen bond donor and acceptor.

Causality of Solvation: In neutral water, the hydrophobic penalty of the phenyl-alkenyl tail outweighs the hydrogen-bonding capacity of the carboxylic acid, rendering the compound practically insoluble[3]. However, in polar protic solvents (like ethanol) and polar aprotic solvents (like tetrahydrofuran or acetone), the solvent molecules effectively solvate the carboxylic head while simultaneously accommodating the lipophilic tail, leading to high solubility[3].

SolvationMechanics A 5-Phenylpent-2-enoic Acid (Amphiphilic, LogP ~2.5) B Aqueous Media (pH < 5) A->B Hydrophobic Repulsion C Polar Aprotic (THF, Acetone) A->C H-Bond Acceptor D Polar Protic (Ethanol, Methanol) A->D H-Bond Donor/Acceptor E Non-Polar / Weakly Polar (DCM, Isopropyl Ether) A->E Van der Waals / Pi-Pi B1 Insoluble Phase Separation B->B1 C1 Highly Soluble Homogeneous C->C1 D1 Highly Soluble Homogeneous D->D1 E1 Moderately Soluble Concentration Dependent E->E1

Fig 1. Solvation mechanics and solvent compatibility for 5-Phenylpent-2-enoic acid.

Quantitative Solvent Profiling

Understanding the dielectric constant ( ϵ ) and the specific solvation mechanism is essential for selecting the correct solvent for reaction or purification. Table 1 summarizes the solubility profile of 5-phenylpent-2-enoic acid across various standard laboratory solvents.

Table 1: Solubility Matrix for 5-Phenylpent-2-enoic Acid

SolventDielectric Constant ( ϵ )Solvation MechanismRelative Solubility
Water (pH < 5) 80.1Hydrophobic RepulsionInsoluble (< 1 mg/mL)
Water (pH > 10) 80.1Ion-Dipole (Salt Formation)Highly Soluble (> 50 mg/mL)
Ethanol 24.5H-Bonding (Protic)Highly Soluble
Tetrahydrofuran (THF) 7.5H-Bonding (Aprotic)Highly Soluble
Ethyl Acetate 6.0Dipole-DipoleSoluble
Isopropyl Ether 3.9Van der Waals / Weak DipoleModerately Soluble

Note: Data synthesized from empirical extraction protocols and patent literature regarding the isolation of pentenoic acid derivatives[4],[5].

pH-Dependent Phase Extraction: A Self-Validating Protocol

Because the carboxylic acid functional group has a pKa of approximately 4.5, the solubility of 5-phenylpent-2-enoic acid is highly pH-dependent. We can exploit this to design a self-validating extraction protocol .

A protocol is "self-validating" when the physical behavior of the system provides immediate, visual confirmation that the chemical transformation has occurred correctly. In this case, the migration of the compound between immiscible layers confirms its protonation state.

Step-by-Step Methodology
  • Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent such as isopropyl ether[4].

    • Causality: Isopropyl ether is chosen over diethyl ether because it has a lower volatility and effectively dissolves the free acid form alongside lipophilic impurities, while remaining strictly immiscible with water.

  • Alkaline Phase Transfer (Basification): Add a 5% aqueous sodium hydroxide (NaOH) solution to the organic mixture and agitate[5].

    • Causality: The alkaline environment (pH > 10) deprotonates the carboxylic acid. The resulting sodium 5-phenylpent-2-enoate salt is highly polar and migrates entirely into the aqueous layer. Validation: The physical separation of the aqueous layer from the organic layer confirms the successful phase transfer.

  • Impurity Purge: Separate the aqueous layer and wash it with a fresh volume of isopropyl ether[4].

    • Causality: Unreacted starting materials and non-acidic organic byproducts remain trapped in the organic phase, effectively purging them from the target compound.

  • Acidification and Precipitation: Isolate the aqueous layer and slowly add concentrated hydrochloric acid (HCl) until the pH drops below 2[5].

    • Causality: The sudden drop in pH reprotonates the carboxylate. The loss of the ionic charge drastically reduces its water solubility, causing the free 5-phenylpent-2-enoic acid to physically precipitate or separate as an oil. Validation: The sudden cloudiness or oil-out effect visually confirms the successful regeneration of the free acid.

  • Final Extraction & Recovery: Extract the acidified aqueous layer with dichloromethane (DCM) or isopropyl ether. Separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure to yield the purified acid[4].

ExtractionProtocol Start Crude Mixture in Organic Solvent Step1 Add 5% NaOH (aq) (Basification) Start->Step1 State1 Aqueous Phase (Sodium Salt) Step1->State1 Step2 Wash with Isopropyl Ether State1->Step2 Step3 Add Conc. HCl (Acidification pH < 2) Step2->Step3 State2 Precipitation / Free Acid Form Step3->State2 Step4 Extract with DCM & Evaporate State2->Step4

Fig 2. Self-validating pH-dependent phase extraction workflow.

Application in Synthetic Workflows: Catalytic Hydrogenation

A primary downstream application of 5-phenylpent-2-enoic acid is its reduction to 5-phenylpentanoic acid via catalytic hydrogenation[4]. The solubility principles outlined above dictate the success of this reaction.

Causality of Solvent Selection in Hydrogenation: To reduce the alkene bond efficiently, the solvent must completely dissolve the 5-phenylpent-2-enoic acid substrate without poisoning the Palladium on Carbon (Pd/C) catalyst. Water is unsuitable due to poor substrate solubility[2]. Conversely, halogenated solvents (like DCM) can poison the palladium catalyst.

Therefore, industrial patents highlight the use of aliphatic esters (e.g., ethyl acetate, butyl acetate), aliphatic alcohols (e.g., methanol, ethanol), or tetrahydrofuran (THF)[4],[5]. These solvents provide the perfect balance: they act as excellent hydrogen bond acceptors/donors to solubilize the carboxylic acid head, easily accommodate the lipophilic tail, and remain entirely inert to the reductive conditions.

References

  • 5-Phenylpent-2-enoic acid | C11H12O2 | CID 556999 . PubChem - NIH. 2

  • (E)-5-PHENYLPENT-2-ENOIC ACID | 55320-96-2 | C11H12O2 . Appchem. 1

  • JP3357147B2 - Method for producing 5-phenylpentanoic acid . Google Patents. 4

  • JPH07118199A - Method for producing 5-phenylpentanoic acid . Google Patents. 5

  • Buy 4,5-Dioxo-5-phenylpent-2-enoic acid (EVT-14367878) . EvitaChem. 3

Sources

Exploratory

The Versatile Synthon: Potential Research Applications of 5-Phenylpent-2-enoic Acid in Advanced Therapeutics

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Grounding In modern drug discovery and chemical biology, the sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Grounding

In modern drug discovery and chemical biology, the selection of molecular building blocks dictates the efficacy, stability, and target specificity of the final therapeutic agent. 5-Phenylpent-2-enoic acid (PubChem CID: 556999)[1] is an α,β-unsaturated carboxylic acid that has emerged as a highly versatile synthon. Its unique structural topology—a lipophilic phenyl tail separated from a reactive enoic acid moiety by a flexible ethylene linker—makes it an ideal candidate for late-stage functionalization, peptide backbone modification, and stereoselective epoxidation.

As an application scientist, I frequently leverage this compound to engineer lipophilicity into peptide-based drugs without compromising their binding affinity. This whitepaper details the mechanistic causality, self-validating experimental protocols, and quantitative data behind three primary applications of 5-Phenylpent-2-enoic acid: the synthesis of antimitotic tubulysin analogues, the development of irreversible caspase inhibitors, and the industrial scaling of cardiovascular drug intermediates.

Table 1: Core Chemical Properties
PropertyValueCausality in Experimental Design
Molecular Formula C11H12O2Provides a balanced hydrophobic/hydrophilic ratio for cell permeability.
Molecular Weight 176.21 g/mol Low molecular weight allows for coupling without exceeding Lipinski's limits.
XLogP3 2.5Ideal lipophilicity for embedding into hydrophobic enzymatic pockets.
Reactive Sites Carboxyl (-COOH), Alkene (C=C)Enables orthogonal functionalization (e.g., amidation vs. epoxidation).

(Data sourced from PubChem computed properties[1])

Oncology & Targeted Therapies: Engineering Tubulysin Analogues

Tubulysins are exceptionally potent antimitotic peptides that inhibit microtubule polymerization, leading to apoptosis in cancer cells. Due to their systemic toxicity, they are primarily developed as payloads for Antibody-Drug Conjugates (ADCs). A critical challenge in ADC design is modifying the payload to allow linker attachment without destroying its nanomolar potency.

Research demonstrates that replacing the natural N-methylpipecolinic acid (Mep) residue of tubulysin with 5-Phenylpent-2-enoic acid derivatives preserves the exquisite biological activity of the molecule while offering a streamlined synthetic route[2]. The lipophilic phenyl ring mimics the hydrophobic interactions of the native Mep residue within the tubulin binding pocket.

Mechanistic Workflow

The integration of 5-Phenylpent-2-enoic acid into the tubulysin backbone acts as a functional cap that stabilizes the peptide against proteolytic degradation while maintaining the necessary spatial geometry for tubulin binding[3].

G N1 5-Phenylpent-2-enoic acid (Lipophilic Synthon) N2 Peptide Coupling (Tris(2-aminoethyl)amine) N1->N2 Activation N3 Tubulysin Analogue (Antimitotic Payload) N2->N3 Backbone Mod N4 Antibody Conjugation (ADC Formation) N3->N4 Linker Attachment N5 Targeted Cancer Cell Entry (Endocytosis) N4->N5 Delivery N6 Microtubule Depolymerization (Apoptosis) N5->N6 Payload Release

Caption: Workflow of 5-Phenylpent-2-enoic acid integration into Tubulysin-based Antibody-Drug Conjugates.

Protocol 1: Late-Stage Peptide Coupling of Tubulysin Analogues

Self-Validating Principle: The use of tris(2-aminoethyl)amine acts as an efficient scavenger. By monitoring the reaction via Thin-Layer Chromatography (TLC), the protocol ensures that unreacted electrophiles are entirely consumed before aqueous workup, preventing downstream purification bottlenecks.

  • Preparation: Dissolve the core tripeptide intermediate (e.g., 0.021 mmol) in 1 mL of anhydrous dichloromethane (DCM) under an argon atmosphere to prevent moisture-induced hydrolysis of the activated acid[2].

  • Coupling: Introduce 5-Phenylpent-2-enoic acid (activated as a 2,2,2-trifluoroacetate or via standard EDC/HOBt coupling).

  • Scavenging: Add tris(2-aminoethyl)amine (0.10 mL, 0.67 mmol). Causality: This massive excess rapidly quenches unreacted acylating agents, forming highly polar byproducts that are easily washed away.

  • Validation (TLC): Stir at room temperature for 6 hours. Perform TLC analysis (Hexanes/EtOAc 95:05). Do not proceed until the starting material spot is completely absent.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO3 and brine. The basic wash neutralizes and removes the scavenged byproducts. Dry over Na2SO4 and concentrate under vacuum[2].

Apoptosis Regulation: Synthesis of Aza-Peptide Epoxide Caspase Inhibitors

Caspases (Clan CD cysteine proteases) are the primary executioners of apoptosis. Dysregulation of caspases is implicated in neurodegenerative diseases and ischemic injury. To study or halt these pathways, researchers require highly specific, irreversible inhibitors.

5-Phenylpent-2-enoic acid is the critical starting material for synthesizing oxirane-2-carboxylic acid derivatives, the "warhead" of aza-peptide epoxides[4]. The α,β-unsaturated double bond of 5-Phenylpent-2-enoic acid is stereoselectively epoxidized. When coupled to an aza-peptide sequence (e.g., an aza-Asp residue at the P1 position), the resulting epoxide acts as a highly electrophilic trap for the active-site cysteine of the caspase[5].

Table 2: Caspase Inhibition Kinetics (Aza-Peptide Epoxides)
Target EnzymeOptimal P1-P4 SequenceMax Second-Order Rate (k2)Selectivity Note
Caspase-1 Val-Ala-AAspUp to 1,910,000 M⁻¹ s⁻¹S,S epoxides are most potent.
Caspase-3 Asp-Glu-Val-AAsp> 1,000,000 M⁻¹ s⁻¹R,R epoxides show higher selectivity.
Caspase-6 Ile-Glu-Thr-AAsp~ 500,000 M⁻¹ s⁻¹No cross-reactivity with Clan CA proteases.

(Data summarized from James et al., ACS[6])

Mechanistic Workflow

The stereochemistry of the epoxidation dictates the orientation of the inhibitor within the caspase active site. The trans-epoxide derived from 5-Phenylpent-2-enoic acid ensures that the nucleophilic attack by the catalytic cysteine opens the oxirane ring efficiently, forming a permanent thioether bond[4].

G A1 5-Phenylpent-2-enoic acid A2 Epoxidation (t-Butyl peroxide / t-BuLi) A1->A2 Oxidation A3 Oxirane-2-carboxylic acid Derivative A2->A3 Stereoselective A4 Peptidyl Hydrazide Coupling (EDC/HOBt) A3->A4 Activation A5 Aza-Peptide Epoxide (Caspase Inhibitor) A4->A5 P1 Residue Integration A6 Irreversible Binding to Caspase-1, -3, -6, -8 A5->A6 Clan CD Protease Inhibition

Caption: Synthetic pathway utilizing 5-Phenylpent-2-enoic acid to generate aza-peptide epoxide inhibitors.

Protocol 2: Stereoselective Epoxidation and Hydrazide Coupling

Self-Validating Principle: Epoxidation of the alkene must be verified via ¹H-NMR prior to peptide coupling. The coupling itself utilizes EDC/HOBt to prevent racemization of the newly formed chiral centers.

  • Esterification: React 5-Phenylpent-2-enoic acid (30 mmol) with ethanol using DCC (33 mmol) and DMAP (30 mmol) in THF at 0 °C for 30 mins, then room temp for 15 h. Filter the dicyclohexylurea (DCU) byproduct[4].

  • Epoxidation: Treat the resulting ethyl ester with tert-butyl peroxide and tert-butyllithium at -78 °C. Causality: The low temperature and specific lithium base direct the stereoselective formation of the trans-oxirane ring.

  • Hydrolysis: Hydrolyze the ethyl ester using KOH in methanol to yield the free trans-3-phenethyloxirane-2-carboxylic acid[4].

  • Validation (NMR): Perform ¹H-NMR to confirm the trans configuration (coupling constant J ~ 1.8-2.0 Hz for the epoxide protons). If cis contamination exceeds 5%, recrystallize before proceeding.

  • Aza-Peptide Coupling: Couple the validated oxirane-2-carboxylic acid to a substituted peptidyl hydrazide using EDC and HOBt in DMF. The HOBt suppresses racemization and increases the yield of the final aza-peptide epoxide[4].

Cardiovascular Drug Intermediates: Industrial Hydrogenation

Beyond complex biological probes, 5-Phenylpent-2-enoic acid is a vital intermediate in the synthesis of 5-phenylpentanoic acid, a raw material for cardiovascular drugs such as cholesterol absorption inhibitors[7].

The industrial challenge here is the chemoselective reduction of the α,β-unsaturated double bond without inadvertently hydrogenating the phenyl ring or cleaving the carbon chain.

Protocol 3: Chemoselective Catalytic Hydrogenation

Self-Validating Principle: The reaction uses a precise hydrogen pressure and a specific Palladium on Carbon (Pd/C) catalyst. Gas Chromatography (GC) is used as a real-time feedback loop to halt the reaction exactly when the alkene is consumed, preventing over-reduction.

  • Substrate Loading: Dissolve crude 5-phenyl-2-pentenoic acid (e.g., 0.5 mol) in a mixture of ethyl acetate (80 mL) and ethanol (80 mL) inside a 300 mL autoclave[7]. Causality: The mixed solvent system ensures complete solubility of the substrate while facilitating optimal hydrogen gas transfer to the catalyst surface.

  • Catalyst Addition: Add 2 g of Pd/C (typically 5% or 10% loading).

  • Purging & Pressurization: Purge the system with nitrogen three times to remove oxygen (preventing explosive mixtures and catalyst poisoning). Introduce hydrogen gas up to 8 kg/cm ² (~110 psi)[7].

  • Reaction & Validation (GC): Heat the system to 45 °C. Monitor the hydrogen uptake. Periodically sample the mixture and run Gas Chromatography. The reaction is validated as complete when the peak corresponding to 5-phenyl-2-pentenoic acid disappears.

  • Isolation: Vent the hydrogen, purge with nitrogen, filter the Pd/C catalyst through a Celite pad, and concentrate the filtrate under reduced pressure to yield high-purity 5-phenylpentanoic acid[8].

Conclusion

5-Phenylpent-2-enoic acid is far more than a simple organic building block; it is a structural linchpin in modern therapeutic design. Whether it is being utilized to fine-tune the lipophilicity of highly toxic ADC payloads like tubulysin, serving as the stereochemical foundation for irreversible caspase inhibitors, or acting as an intermediate in cardiovascular drug manufacturing, its predictable reactivity and structural stability make it indispensable. By adhering to the self-validating protocols outlined above, researchers can harness the full potential of this compound while ensuring high yields, stereochemical purity, and downstream biological efficacy.

References

  • PubChem. "5-Phenylpent-2-enoic acid | C11H12O2 | CID 556999". National Institutes of Health (NIH). Available at:[Link]

  • Colombo, R., et al. (2016). "Total Synthesis and Biological Evaluation of Tubulysin Analogues". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • James, K. E., et al. (2004). "Design, Synthesis, and Evaluation of Aza-Peptide Epoxides as Selective and Potent Inhibitors of Caspases-1, -3, -6, and -8". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Hasegawa, Y., et al. (2002). "Method for producing 5-phenylpentanoic acid" (JP3357147B2). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (E)-5-Phenylpent-2-enoic Acid via Doebner-Modified Knoevenagel Condensation

Introduction and Scope The synthesis of α,β -unsaturated carboxylic acids is a fundamental transformation in organic and medicinal chemistry. Specifically, (E)-5-phenylpent-2-enoic acid is a highly valuable aliphatic-aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The synthesis of α,β -unsaturated carboxylic acids is a fundamental transformation in organic and medicinal chemistry. Specifically, (E)-5-phenylpent-2-enoic acid is a highly valuable aliphatic-aromatic linker and intermediate. It is prominently utilized in the design of aza-peptide epoxides (potent and selective caspase inhibitors)[1] and serves as a critical structural probe for exploring the active site and substrate scope of ferulic acid decarboxylase (FDC1) in biocatalysis[2].

The most robust and scalable method for synthesizing this compound from 3-phenylpropanal (hydrocinnamaldehyde) and malonic acid is the Doebner modification of the Knoevenagel condensation [3]. This application note provides a self-validating, highly detailed protocol designed for research scientists, emphasizing the mechanistic causality behind each experimental parameter to ensure high yield and stereochemical purity.

Mechanistic Insights: The "Why" Behind the Protocol

To achieve optimal yields and strict (E)-stereoselectivity, it is critical to understand the synergistic roles of the reagents used in this transformation:

  • Iminium Catalysis (Piperidine): While standard aldol condensations rely purely on base catalysis, the addition of a secondary amine like piperidine fundamentally alters the pathway. Piperidine condenses with 3-phenylpropanal to form a highly electrophilic iminium ion. This intermediate is significantly more reactive toward nucleophilic attack than the parent aldehyde, accelerating the carbon-carbon bond formation[4].

  • Base-Solvent Synergy (Pyridine): Pyridine acts as both the bulk solvent and a weak base. It facilitates the deprotonation of malonic acid to form the reactive enolate species that attacks the iminium ion[3][5].

  • Thermodynamic Driving Force (Decarboxylation): Following dehydration, the resulting alkylidenemalonic acid intermediate is subjected to elevated temperatures (80–100 °C). Pyridine induces the decarboxylation of this di-acid[4][5]. The irreversible loss of carbon dioxide gas ( CO2​ ) provides a massive entropic driving force, pushing the equilibrium entirely to the right.

  • Stereoselectivity: The concerted nature of the decarboxylation transition state minimizes steric clashes between the bulky phenethyl group and the remaining carboxylic acid, overwhelmingly favoring the formation of the (E)-alkene isomer.

Reaction Workflow & Mechanism

Mechanism N1 3-Phenylpropanal + Malonic Acid N2 Iminium Ion Formation (Piperidine Catalysis) N1->N2 Step 1 N3 Alkylidenemalonic Acid Intermediate N2->N3 Step 2 (- H2O) N4 Decarboxylation (Pyridine, Heat) N3->N4 Step 3 N5 (E)-5-Phenylpent-2-enoic Acid (Target Product) N4->N5 Step 4 (- CO2)

Figure 1: Mechanistic workflow of the Doebner-modified Knoevenagel condensation.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis. An excess of malonic acid is utilized to account for potential thermal degradation and to ensure the complete consumption of the aldehyde.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Phenylpropanal 134.181.001.34 g (1.32 mL)Electrophile / Limiting Reagent
Malonic Acid 104.061.501.56 gNucleophile / Carbon Source
Piperidine 85.150.1085 mg (~0.10 mL)Iminium Catalyst
Pyridine 79.10Solvent5.0 mLSolvent / Weak Base

Self-Validating Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is dry, though strict anhydrous conditions (e.g., argon atmosphere) are not strictly required due to the generation of water during the dehydration step.

  • Reagent Addition: Add 5.0 mL of pyridine to the flask, followed by 1.56 g (15.0 mmol) of malonic acid. Stir until the malonic acid is mostly dissolved.

  • Catalyst & Substrate Introduction: Add 1.34 g (10.0 mmol) of 3-phenylpropanal to the mixture. Finally, add 0.10 mL (1.0 mmol) of piperidine dropwise.

    • Observation: A slight exotherm may occur upon the addition of piperidine, and the solution may take on a pale yellow hue.

Phase 2: Condensation & Decarboxylation
  • Heating: Lower the flask into a pre-heated oil bath set to 90–100 °C.

  • Monitoring Evolution: As the reaction reaches the target temperature, you will observe the steady evolution of CO2​ bubbles. This is the physical validation of the Doebner decarboxylation step[4].

  • In-Process Control (IPC): Stir the reaction for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3, visualized with UV and KMnO4​ stain). The starting aldehyde ( Rf​ ~0.6) will disappear, and a new, highly UV-active spot corresponding to the conjugated acid will appear lower on the plate ( Rf​ ~0.2–0.3, streaking may occur due to the carboxylic acid).

Phase 3: Quenching & Isolation
  • Cooling: Once TLC confirms the consumption of 3-phenylpropanal and gas evolution has ceased, remove the flask from the oil bath and allow it to cool to room temperature.

  • Acidic Quench (Critical Step): Slowly pour the reaction mixture into a beaker containing 30 mL of ice-cold 2M HCl while stirring vigorously.

    • Causality: The HCl serves two purposes. First, it protonates the pyridine and piperidine, converting them into highly water-soluble chloride salts. Second, it ensures the target product is fully protonated to its free carboxylic acid form, which is insoluble in the cold aqueous phase[4].

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove any residual pyridine, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (E)-5-phenylpent-2-enoic acid as a viscous oil or off-white solid.

Phase 4: Purification
  • Crystallization/Chromatography: If the crude product is an oil, it can be purified via silica gel flash chromatography (eluting with Hexanes/EtOAc gradient containing 1% acetic acid to prevent streaking). If it solidifies, it can be recrystallized from a mixture of hexanes and a minimal amount of ethyl acetate to afford the pure (E)-isomer.

References

  • [1] Design, Synthesis, and Evaluation of Aza-Peptide Epoxides as Selective and Potent Inhibitors of Caspases-1, -3, -6, and -8. ACS Publications (Journal of Medicinal Chemistry). 1

  • [4] Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube (NRO Chemistry). 4

  • [3] The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. 3

  • [5] Knoevenagel condensation - Doebner modification. Wikipedia. 5

  • [2] Exploring the substrate scope of ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae. NIH/PMC.2

Sources

Application

Application Note: Utilizing 5-Phenylpent-2-enoic Acid as a Core Scaffold in Enzyme Inhibition Assays

Executive Summary In the landscape of rational drug design and enzymology, 5-Phenylpent-2-enoic acid serves as a highly versatile aliphatic-aromatic building block. While not typically deployed as a standalone inhibitor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and enzymology, 5-Phenylpent-2-enoic acid serves as a highly versatile aliphatic-aromatic building block. While not typically deployed as a standalone inhibitor, its unique structural topology—an extended hydrophobic phenylpentyl tail coupled with an α,β-unsaturated carboxylic acid—makes it an ideal precursor for synthesizing potent, irreversible, and highly selective enzyme inhibitors.

This application note details the mechanistic principles and experimental protocols for utilizing 5-phenylpent-2-enoic acid derivatives in enzyme inhibition assays. Specifically, we focus on its role in generating aza-peptide epoxides for the covalent inhibition of Clan CD cysteine proteases (caspases)[1][2], and its thiol-derivatives for the reversible chelation of metalloproteases like Carboxypeptidase A[3][4].

Mechanistic Principles of Inhibition

Aza-Peptide Epoxides for Caspase Targeting

Caspases (cysteinyl aspartate-specific proteases) are primary drivers of apoptosis and inflammation. Developing selective inhibitors for caspases over other cysteine proteases (e.g., Clan CA proteases like cathepsins) is a significant biochemical challenge. Natural epoxysuccinyl peptides like E-64 potently inhibit Clan CA proteases but are completely ineffective against Clan CD caspases[1][5].

To overcome this, researchers developed aza-peptide epoxides , which utilize 5-phenylpent-2-enoic acid as a critical structural precursor[1]. The mechanistic causality is as follows:

  • P1 Substrate Mimicry : The inhibitor incorporates an aza-aspartic acid (AAsp) residue to satisfy the absolute requirement of caspases for an aspartic acid at the P1 position[1][2].

  • Electrophilic Warhead Generation : The alkene moiety of 5-phenylpent-2-enoic acid is epoxidized to form a trans-oxirane-2-carboxylic acid derivative[1]. This epoxide acts as a targeted electrophile.

  • Covalent Alkylation : The active site nucleophile (e.g., Cys-285 in Caspase-3) attacks the epoxide ring, resulting in irreversible covalent alkylation of the enzyme[1].

  • S' Subsite Engagement : The phenylpentyl chain derived from 5-phenylpent-2-enoic acid extends into the S' subsite (the leaving group pocket) of the caspase. This extended hydrophobic interaction dramatically increases both binding affinity and target specificity[1][5].

CaspaseMechanism A 5-Phenylpent-2-enoic Acid (Structural Precursor) B Epoxidation & Coupling (Warhead Synthesis) A->B C Aza-Peptide Epoxide (Active Inhibitor) B->C E Covalent Alkylation (Irreversible Inhibition) C->E D Caspase Active Site (Cys-285 Thiolate) D->E

Mechanism of caspase inhibition by 5-phenylpent-2-enoic acid-derived aza-peptide epoxides.

Thiol-Derivatives for Carboxypeptidase A (CPA)

Carboxypeptidase A (EC 3.4.17.1) is a zinc-dependent exopeptidase that cleaves C-terminal aromatic or branched aliphatic amino acids[3][4]. The derivative (2E)-2-mercapto-5-phenylpent-2-enoic acid is utilized as a potent inhibitor for CPA[3][4].

  • Causality of Inhibition : The mercapto (thiol) group acts as a strong bidentate chelator, stripping the catalytic water molecule and directly coordinating the active site Zn²⁺ ion. Simultaneously, the 5-phenylpent-2-enoic acid backbone mimics the natural peptide substrate, allowing the terminal phenyl ring to anchor deeply into the hydrophobic S1' specificity pocket of CPA.

Experimental Protocols

Chemical Derivatization: Synthesis of the Epoxide Precursor

To utilize 5-phenylpent-2-enoic acid in caspase assays, it must first be converted into an ester and subsequently epoxidized[1][5].

Step-by-Step Methodology:

  • Esterification : Dissolve 5-phenylpent-2-enoic acid (30 mmol) in a solvent mixture of absolute EtOH (50 mL) and anhydrous THF (20 mL)[1][5].

  • Activation : Cool the solution to 0 °C using an ice bath. Field Insight: Cooling is critical to prevent exothermic degradation and minimize the formation of N-acylurea byproducts.

  • Coupling : Add 1,3-dicyclohexylcarbodiimide (DCC, 33 mmol) and 4-dimethylaminopyridine (DMAP, 30 mmol)[1][2][5]. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst.

  • Reaction : Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and react for 15 hours[1][5].

  • Purification : Filter the suspension to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate in vacuo, dissolve the residue in EtOAc, and wash sequentially with 1N HCl, saturated NaHCO₃, and brine[1].

  • Epoxidation : The resulting ester is subjected to stereocontrolled epoxidation (e.g., using mCPBA or hydrogen peroxide under basic conditions) to yield the trans-oxirane-2-carboxylic acid derivative, which is then coupled to the aza-peptide hydrazide[1][2].

Fluorometric Caspase Inhibition Assay

This protocol evaluates the irreversible inhibition kinetics ( kinact​/KI​ ) of the synthesized aza-peptide epoxides.

Self-Validating Assay Design:

  • Buffer Insight : The assay buffer requires a reducing agent (DTT) to maintain the active site cysteine in its reactive thiolate state. However, excessive DTT will prematurely quench the electrophilic epoxide warhead. We strictly limit DTT to 1–2 mM.

Workflow S1 1. Inhibitor Preparation (DMSO Stock) S2 2. Enzyme Pre-incubation (Target Binding) S1->S2 S3 3. Substrate Addition (Reaction Start) S2->S3 S4 4. Kinetic Readout (Fluorescence) S3->S4 S5 5. Data Analysis (IC50 / k_inact) S4->S5

Step-by-step workflow for the fluorometric enzyme inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare Caspase Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 1 mM DTT).

  • Inhibitor Dilution : Prepare serial dilutions of the aza-peptide epoxide in anhydrous DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation : In a black 96-well microplate, combine 50 µL of recombinant Caspase-3 (1 nM final concentration) with 1 µL of inhibitor. Incubate at 37 °C for 15–30 minutes. Causality: This pre-incubation is mandatory for irreversible inhibitors to allow the covalent bond to form prior to substrate competition.

  • Substrate Addition : Initiate the reaction by adding 50 µL of the fluorogenic substrate Ac-DEVD-AMC (final concentration 20 µM).

  • Kinetic Readout : Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes.

  • Data Analysis : Plot the progress curves. Calculate the pseudo-first-order rate constant ( kobs​ ) and derive the second-order rate constant ( kinact​/KI​ ).

Carboxypeptidase A Inhibition Assay

To test the efficacy of (2E)-2-mercapto-5-phenylpent-2-enoic acid against CPA[3].

Step-by-Step Methodology:

  • Buffer Preparation : Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 0.5 M NaCl.

  • Enzyme Preparation : Dissolve bovine pancreatic Carboxypeptidase A in the assay buffer to a concentration of 0.5 µg/mL.

  • Reaction Setup : Mix 10 µL of the inhibitor (serial dilutions in DMSO) with 90 µL of the CPA solution. Incubate for 10 minutes at 25 °C.

  • Substrate Addition : Add 100 µL of 1 mM Hippuryl-L-Phenylalanine (a standard CPA substrate).

  • Spectrophotometric Readout : Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 254 nm, which corresponds to the release of hippuric acid.

Quantitative Data & Kinetic Parameters

The structural integration of the 5-phenylpent-2-enoic acid scaffold yields exceptional kinetic profiles across different enzyme classes. Below is a summary of the expected kinetic parameters based on established literature[1][2][3][4].

Inhibitor Class / DerivativeTarget EnzymePrimary MechanismKinetic Parameter
Aza-peptide epoxide (derived from 5-phenylpent-2-enoic acid)Caspase-3 (Clan CD)Irreversible Covalent Alkylation (Active Site Cys) kinact​/KI​ up to 1,910,000 M⁻¹ s⁻¹
Aza-peptide epoxide (derived from 5-phenylpent-2-enoic acid)Caspase-8 (Clan CD)Irreversible Covalent Alkylation (Active Site Cys) kinact​/KI​ ~ 150,000 M⁻¹ s⁻¹
(2E)-2-mercapto-5-phenylpent-2-enoic acid Carboxypeptidase AReversible Zinc Chelation & S1' Pocket Anchoring Ki​ in the low micromolar range
Comp-43 (GPR52 Antagonist derivative)GPR52 ReceptorReversible Antagonism (Reduces mHTT levels) IC50​ = 0.63 µM

(Note: 5-phenylpent-2-enoic acid is also utilized in the synthesis of GPR52 antagonists like Comp-43, demonstrating its broader pharmacological utility in neurodegenerative disease models such as Huntington's Disease[6][7].)

References

  • Design, Synthesis, and Evaluation of Aza-Peptide Epoxides as Selective and Potent Inhibitors of Caspases-1, -3, -6, and -8. ACS Publications.[Link]

  • US20040048327A1 - Aza-peptide epoxides.
  • Information on EC 3.4.17.1 - carboxypeptidase A. BRENDA Enzyme Database.[Link]

  • GPR52 Antagonist Reduces Huntingtin Levels and Ameliorates Huntington's Disease-Related Phenotypes. ACS Publications.[Link]

Sources

Method

Advanced Analytical Methodologies for 5-Phenylpent-2-enoic Acid: HPLC and GC-MS Protocols

As a Senior Application Scientist, approaching the quantitative and qualitative analysis of 5-phenylpent-2-enoic acid requires a deep understanding of its physicochemical properties. Structurally, this molecule features...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the quantitative and qualitative analysis of 5-phenylpent-2-enoic acid requires a deep understanding of its physicochemical properties. Structurally, this molecule features an isolated phenyl ring, an α,β -unsaturated double bond, and a terminal carboxylic acid. These distinct functional groups dictate its behavior in chromatographic systems.

This guide provides an authoritative, field-proven framework for analyzing 5-phenylpent-2-enoic acid using two orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Rather than merely listing parameters, this document deconstructs the causality behind each methodological choice, ensuring that your analytical workflows are robust, reproducible, and self-validating.

Analytical_Strategy Analyte 5-Phenylpent-2-enoic Acid HPLC_Branch RP-HPLC-DAD Analyte->HPLC_Branch GC_Branch GC-MS Analyte->GC_Branch HPLC_Prep Dilution in Acidic Mobile Phase HPLC_Branch->HPLC_Prep GC_Prep Silylation (BSTFA + 1% TMCS) GC_Branch->GC_Prep HPLC_Mech Hydrophobic Retention (Unionized -COOH) HPLC_Prep->HPLC_Mech GC_Mech Volatility Enhancement (TMS-Ester Formation) GC_Prep->GC_Mech HPLC_Data UV Absorbance (210 nm) HPLC_Mech->HPLC_Data GC_Data Mass Fragmentation (EI Mode) GC_Mech->GC_Data

Parallel analytical strategies for 5-Phenylpent-2-enoic acid using HPLC and GC-MS.

Part 1: RP-HPLC-DAD Methodology

Scientific Rationale & Causality

The primary challenge in analyzing carboxylic acids via RP-HPLC is managing their ionization state. 5-Phenylpent-2-enoic acid has a pKa of approximately 4.5. If the mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) states. This equilibrium manifests chromatographically as severe peak tailing, split peaks, and irreproducible retention times[1].

To enforce a single molecular state, the mobile phase must be acidified to a pH at least 1.5 to 2 units below the analyte's pKa. By utilizing 0.1% phosphoric acid (pH ~2.5), the carboxylate group is fully protonated. This maximizes the molecule's hydrophobicity, ensuring strong, predictable retention on a non-polar C18 stationary phase[2].

For detection, the α,β -unsaturated carboxylic acid moiety exhibits a strong π→π∗ transition, providing maximum UV absorbance at 210 nm. The isolated phenyl ring provides a secondary, weaker absorbance band at 254 nm. Utilizing a Diode Array Detector (DAD) allows simultaneous monitoring of both wavelengths, providing a spectral fingerprint for peak purity verification.

Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equivalent)
Mobile Phase A 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Elution Mode Isocratic, 50% A : 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (DAD) Primary: 210 nm ; Secondary: 254 nm
Step-by-Step HPLC Protocol

1. Mobile Phase Preparation:

  • Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.22 µm aqueous membrane.

  • Filter HPLC-grade acetonitrile through a 0.22 µm PTFE membrane.

  • Degas both solvents ultrasonically for 15 minutes prior to placing them on the HPLC system.

2. Sample & Standard Preparation:

  • Accurately weigh 10.0 mg of 5-phenylpent-2-enoic acid reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (50:50 Acidified Water/Acetonitrile) to create a 1.0 mg/mL stock solution.

  • Serially dilute the stock solution with the mobile phase to prepare a calibration curve ranging from 10 µg/mL to 100 µg/mL.

3. System Suitability & Self-Validation: A self-validating protocol requires built-in failure detection. Before analyzing unknown samples, inject a "Resolution Solution" containing 50 µg/mL of 5-phenylpent-2-enoic acid and 50 µg/mL of a structurally similar analogue (e.g., 5-phenylpentanoic acid).

  • Acceptance Criteria: Baseline resolution ( Rs​ ) between the two peaks must be ≥2.0 . The tailing factor ( Tf​ ) for the target peak must be ≤1.5 .

  • Bracketing: Inject a mid-level standard every 10 samples. The run is only valid if the retention time drift is ≤1.0% and the peak area Relative Standard Deviation (RSD) is ≤2.0% .

Part 2: GC-MS Methodology with Derivatization

Scientific Rationale & Causality

Gas chromatography relies on the volatility and thermal stability of the analyte. Free carboxylic acids are notoriously problematic in GC systems. The highly polarized O-H bond of the carboxyl group acts as a strong hydrogen-bond donor, interacting aggressively with residual silanol groups (-SiOH) on the fused-silica column wall and the injection port liner[3]. This interaction causes irreversible adsorption, severe peak tailing, and loss of quantitative linearity at low concentrations.

To circumvent this, the active hydrogen must be chemically masked. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard[4]. This reaction replaces the acidic proton with a bulky, non-polar trimethylsilyl (TMS) group, forming a TMS-ester. The resulting derivative is highly volatile, thermally stable, and inert to the column matrix, yielding sharp, symmetrical peaks and distinct mass fragmentation patterns (EI mode)[5].

Derivatization_Workflow Step1 Dry Sample Extract (N2 Gas) Step2 Add BSTFA + 1% TMCS & Pyridine Step1->Step2 Step3 Incubate at 60°C for 30 mins Step2->Step3 Step4 Cool & Inject into GC-MS Step3->Step4

Step-by-step silylation workflow for GC-MS analysis of carboxylic acids.
GC-MS Conditions
ParameterSpecification
Column DB-5MS (5% Phenyl, 95% Dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1.0 µL injection volume
Oven Program 80 °C (hold 1 min) Ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
MS Source Temp 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Step-by-Step Derivatization & GC Protocol

1. Internal Standard (IS) Addition: To ensure the derivatization process is self-validating, an internal standard must be introduced before any chemical reaction occurs.

  • Prepare a 50 µg/mL solution of 4-phenylbutyric acid (IS) in anhydrous ethyl acetate.

  • Add 100 µL of the IS solution to 100 µL of your sample extract in a 2 mL glass autosampler vial.

2. Silylation Reaction: Crucial Note: Silylation reagents are highly sensitive to moisture. Water will rapidly hydrolyze BSTFA, destroying the reagent and preventing derivatization[4].

  • Evaporate the sample/IS mixture to complete dryness under a gentle stream of ultra-pure Nitrogen gas.

  • Immediately add 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst) and 50 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum.

  • Vortex for 10 seconds, then incubate in a heating block at 60 °C for exactly 30 minutes.

  • Remove the vial, allow it to cool to room temperature, and proceed immediately to GC-MS injection.

3. System Suitability & Self-Validation:

  • Derivatization Efficiency: The system validates itself via the Internal Standard. If the absolute peak area of the IS drops by more than 15% compared to a historical control, the derivatization has failed (likely due to moisture contamination), and the batch must be rejected.

  • Procedural Blank: Process a blank vial containing only the IS and derivatization reagents. The blank must show no trace of the 5-phenylpent-2-enoic acid TMS-ester above 0.1% of the lowest calibration standard, proving the absence of carryover or reagent contamination.

References

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Acids. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU4hEgz2-4_9qWP-8XRvhHQlm8dBmNtx-LSha0pBU0PnBIUhT4akgollkP48ECbW09w815Sm9Om9kWHVml3n2TfZx2CW2hG-U91WiAXaJCtujk9BH9PDpaMvHxwCpD-WwnI4NTa2SCUzmhz7hJgBnM4ydazXQA_ImrpnUxCoIZCEC3R_8hRXLwYaCJHrXYKvs7CHZrgbEMKmu3U1Vf9Y0KKQGxMbRCU8BKw-nF00uiNODRtw==]
  • Benchchem. Application Note: Analysis of 3-Phenylhexanoic Acid by High-Performance Liquid Chromatography. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsw9oN4Cj5lpNnBuij8e3ckQ8JIjGgVsmCRjhcZbiJAV7nyHo5VlbndynO67kS487Mv-RgEkHSlcGHDAvc6-spDJPzhPEpZnFB3_XLirUUoq2cdL6x5mqSo7iWMxCaf5ZTIpTh3lw3gga_QMu0iQUmQi2GFysgtHQ3O-TOD8jpJ9E7OyWUdwqcKtZk7MgWlUxb85xisJHPwH3dH6--S7mW3Cuhjl8WY_FOcKc6QKzeEDYrhhbaHN95]
  • Colorado State University. Acids: Derivatization for GC Analysis. Colorado State University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqZYwqWZ10AV2spwS1b9TNPYfffwUvpEmxq80vGholNWjuyAR_dR3mo_QwaTlP1XA_zNyKL0qYwXHZsclKyUwLq3P9xGSQ3Xm9dWFn1Fx_cmyd8QzA-Z57BuV8sTusUjQXXUUBZftrR5iCYh2dgwde34ZXWXyo03k2YcHwjU24Isxks97Wx5kqTCRutzvoAQ8BTOk2eXR0gaIENEuhLfEWgVJQxa9s55DYUE1tAgj7LdBDrE1Zxg==]
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGJTETieZtgauc8kNKwYkDCgYsYebanPTeB2LlxiSIKg877mOgyWxfz9rwEw2PoI1KgkS6YE3kZapXJgkgyxVenBjGjy-uARSW3wmUK6CxgM2Zbzm8KP_LHZS5ChUFbCZ-vA==]
  • ResearchGate. Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR2AHwZhfnFZU7a93MCqgZ2d9G4ihrBe5pb-zKpRdmkDI_3gHnNnVAjYi2_6o3vyFSvbEhJjHeL5QVLo9sSc_YjVbt6G9sCsGXe32TcFYJzp7aRS3t2l4gSSELQ8k3bYC7KU2eSpstIK1I9k7pi2OLKuVw9Gd5qEE-Z9Gf3kzPKAkHYJSLBrbqb4qPwa1NeSEElqCCEb-z0s5YCQW5E7AqO8XvvHBaKnKeOfGLQ70vwRblQ0Ot6d0_Kfnm0TvcDS_vn8-YLA2JBiBF1ZEzZl25kTXZYKYWLADtQb5iHw-UtkpwGX8h3F2uQmXfYtz-uiyyS4qA]

Sources

Application

Application Note: Advanced Derivatization Strategies for 5-Phenylpent-2-enoic Acid in MS Workflows

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Researchers. Physicochemical Bottlenecks in Native Analysis 5-Phenylpent-2-enoic acid is an α,β -unsaturated carboxylic acid frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Researchers.

Physicochemical Bottlenecks in Native Analysis

5-Phenylpent-2-enoic acid is an α,β -unsaturated carboxylic acid frequently utilized as a synthetic intermediate and reference standard in medicinal chemistry. Despite its structural utility, its native physicochemical properties present severe bottlenecks in trace-level mass spectrometry (MS) workflows:

  • Gas Chromatography (GC-MS): The highly polar, active hydrogen of the free carboxyl group induces strong intermolecular hydrogen bonding. This results in excessively high boiling points, irreversible adsorption to silanol groups on non-polar stationary phases (severe peak tailing), and thermal degradation at elevated injection port temperatures.

  • Liquid Chromatography (LC-MS): While the conjugated phenyl ring provides UV activity, the native carboxylic acid exhibits notoriously poor desolvation and ionization efficiency in Electrospray Ionization (ESI), limiting limits of detection (LOD) during targeted metabolomic or pharmacokinetic screening.

To bypass these limitations, targeted chemical derivatization is mandatory. This guide establishes two field-proven, self-validating protocols: Silylation for GC-MS volatility enhancement and 3-Nitrophenylhydrazine (3-NPH) coupling for LC-MS/MS ionization amplification.

Strategic Workflows & Mechanistic Pathways

Workflow A 5-Phenylpent-2-enoic Acid (Native Analyte) B Extraction & Lyophilization A->B C Chemical Derivatization (BSTFA or 3-NPH) B->C D Chromatographic Resolution (GC/LC) C->D E MS/MS Detection & Quantification D->E

General analytical workflow for the derivatization and MS quantification of carboxylic acids.

Mechanism cluster_GC GC-MS Pathway (Silylation) cluster_LC LC-MS Pathway (Hydrazone Formation) Analyte 5-Phenylpent-2-enoic Acid (R-COOH) Reagent1 BSTFA + 1% TMCS (TMS Donor) Analyte->Reagent1 Reagent2 3-NPH + EDC + Pyridine (Coupling Reagents) Analyte->Reagent2 Product1 TMS Ester Derivative (R-COO-TMS) Reagent1->Product1 60-80°C Byproduct1 Volatile Byproducts (TFA-TMS) Reagent1->Byproduct1 Product2 3-Nitrophenylhydrazone (R-CO-NH-NH-ArNO2) Reagent2->Product2 40°C, 30 min

Divergent derivatization pathways for GC-MS (Silylation) and LC-MS (3-NPH coupling).

Protocol I: GC-MS Derivatization via Silylation

Causality & Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the industry standard for replacing the active proton of a carboxylic acid with a non-polar trimethylsilyl (TMS) group[1]. BSTFA is selected because its reaction byproducts (N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide) are highly volatile and elute in the solvent delay, preventing chromatogram crowding[1]. Because 5-phenylpent-2-enoic acid features an α,β -unsaturated system that can impose mild steric hindrance, 1% Trimethylchlorosilane (TMCS) is added as a catalyst to increase the electrophilicity of the silylating reagent and drive the reaction to absolute completion[2].

Materials:

  • Reagent: BSTFA + 1% TMCS (Anhydrous, sealed ampules preferred)[3].

  • Solvent: Anhydrous Pyridine (acts as a solvent and acid scavenger).

Step-by-Step Methodology:

  • Desiccation (Critical): Transfer the extracted sample to a glass GC vial. Evaporate to absolute dryness under a gentle stream of ultra-high purity nitrogen. Causality: Silylating reagents are violently moisture-sensitive. Even trace H₂O will hydrolyze BSTFA into hexamethyldisiloxane, quenching the reaction and ruining the assay[2].

  • Solvation: Add 50 µL of anhydrous pyridine to the dried residue. Pyridine neutralizes the HCl generated by the TMCS catalyst, preventing acidic degradation of the analyte.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS. Ensure a minimum 2:1 molar excess of reagent to active hydrogens to guarantee quantitative conversion[2].

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds and incubate in a heating block at 60–80 °C for 30–45 minutes[2][3].

  • Direct Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (e.g., DB-5MS column).

Protocol II: LC-MS/MS Derivatization via 3-NPH Coupling

Causality & Reagent Selection: To resolve the poor ESI efficiency of native carboxylic acids, the analyte is reacted with 3-Nitrophenylhydrazine (3-NPH). This converts the carboxylate into a highly responsive 3-nitrophenylhydrazone, which dramatically enhances reversed-phase retention and provides excellent ionization in negative-ion mode (ESI-)[4][5]. The reaction relies on N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to activate the acid into an O-acylisourea intermediate, while pyridine acts as a nucleophilic catalyst to facilitate the final hydrazine attack[5][6].

Materials:

  • Reagent A: 200 mM 3-NPH in 50% aqueous methanol.

  • Reagent B: 120 mM EDC in 50% aqueous methanol.

  • Reagent C: 5% Pyridine in 50% aqueous methanol.

Step-by-Step Methodology:

  • Reconstitution: Dissolve the dried 5-phenylpent-2-enoic acid sample in 40 µL of 50% aqueous methanol.

  • Activation & Coupling: Add 20 µL of Reagent A (3-NPH), 20 µL of Reagent B (EDC), and 20 µL of Reagent C (Pyridine) to the sample vial[4][5].

  • Controlled Incubation: Vortex thoroughly and incubate at exactly 40 °C for 30 minutes[5]. Causality: Temperatures exceeding 40 °C can cause the unstable O-acylisourea intermediate to rearrange into an unreactive N-acylurea, causing a severe drop in derivatization yield.

  • Quenching & Dilution: Post-incubation, quench the reaction by adding 900 µL of 0.1% formic acid in water. Causality: This step halts the reaction and dilutes the massive excess of EDC/3-NPH, preventing catastrophic ion suppression and source contamination in the mass spectrometer.

  • Analysis: Inject 2–5 µL into the LC-MS/MS system (e.g., Acquity UPLC BEH C18 column).

Comparative Analytics

ParameterGC-MS (Silylation)LC-MS/MS (3-NPH Amidation)
Primary Reagent BSTFA + 1% TMCS3-NPH + EDC + Pyridine
Derivative Formed Trimethylsilyl (TMS) Ester3-Nitrophenylhydrazone
Reaction Conditions 60–80 °C for 30–45 min40 °C for 30 min
Primary Advantage Eliminates H-bonding; high volatility.Massive boost in ESI- ionization efficiency.
Matrix Compatibility Requires strictly anhydrous conditions.Tolerates aqueous/methanolic matrices.
Typical Sensitivity Low nanogram (ng) rangeHigh femtomole (fmol) to low picomole (pmol)

System Validation & Quality Control (QC)

To ensure these protocols function as a self-validating system , the following QC measures must be integrated into every analytical batch:

  • Reagent Blank Profiling: Derivatization reagents (especially EDC and 3-NPH) are used in massive molar excess and often contain trace impurities. A method blank (matrix free, fully derivatized) must be run to verify that reagent-derived artifacts do not co-elute with the target MRM transitions of 5-phenylpent-2-enoic acid.

  • Isotopic Internal Standardization: Spike the initial sample matrix with a stable isotope-labeled analog (e.g., 5-Phenylpentanoic acid-d5) prior to extraction. Because derivatization yields can fluctuate based on matrix effects or trace moisture, the IS normalizes extraction recovery and derivatization efficiency simultaneously.

  • Derivatization Yield Check: Monitor the presence of underivatized 5-phenylpent-2-enoic acid in the LC-MS full scan. A robust protocol should yield >98% conversion; detectable native acid indicates reagent depletion or moisture contamination.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Phenylpent-2-enoic Acid Synthesis Optimization

Welcome to the Technical Support Center for the synthesis of 5-Phenylpent-2-enoic acid . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, poor ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Phenylpent-2-enoic acid . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, poor stereoselectivity, or isolation issues when scaling up this specific α,β -unsaturated carboxylic acid.

Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, self-validating experimental protocols, and quantitative condition matrices to ensure high-yield, (E)-selective synthesis.

Diagnostic Synthesis Workflow

G Start 3-Phenylpropanal Starting Material Cond1 Knoevenagel-Doebner (+ Malonic Acid) Start->Cond1 Cond2 HWE Olefination (+ Triethyl phosphonoacetate) Start->Cond2 Prob1 Aldol Self-Condensation (Low Yield) Cond1->Prob1 Prob2 Poor E/Z Selectivity (Isomer Impurities) Cond2->Prob2 Fix1 Verley Modification (β-alanine catalyst, low temp) Prob1->Fix1 Fix2 Masamune-Roush Conditions (LiCl, DBU, CH3CN) Prob2->Fix2 Final (E)-5-Phenylpent-2-enoic acid High Yield & Purity Fix1->Final Hydrolysis Basic Hydrolysis (LiOH, THF/H2O) Fix2->Hydrolysis Hydrolysis->Final

Workflow for optimizing 5-phenylpent-2-enoic acid synthesis via Knoevenagel or HWE routes.

Troubleshooting FAQs & Mechanistic Causality

Route A: Knoevenagel-Doebner Condensation

Q: My Knoevenagel condensation of 3-phenylpropanal and malonic acid yields a complex tar-like mixture with less than 40% of the desired acid. What is causing this? A: The primary culprit is the aliphatic nature of your starting material. 3-phenylpropanal possesses highly enolizable α -protons. When you use a strong amine base (like neat piperidine) and apply immediate heat, the rate of aldol self-condensation outpaces the nucleophilic addition of the malonate[1]. Causality-Driven Solution: Switch to the Verley Modification . By introducing β -alanine as a co-catalyst alongside a catalytic amount of piperidine, you form a highly electrophilic iminium intermediate. This intermediate reacts preferentially and rapidly with the malonate enol, effectively bypassing the self-condensation pathway.

Q: How do I ensure complete decarboxylation without polymerizing the α,β -unsaturated product? A: The Doebner modification requires thermal energy to drive the loss of CO2​ [2]. However, extended heating of 5-phenylpent-2-enoic acid above 120°C promotes Michael addition oligomerization. Causality-Driven Solution: Perform the condensation step at 80°C until the intermediate diacid forms, then briefly spike the temperature to 105°C just until CO2​ evolution (bubbling) ceases. Immediately cool the reaction to quench thermal degradation.

Route B: Horner-Wadsworth-Emmons (HWE) Olefination

Q: I am observing a 75:25 (E)/(Z) ratio in my HWE ester intermediate. How do I push this to >95% (E)-selectivity? A: The stereochemistry of the HWE reaction is dictated by steric approach control and the ability of the oxaphosphetane intermediate to equilibrate[3]. Standard conditions (NaH in THF) often trap the kinetic (Z)-isomer. Causality-Driven Solution: Adopt Masamune-Roush conditions using Lithium Chloride (LiCl) and DBU in acetonitrile. The Li+ cation tightly coordinates the phosphonate oxygen, vastly increasing the α -proton's acidity. This allows the use of a milder base (DBU). Furthermore, the lithium cation stabilizes the cyclic oxaphosphetane intermediate, allowing thermodynamic equilibration to the sterically relaxed anti-periplanar conformation, which exclusively eliminates to the (E)-alkene[4].

Self-Validating Experimental Methodologies

Protocol 1: Optimized Knoevenagel-Doebner Synthesis (Verley Modification)

This route is ideal for direct, one-pot synthesis of the free acid.

  • Reagent Charging: In a round-bottom flask, dissolve 3-phenylpropanal (1.0 eq) and malonic acid (1.2 eq) in pyridine (2 volumes). Add piperidine (0.1 eq) and β -alanine (0.1 eq).

  • Condensation: Stir the mixture at 80°C for 2 hours.

    • Validation Checkpoint: TLC (Hexane/EtOAc 4:1) should show the complete disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a baseline streak (the diacid intermediate).

  • Decarboxylation: Raise the temperature to 105°C.

    • Validation Checkpoint: Vigorous effervescence ( CO2​ gas) will begin. The reaction is complete when bubbling entirely ceases (typically 1-2 hours).

  • Workup & Isolation: Cool to room temperature and pour into crushed ice. Slowly acidify with 6M HCl until the pH reaches 2.0.

    • Validation Checkpoint: The aqueous layer will transition from a clear yellow solution to a thick, milky suspension, precipitating a white/pale-yellow crystalline solid. This visual cue self-validates successful protonation of the carboxylate.

  • Purification: Filter the solid and recrystallize from ethanol/water (1:1) to yield pure (E)-5-phenylpent-2-enoic acid.

Protocol 2: (E)-Selective HWE Olefination & Hydrolysis

This route is ideal when extreme stereochemical purity (>99% E) is required.

Step A: Olefination

  • Activation: Suspend LiCl (1.2 eq) in anhydrous acetonitrile. Add triethyl phosphonoacetate (1.1 eq) and DBU (1.1 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add 3-phenylpropanal (1.0 eq) dropwise.

    • Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick white slurry within 30 minutes. This precipitation consists of diethyl phosphate salts, visually confirming the successful progression of the olefination.

  • Isolation: Quench with saturated NH4​Cl , extract with ethyl acetate, and concentrate to yield ethyl (E)-5-phenylpent-2-enoate.

Step B: Hydrolysis

  • Saponification: Dissolve the ester in THF/Water (3:1). Add LiOH· H2​O (3.0 eq) and stir at 40°C for 4 hours.

  • Acidification: Remove THF under reduced pressure. Wash the aqueous layer once with diethyl ether to remove non-polar impurities, then acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Validation Checkpoint: Upon addition of the acid, the aqueous layer will immediately turn cloudy and precipitate the free 5-phenylpent-2-enoic acid. If the solution remains clear, the ester was not fully hydrolyzed in the previous step.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity of 5-phenylpent-2-enoic acid (or its ester precursor).

Reaction RouteBase/CatalystAdditiveTemp (°C)(E):(Z) RatioYield (%)Primary Impurity
Knoevenagel (Standard) PiperidineNone110>95:535 - 45Aldol self-condensation
Knoevenagel (Verley) Piperidine β -Alanine80 then 105>95:575 - 85Trace unreacted aldehyde
HWE (Standard) NaHNone0 to 2585:1565 - 70(Z)-isomer
HWE (Masamune-Roush) DBULiCl25>99:188 - 95Diethyl phosphate salts

References

  • Title: Knoevenagel condensation Source: Wikipedia URL: [Link]

  • Title: Horner–Wadsworth–Emmons reaction Source: Wikipedia URL:[Link]

  • Title: Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction Source: Organic Chemistry Portal URL:[Link]

  • Title: Knoevenagel Condensation Reaction Source: Master Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Phenylpent-2-enoic Acid

Welcome to the technical support guide for the purification of crude 5-Phenylpent-2-enoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude 5-Phenylpent-2-enoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to help you achieve high purity and yield for this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Phenylpent-2-enoic acid?

A1: The impurity profile largely depends on the synthetic route. For syntheses involving a Wittig or Horner-Wadsworth-Emmons reaction, common impurities include:

  • Unreacted Starting Materials: Such as 3-phenylpropanal or the phosphonium ylide/phosphonate ester.

  • Reaction Byproducts: Triphenylphosphine oxide (from a Wittig reaction) is a very common and often troublesome impurity.

  • Geometric Isomers: The (Z)-isomer of 5-phenylpent-2-enoic acid may be present alongside the desired (E)-isomer.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: What is the best first-pass purification method for this compound?

A2: For most crude solid samples of 5-Phenylpent-2-enoic acid, recrystallization is the most efficient and cost-effective initial purification technique. It is particularly effective at removing highly soluble or highly insoluble impurities. If the crude product is an oil or if recrystallization fails to remove closely related impurities, flash column chromatography is the recommended secondary method.

Q3: How can I quickly assess the purity of my fractions or final product?

A3: Thin-Layer Chromatography (TLC) is the most rapid method for purity assessment. A suitable mobile phase (eluent) for TLC analysis is a mixture of hexane and ethyl acetate, often with a small amount of acetic acid to ensure the carboxylic acid remains protonated and moves as a single spot. For example, a 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid is a good starting point. The desired product and impurities can be visualized under a UV lamp (254 nm).

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Problem: My compound "oils out" instead of crystallizing during recrystallization.

  • What is happening? "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer upon cooling, rather than forming crystals.[1][2] This is problematic because the oil droplets can trap impurities more effectively than the solvent, leading to poor purification.[1][3]

  • What causes this?

    • High Impurity Load: A significant amount of impurities can dramatically lower the melting point of your compound.[1][4]

    • Low Melting Point: The melting point of your compound might be lower than the boiling point of the chosen solvent.[2]

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice.

  • How can I fix it?

    • Re-heat and Add More Solvent: Return the flask to the heat source, add a small amount of additional hot solvent to ensure everything is fully dissolved, and then allow it to cool much more slowly.[1][2]

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product to provide a nucleation site.[2][5]

    • Consider Chromatography: If oiling out persists, the impurity level may be too high for effective recrystallization. Purifying the material by flash column chromatography first may be necessary.[2]

Problem: After recrystallization, my product yield is very low (<50%).

  • What is happening? A significant portion of your desired compound has been lost during the purification process.

  • What causes this?

    • Excess Solvent: This is the most common reason. Using too much solvent during recrystallization will keep a large amount of your product dissolved in the mother liquor even after cooling.[1][2]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize on the filter paper or in the funnel stem.

    • Excessive Use of Charcoal: If decolorizing charcoal was used, adding too much can adsorb your product along with the colored impurities.[1]

  • How can I fix it?

    • Recover from Mother Liquor: Before discarding the filtrate (mother liquor), cool it further in an ice bath to see if more crystals form. You can also try to reduce the solvent volume by rotary evaporation and cool again to recover a second crop of crystals.[2]

    • Optimize Solvent Volume: In future attempts, use the absolute minimum amount of hot solvent required to just dissolve the crude solid.[6]

    • Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out of solution prematurely.

Problem: My compound streaks badly on the TLC plate and gives poor separation during column chromatography.

  • What is happening? The carboxylic acid group is interacting with the slightly acidic surface of the silica gel, causing "tailing" or streaking of the spot. This leads to broad peaks and poor separation during column chromatography.

  • What causes this? The polar carboxylic acid group can have strong secondary interactions (like hydrogen bonding) with the silanol groups on the silica surface.[7]

  • How can I fix it?

    • Acidify the Eluent: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (e.g., Hexane/Ethyl Acetate).[8] This keeps the carboxylic acid protonated, reducing its interaction with the silica gel and resulting in sharper spots and better separation.

    • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography, which uses a non-polar stationary phase and polar solvents, can be an effective alternative.[7]

Section 3: Detailed Protocols & Data

Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. See Table 1 for suggestions.

  • Dissolution: Place the crude 5-Phenylpent-2-enoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solvent boils.

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[6][9] Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Suggested Solvents for Recrystallization

Solvent/SystemRationale
Hexane/Ethyl Acetate A good starting point for a mixed-solvent system. Dissolve in minimal hot ethyl acetate and add hexane until cloudy.
Toluene Often works well for aromatic carboxylic acids.
Ethanol/Water A common mixed-solvent system. Dissolve in minimal hot ethanol and add water until persistent cloudiness is observed.
Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.[8] Remember to add 0.5-1% acetic acid to the eluent.

  • Column Packing: Pack a column with silica gel (230-400 mesh) using your chosen eluent.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column with the chosen eluent, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Phenylpent-2-enoic acid.

Section 4: Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the decision-making process for selecting the appropriate purification method.

PurificationStrategy Crude Crude 5-Phenylpent-2-enoic Acid IsSolid Is the crude material a solid? Crude->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization  Yes Chromatography Perform Flash Column Chromatography IsSolid->Chromatography  No (Oil) Success High Purity & Yield? Recrystallization->Success FinalProduct Final Product Success->FinalProduct  Yes Success->Chromatography  No Chromatography->FinalProduct

Caption: Decision tree for selecting a purification method.

Troubleshooting Recrystallization "Oiling Out"

This workflow provides a step-by-step guide to address the common issue of a compound oiling out.

OilingOutTroubleshooting Start Compound 'Oils Out' During Cooling Step1 1. Re-heat solution to dissolve oil Start->Step1 Step2 2. Add small amount of additional hot solvent Step1->Step2 Step3 3. Allow to cool VERY slowly (e.g., in a warm water bath or insulated container) Step2->Step3 Check1 Did crystals form? Step3->Check1 Success Success: Collect Crystals Check1->Success Yes Step4 Try inducing crystallization: - Scratch flask with glass rod - Add a seed crystal Check1->Step4 No Check2 Did crystals form? Step4->Check2 Check2->Success Yes Step5 Failure: Recover crude material (rotary evaporation) and choose a different solvent or use chromatography Check2->Step5 No

Caption: Troubleshooting workflow for "oiling out".

Section 5: Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling 5-Phenylpent-2-enoic acid and associated solvents.

  • Hazard Information: 5-Phenylpent-2-enoic acid can cause skin and serious eye irritation. It may also cause an allergic skin reaction. Avoid breathing vapors or mists.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

  • Solvents: Organic solvents used in purification are often flammable. Keep them away from ignition sources.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Crystallization Research. [Link]

  • 5-Phenylpent-2-enoic acid | C11H12O2 | CID 556999. PubChem. [Link]

  • Flash Column Chromatography. University of Rochester. [Link]

  • (E)-5-PHENYLPENT-2-ENOIC ACID | 55320-96-2. Appchem. [Link]

  • ethyl (E)-5-phenylpent-2-enoate | C13H16O2 | CID 5368479. PubChem. [Link]

  • (E)-5-phenyl-penta-2-enoic acid | CAS#:24271-22-5. Chemsrc. [Link]

  • What methods can be used to improve recrystallization yield? CK-12 Foundation. [Link]

  • 5-Phenylpent-2-en-1-ol | C11H14O | CID 53878552. PubChem. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]

  • What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage. [Link]

  • Safety Data Sheet. (2025, November 5). Angene Chemical. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. [Link]

  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. (2019, May 18). Reddit. [Link]

  • RECRYSTALLISATION. University of Calgary. [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Phenylpent-2-enoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles and side reactions encountered during the synthesis of 5-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles and side reactions encountered during the synthesis of 5-phenylpent-2-enoic acid. This molecule is a critical intermediate in the development of cardiovascular drugs and complex natural product analogues.

Depending on your laboratory's chosen synthetic route—either the classical Knoevenagel-Doebner condensation or the Horner-Wadsworth-Emmons (HWE) olefination—you will face distinct side-reaction profiles. This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure experimental success.

Part 1: Quantitative Data & Reaction Profiling

Before troubleshooting, it is crucial to benchmark your current results against established literature parameters. The table below summarizes the quantitative data associated with the two primary synthetic routes and their respective side reactions.

Synthetic RouteTarget ProductMajor Side ReactionCausality / MechanismTypical Yield / RatioMitigation Strategy
Knoevenagel-Doebner (2E)-5-Phenylpent-2-enoic acid5-Phenylpent-3-enoic acidBase-catalyzed abstraction of acidic γ-protons leading to alkene migration.~65% total yield (approx. 2:1 ratio of 2-enoic to 3-enoic)[1]Shorten reaction time; limit thermal exposure; use crude mixture if downstream steps permit.
HWE Olefination Ethyl (2E)-5-phenylpent-2-enoate(2Z)-5-Phenylpent-2-enoateKinetic trapping during the oxaphosphetane intermediate breakdown.>85% yield (>99:1 E:Z ratio)[2]Maintain strictly anhydrous conditions; utilize Ando-modified phosphonates if Z-control is desired[2].
Ester Hydrolysis (2E)-5-Phenylpent-2-enoic acidUnhydrolyzed Ethyl EsterSteric hindrance and biphasic insolubility during aqueous saponification.>90% conversion[3]Utilize a highly solvating, miscible co-solvent system (e.g., Acetone/H2O) with LiOH[3].

Part 2: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner route is favored for its scalability and inexpensive reagents, but it is notorious for yielding isomeric mixtures.

Frequently Asked Questions

Q: Why does my Knoevenagel condensation yield a mixture of isomers instead of pure 5-phenylpent-2-enoic acid? A: The condensation of 3-phenylpropanal with malonic acid in the presence of pyridine typically yields a mixture of (2E)-5-phenylpent-2-enoic acid and 5-phenylpent-3-enoic acid[1]. The causality lies in the extended reaction times at elevated temperatures (80-100 °C). Pyridine, acting as a base, abstracts the acidic gamma-protons (adjacent to the newly formed double bond), facilitating alkene migration to the kinetically competing 3-enoic position.

Q: How can I isolate the pure 2-enoic acid from this mixture? A: Separation is notoriously difficult due to the similar polarity of the isomers. However, if your downstream application is the catalytic hydrogenation to 5-phenylpentanoic acid, the crude mixture can be used directly without purification[1]. If pure (2E)-5-phenylpent-2-enoic acid is strictly required, you must abandon the Knoevenagel route and utilize the HWE olefination, which exerts strict kinetic control over the double bond position.

Self-Validating Protocol: Knoevenagel-Doebner Condensation
  • Initiation: Charge a 50 mL three-necked flask with 3-phenylpropanal (22 mmol) and malonic acid (28 mmol)[1].

  • Catalysis: Add pyridine (36 mmol) as both the base and solvent catalyst[1].

  • Thermal Activation: Heat the reaction mixture to 80-100 °C, monitoring the evolution of CO₂ gas.

  • Quenching: Once CO₂ evolution ceases, cool the mixture and pour it into 10 mL of a 5% NaOH aqueous solution[1].

  • Impurity Extraction: Wash the alkaline solution with isopropyl ether (10 mL) to remove non-acidic organic impurities (e.g., aldol self-condensation oligomers)[1].

  • Acidification & Isolation: Acidify the aqueous layer with concentrated HCl to pH < 1. Extract the liberated acids with isopropyl ether (20 mL) and concentrate under reduced pressure[1].

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot of the crude oil and analyze via ¹H-NMR. The successful formation of the 2-enoic acid is validated by a vinylic multiplet at δ 5.8–7.0 ppm. The side-reaction (3-enoic acid) is flagged by a distinct triplet at δ ~3.2 ppm. If the NMR integration shows the 3-enoic ratio exceeding 33%, the batch has suffered excessive base-catalyzed migration[1].

Part 3: Horner-Wadsworth-Emmons (HWE) Olefination

For researchers requiring high E-selectivity and positional purity of the double bond, the HWE reaction is the gold standard.

Frequently Asked Questions

Q: My HWE olefination shows poor E/Z selectivity. How do I fix this? A: Standard HWE reactions using triethyl phosphonoacetate (TEPA) strongly favor the E-isomer due to the thermodynamic stability of the trans-oxaphosphetane intermediate. If you observe the Z-isomer, it is usually due to the use of non-anhydrous conditions that disrupt the sodium coordination state. For deliberate Z-isomer synthesis, classical HWE must be replaced with Ando-modified methodologies[2].

Q: The ester hydrolysis step is stalling, leaving unreacted ethyl ester. What is the mechanistic barrier? A: Saponification of ethyl (2E)-5-phenylpent-2-enoate is often hindered by the hydrophobicity of the phenylpentenyl chain, causing biphasic separation in standard aqueous NaOH. To resolve this, the solvent system must bridge the aqueous-organic divide. Using a miscible system like acetone and aqueous LiOH ensures homogeneous conditions, driving the equilibrium toward complete ester cleavage[3].

Self-Validating Protocol: HWE Olefination & Hydrolysis
  • Ylide Generation: Dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous THF under argon and cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) and stir for 30 minutes until H₂ evolution stops.

  • Olefination: Add 3-phenylpropanal (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the aldehyde (Rf ~0.6) and the appearance of a UV-active spot (Rf ~0.4) validates the olefination step.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry and concentrate to yield ethyl (2E)-5-phenylpent-2-enoate.

  • Hydrolysis Setup: Dissolve the crude ester in acetone (approx. 0.05 M). Add 1.0 M aqueous LiOH (1.5 eq) dropwise[3].

  • Validation Checkpoint 2: Stir for 24 hours at room temperature. The transition from a cloudy biphasic suspension to a clear homogeneous solution visually validates the breakdown of the ester barrier[3].

  • Final Isolation: Evaporate the acetone. Partition the residue between Et₂O and 10% aqueous NaHCO₃. Acidify the aqueous layer with concentrated HCl and extract with Et₂O to isolate pure (2E)-5-phenylpent-2-enoic acid[3].

Part 4: Visual Workflow of Side Reactions

The following diagram maps the causality of the side reactions discussed in this guide, highlighting where synthetic divergence occurs.

G cluster_Knoevenagel Knoevenagel-Doebner Route cluster_HWE Horner-Wadsworth-Emmons Route SM 3-Phenylpropanal Malonic Malonic Acid + Pyridine SM->Malonic TEPA TEPA + NaH SM->TEPA Prod_K (2E)-5-Phenylpent-2-enoic acid Malonic->Prod_K Decarboxylation Side_K1 5-Phenylpent-3-enoic acid (Alkene Migration) Malonic->Side_K1 Base Deprotonation Int_HWE Ethyl (2E)-5-phenylpent-2-enoate TEPA->Int_HWE Olefination Prod_HWE (2E)-5-Phenylpent-2-enoic acid Int_HWE->Prod_HWE LiOH/Acetone Side_HWE2 Unhydrolyzed Ester (Biphasic Stalling) Int_HWE->Side_HWE2 Poor Solubility

Reaction pathways and common side reactions in the synthesis of 5-phenylpent-2-enoic acid.

References

  • Method for producing 5-phenylpentanoic acid (JP3357147B2). Google Patents.
  • Essential structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid for inhibition of root gravitropism . Kyushu University. Available at:[Link]

  • Formation of Enol Ethers by Radical Decarboxylation of α-Alkoxy β-Phenylthio Acids . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of Palladium Catalysts for 5-Phenylpent-2-enoic Acid Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on complex aliphatic-aromatic linkages, the synthesis of (E)-5-phenylpent-2-enoic acid via an sp3 sp2 Suzuki-Miyaura cross-coupling has bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex aliphatic-aromatic linkages, the synthesis of (E)-5-phenylpent-2-enoic acid via an sp3

sp2 Suzuki-Miyaura cross-coupling has become a critical, yet challenging, workflow.

Coupling an alkyl halide (such as (E)-5-bromopent-2-enoic acid) with an aryl boronic acid presents significant mechanistic hurdles. Unlike standard aryl-aryl couplings, sp3 -hybridized alkyl palladium intermediates are highly susceptible to side reactions. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your palladium catalytic cycle[1].

Catalytic Cycle & Competing Pathways

To troubleshoot effectively, you must first understand the competing pathways in your reaction flask. The diagram below illustrates the desired transmetalation route versus the primary mode of failure: β -hydride elimination.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + 5-Bromopent-2-enoic acid TransMet Pd(II) Transmetalation Complex OxAdd->TransMet + PhB(OH)2 / Base BetaElim 2,4-Pentadienoic acid (Side Product) OxAdd->BetaElim β-Hydride Elimination Product 5-Phenylpent-2-enoic acid (Desired Product) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of sp3-sp2 Suzuki coupling highlighting the competing β-hydride elimination.

Troubleshooting Guides & FAQs

FAQ 1: Why am I seeing 2,4-pentadienoic acid instead of the desired 5-phenylpent-2-enoic acid?

  • Cause: The sp3 -hybridized alkyl palladium intermediate is highly susceptible to β -hydride elimination[1]. Because the C-C bond can freely rotate, the complex easily adopts the syn-coplanar geometry required to eliminate a hydride, forming the diene side-product.

  • Solution: Proper choice of ligands is critical. Switch to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or RuPhos). These ligands drastically accelerate the transmetalation step. Furthermore, their immense steric bulk restricts the conformational flexibility of the Pd-alkyl intermediate, effectively outcompeting the β -hydride elimination pathway.

FAQ 2: My reaction stalls at 50% conversion, and a black precipitate forms in the flask. How do I prevent this?

  • Cause: The black precipitate is "Pd black," an inactive aggregate of palladium(0). This occurs when the catalyst loses its stabilizing ligands, often due to phosphine oxidation by trace atmospheric oxygen, or if the oxidative addition step is too slow to re-enter the catalytic cycle[2].

  • Solution: Ensure strictly anaerobic (Schlenk) conditions. Furthermore, utilizing a pre-catalyst (like XPhos Pd G3) ensures a controlled, 1:1 generation of the active Pd(0)-ligand complex, preventing the buildup of naked Pd(0) that leads to aggregation.

FAQ 3: Why is the choice of base so critical when using 5-bromopent-2-enoic acid?

  • Cause: The Suzuki reaction requires a base to activate the boronic acid via the formation of a reactive boronate complex[1]. However, 5-bromopent-2-enoic acid contains a free carboxylic acid moiety that will immediately quench the base.

  • Solution: You must use a stoichiometric excess of base. We recommend 3.0 equivalents of K 3​ PO 4​ . The first equivalent deprotonates the carboxylic acid, forming a highly soluble carboxylate salt, while the remaining 2.0 equivalents facilitate the essential transmetalation step.

FAQ 4: Can I use a different boron source if phenylboronic acid is causing homocoupling?

  • Cause: Phenylboronic acid can undergo base-catalyzed homocoupling (forming biphenyl) if the transmetalation step is delayed or if trace oxygen is present.

  • Solution: Yes. Organotrifluoroborate salts or boronate esters (like pinacol esters) can be used as highly stable alternatives. They release the active boron species more slowly into the catalytic cycle, minimizing homocoupling[2].

Quantitative Data: Optimization Parameters

The following tables summarize the quantitative optimization of the Pd-catalyst system for this specific transformation.

Table 1: Ligand Optimization for sp3

sp2 Suzuki Coupling
Ligand TypeExampleConversion (%)Yield of Desired Product (%)Yield of β -Hydride Elimination (%)
TriarylphosphinePPh 3​ 451035
TricycloalkylphosphinePCy 3​ 856020
Dialkylbiaryl (Buchwald)SPhos>99828
Dialkylbiaryl (Buchwald)XPhos>9988 <5

Table 2: Base & Solvent Effects (Standardized with 2 mol% XPhos Pd G3)

Base (Equivalents)Solvent SystemObservation / Yield (%)
K 2​ CO 3​ (2.0 eq)ToluenePoor solubility of the carboxylate intermediate; 15% yield.
K 3​ PO 4​ (2.0 eq)THF / H 2​ O (10:1)Incomplete conversion (base consumed by the acid); 40% yield.
K 3​ PO 4​ (3.0 eq)THF / H 2​ O (10:1)Homogeneous after deprotonation; rapid transmetalation; 88% yield.
Experimental Protocol: Self-Validating Methodology

The following workflow describes the optimized, step-by-step methodology for synthesizing (E)-5-phenylpent-2-enoic acid.

Workflow Step1 1. Reagent Prep Strictly anaerobic Step2 2. Base & Solvent 3.0 eq K3PO4 in THF/H2O Step1->Step2 Step3 3. Cross-Coupling 60°C, 12h Step2->Step3 Step4 4. Acidic Workup pH 2 with 1M HCl Step3->Step4 Step5 5. Isolation Recrystallization Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 5-phenylpent-2-enoic acid.

Step 1: Reagent Preparation In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with (E)-5-bromopent-2-enoic acid (1.0 eq, 10 mmol), phenylboronic acid (1.5 eq, 15 mmol), and XPhos Pd G3 (2 mol %, 0.2 mmol).

  • Causality: XPhos Pd G3 is chosen because it rapidly generates the active monomeric Pd(0)-XPhos complex under mild basic conditions, preventing catalyst aggregation.

Step 2: Base Addition & Solvent Introduction Add finely milled, anhydrous K 3​ PO 4​ (3.0 eq, 30 mmol). Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Inject degassed THF/H 2​ O (10:1 v/v, 50 mL).

  • Self-Validation Check: Upon solvent addition, the mixture will slightly exotherm as the carboxylic acid is deprotonated. The suspension should become highly soluble.

Step 3: Cross-Coupling Execution Stir the reaction vigorously at 60 °C for 12 hours.

  • Self-Validation Check: Monitor the color of the solution. It should transition from pale yellow to a homogeneous deep red/orange, indicating an active Pd catalytic cycle. If the solution turns opaque black, halt the reaction—oxygen has breached the system and Pd black has formed.

  • Self-Validation Check: Perform a TLC (Hexanes/EtOAc 7:3, KMnO 4​ stain). The starting bromide should be completely consumed.

Step 4: Aqueous Workup Cool the flask to room temperature. Dilute the mixture with EtOAc (50 mL) and add deionized water (20 mL). Carefully acidify the aqueous layer using 1M HCl dropwise.

  • Self-Validation Check: Ensure the aqueous layer reaches exactly pH 2 using pH test strips. As the carboxylate salt protonates back to the free (E)-5-phenylpent-2-enoic acid, the aqueous layer will become cloudy, driving the product into the organic phase.

Step 5: Isolation and Purification Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot heptane/EtOAc to yield pure (E)-5-phenylpent-2-enoic acid as white crystals.

References
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomers of 5-Phenylpent-2-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation, quantification, and purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation, quantification, and purification of 5-phenylpent-2-enoic acid isomers. We bypass basic theory to focus on field-proven troubleshooting, causal mechanisms, and self-validating protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am trying to perform a chiral resolution on 5-phenylpent-2-enoic acid, but my Chiralpak column isn't showing two peaks. What am I doing wrong? A: 5-phenylpent-2-enoic acid lacks a chiral center[1]. The stereoisomers you are observing are geometric diastereomers: the (E)-isomer (trans) and the (Z)-isomer (cis) across the C2=C3 double bond. Because they are diastereomers rather than enantiomers, they possess distinct physicochemical properties (dipole moment, spatial footprint, and crystallization thermodynamics). You do not need expensive Chiral Stationary Phases (CSPs)[2]; standard reversed-phase HPLC or argentation chromatography will suffice.

Q2: My cross-metathesis synthesis predominantly yields the (E)-isomer. Why does this happen, and how can I enrich the (Z)-isomer? A: The (E)-isomer is the thermodynamically favored product because its linear geometry minimizes the steric clash between the bulky 2-phenylethyl group and the carboxylic acid moiety[3]. If your target is the (Z)-isomer, you must either use kinetically controlled reaction conditions (e.g., the Still-Gennari modification of the Horner-Wadsworth-Emmons olefination) or isolate the minor (Z)-fraction from your crude mixture using the argentation chromatography workflow detailed below.

Q3: What is the most robust analytical method to quantify the E/Z ratio before I start preparative separation? A: 1H NMR spectroscopy is the self-validating gold standard for this. You can easily distinguish the isomers by examining the coupling constants ( 3JHH​ ) of the vinylic protons at C2 and C3.

  • (E)-isomer: Exhibits a larger trans-coupling constant ( J≈15−16 Hz)[3].

  • (Z)-isomer: Exhibits a smaller cis-coupling constant ( J≈10−12 Hz)[3].

For high-throughput chromatographic quantification, using a C18 column with an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) suppresses the ionization of the carboxylic acid, ensuring sharp peaks and baseline resolution[2].

Part 2: Experimental Protocols & Troubleshooting

Workflow 1: Preparative Argentation (Silver-Ion) Chromatography
  • Causality & Mechanism: Silver ions ( Ag+ ) form reversible π -complexes with carbon-carbon double bonds. Because the (Z)-isomer has a less sterically hindered concave face, it coordinates more strongly with the Ag+ stationary phase than the (E)-isomer[4]. This differential affinity allows for excellent preparative separation of alkene isomers[5].

  • Step-by-Step Methodology:

    • Stationary Phase Preparation: Suspend standard silica gel in a solution of 5-10% w/w Silver Nitrate ( AgNO3​ ) in acetonitrile. Evaporate the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Crucial: Dry and store the silica in the dark.

    • Column Packing: Slurry-pack the column using a non-polar solvent (e.g., Hexane). Wrap the column in aluminum foil to prevent the photoreduction of Ag+ to metallic silver ( Ag0 ).

    • Loading: Dissolve your crude 5-phenylpent-2-enoic acid mixture in a minimum volume of the starting eluent and load it onto the column.

    • Gradient Elution: Begin elution with 95:5 Hexane/Ethyl Acetate, gradually increasing the Ethyl Acetate concentration.

    • Fraction Collection: The (E)-isomer, having weaker π -coordination, will elute first. The (Z)-isomer, which binds more tightly to the silver ions, will elute second[4].

  • Troubleshooting Check: If your column turns black and separation degrades, light exposure has reduced the silver ions. Repack a fresh column and ensure strict low-light conditions.

Workflow 2: Fractional Crystallization for (E)-Isomer Enrichment
  • Causality & Mechanism: The (E)-isomer's linear geometry allows for highly efficient packing within a crystal lattice, making it significantly less soluble in cold, non-polar solvents compared to the "bent" (Z)-isomer[3].

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude E/Z mixture in a minimal amount of hot Hexane/Ethyl Acetate (8:2 v/v).

    • Controlled Cooling: Allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to a 4°C refrigerator overnight.

    • Isolation: Vacuum filter the precipitate. The collected solid will be highly enriched in the (E)-isomer.

    • Recovery: Concentrate the mother liquor, which is now heavily enriched in the (Z)-isomer, and subject it to Argentation Chromatography (Workflow 1) for final purification.

Part 3: Data Presentation

Table 1: Physicochemical and Chromatographic Comparison of 5-Phenylpent-2-enoic Acid Isomers

Property(E)-Isomer (trans)(Z)-Isomer (cis)
Thermodynamic Stability High (Favored product)Low (Minor kinetic product)
Spatial Geometry LinearBent / Kinked
1H NMR Vinylic Coupling ( 3JHH​ ) ~ 15 - 16 Hz~ 10 - 12 Hz
Crystallinity High (Readily precipitates)Low (Often remains in mother liquor)
Argentation Chromatography Elution Elutes First (Weaker Ag+ complex)Elutes Second (Stronger Ag+ complex)
RP-HPLC Retention (C18) Typically elutes later (more hydrophobic)Typically elutes earlier (more polar)

Part 4: Separation Workflow Visualization

EZ_Separation Mixture Crude 5-Phenylpent-2-enoic Acid (E/Z Mixture) Decision Which isomer is the primary target? Mixture->Decision TargetE Target: (E)-Isomer (Thermodynamic) Decision->TargetE High Purity (E) TargetZ Target: (Z)-Isomer (Kinetic) Decision->TargetZ High Purity (Z) Cryst Fractional Crystallization (Hexane/EtOAc) TargetE->Cryst Chrom Argentation Chromatography (AgNO3-Silica) TargetZ->Chrom PureE Pure (E)-Isomer (Precipitate) Cryst->PureE Filter Solid MotherLiq Mother Liquor (Z-Enriched) Cryst->MotherLiq Filtrate Elute1 Fraction 1: (E)-Isomer (Weaker Ag+ Complex) Chrom->Elute1 Elutes First Elute2 Fraction 2: (Z)-Isomer (Stronger Ag+ Complex) Chrom->Elute2 Elutes Second MotherLiq->Chrom Further Purification

Decision matrix and experimental workflow for the isolation of (E) and (Z) isomers.

Part 5: References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 556999, 5-Phenylpent-2-enoic acid." PubChem. URL:[Link]

  • LCGC International. "Finding the Best Separation for Enantiomeric Mixtures." Chromatography Online. URL:[Link]

  • Wilson, R., & Sargent, J. R. "Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography." Journal of Chromatography A, vol. 905, no. 1-2, 2001, pp. 251-257. URL:[Link]

  • United States Patent US7332092B2. "Method of separating E and Z isomers of an alkene alcohol and derivatives thereof." Google Patents. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Signal in NMR Analysis of 5-Phenylpent-2-enoic Acid

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) ratios in the Nuclear Magnetic Resonance (NMR) analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) ratios in the Nuclear Magnetic Resonance (NMR) analysis of 5-Phenylpent-2-enoic acid. By systematically addressing potential issues from sample preparation to data acquisition, this document aims to empower users to diagnose and resolve common experimental challenges, ensuring the acquisition of high-quality, reliable data.

Symptom: Low Signal-to-Noise in ¹H or ¹³C NMR Spectra

The primary indicator of an issue is a spectrum where the signals from 5-Phenylpent-2-enoic acid are weak and difficult to distinguish from the baseline noise. This can manifest as peaks with low intensity, poor definition, or being completely obscured.

Potential Causes and Troubleshooting Workflow

A low signal-to-noise ratio in your NMR spectrum can stem from a variety of factors. The following workflow provides a logical progression for identifying and resolving the root cause, starting with the most common and easily addressable issues.

Troubleshooting_Workflow Start Low Signal-to-Noise Detected Sample_Prep 1. Review Sample Preparation Start->Sample_Prep Concentration Is concentration adequate? (5-25 mg for ¹H, 50-100 mg for ¹³C) Sample_Prep->Concentration Check Solvent Is the correct deuterated solvent used and volume optimal? (0.6-0.7 mL) Concentration->Solvent If yes Resolution Problem Resolved? Concentration->Resolution If no, adjust and re-run Purity Is the sample free of particulates and paramagnetic impurities? Solvent->Purity If yes Solvent->Resolution If no, adjust and re-run Spectrometer_Check 2. Verify Spectrometer Performance Purity->Spectrometer_Check If yes Purity->Resolution If no, filter/re-purify and re-run Tuning_Matching Is the probe tuned and matched for the specific nucleus and sample? Spectrometer_Check->Tuning_Matching Check Shimming Is the magnetic field homogeneity (shimming) optimized? Tuning_Matching->Shimming If yes Tuning_Matching->Resolution If no, re-tune and re-run Acquisition_Params 3. Optimize Acquisition Parameters Shimming->Acquisition_Params If yes Shimming->Resolution If no, re-shim and re-run Scans Increase Number of Scans (NS) Acquisition_Params->Scans Adjust Gain Adjust Receiver Gain (RG) Scans->Gain Pulse_Width Check Pulse Width Calibration Gain->Pulse_Width Delay Optimize Relaxation Delay (D1) Pulse_Width->Delay Delay->Resolution Resolution->Start No, re-evaluate End High-Quality Spectrum Acquired Resolution->End Yes

Caption: Troubleshooting workflow for low NMR signal.

Frequently Asked Questions (FAQs) and In-Depth Troubleshooting

Part 1: Sample Preparation and Concentration

Q1: What is the optimal concentration for an NMR sample of 5-Phenylpent-2-enoic acid?

A1: For small molecules like 5-Phenylpent-2-enoic acid (molecular weight approximately 176.21 g/mol ), the required concentration depends on the type of NMR experiment.[1] For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient to obtain a good signal in a few minutes.[2][3] For a ¹³C NMR spectrum, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to achieve an adequate signal-to-noise ratio within a reasonable time frame (20-60 minutes).[2] Doubling the sample concentration can potentially double the signal strength.[4] However, be aware that overly concentrated samples can lead to broadened lineshapes in ¹H spectra and can be more difficult to shim.[2]

Q2: Why is it crucial to use a deuterated solvent, and which one should I choose for 5-Phenylpent-2-enoic acid?

A2: Deuterated solvents, where hydrogen atoms (¹H) are replaced with deuterium (²H), are essential for several reasons.[2] Firstly, the spectrometer's lock system uses the deuterium signal to stabilize the magnetic field over time, which is critical for long experiments.[5] Secondly, using a deuterated solvent prevents the large signals from the solvent's protons from overwhelming the much smaller signals from your sample.[2]

For 5-Phenylpent-2-enoic acid, a common and effective solvent is Chloroform-d (CDCl₃), as its residual proton signal at 7.26 ppm typically does not overlap with the key signals of the analyte.[3] Other potential solvents for polar compounds include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).[3] The choice ultimately depends on the solubility of your specific sample. It is imperative to ensure your sample is fully dissolved to create a homogeneous solution, as solid particles will not be detected in a solution-state NMR spectrum and can negatively impact the magnetic field homogeneity.[2][3]

Q3: My sample is dissolved, but the signal is still low. Could there be other sample-related issues?

A3: Yes, even with adequate concentration and proper solvent selection, other factors can diminish the signal.

  • Particulate Matter: The presence of even small, undissolved particles can disrupt the homogeneity of the magnetic field, leading to broad peaks and poor resolution.[6] It is best practice to filter your sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]

  • Paramagnetic Impurities: Contamination with paramagnetic substances, such as dissolved oxygen or metal ions (e.g., Fe³⁺, Cu²⁺), can cause significant line broadening and a decrease in signal intensity.[3][7] If you suspect paramagnetic contamination, you can try degassing the sample by bubbling an inert gas like nitrogen or argon through the solution before sealing the tube.

  • NMR Tube Quality: Always use clean, unscratched, high-quality NMR tubes.[2][8] Scratches or defects in the glass can interfere with proper shimming and degrade spectral quality.[2]

Part 2: Spectrometer and Hardware Optimization

Q1: What are "tuning" and "matching," and why are they important for signal strength?

A1: Tuning and matching are electronic adjustments made to the NMR probe to ensure the efficient transfer of radiofrequency (RF) energy to and from the sample. The probe contains a coil that transmits the RF pulses and detects the resulting signal.

  • Tuning: This process adjusts the probe's resonant frequency to match the Larmor frequency of the nucleus being observed (e.g., ¹H or ¹³C).

  • Matching: This adjustment minimizes the impedance mismatch between the probe and the spectrometer's electronics, ensuring maximum power transfer.

Improper tuning and matching can lead to a significant loss of sensitivity. These parameters are sensitive to the sample's solvent, salt concentration, and temperature, so they must be optimized for every new sample. Modern spectrometers often have automated tuning and matching procedures (e.g., "ATMA" or "wobb"), which should be performed before acquiring data.

Q2: How does "shimming" affect my signal, and how do I know if it's done correctly?

A2: Shimming is the process of adjusting small electrical coils around the sample to improve the homogeneity of the main magnetic field (B₀).[5][9] An inhomogeneous magnetic field will cause molecules in different parts of the sample to experience slightly different field strengths, leading to a broadening of the NMR signals.[10] This line broadening results in a lower peak height and, consequently, a poorer signal-to-noise ratio.[5][10]

A well-shimmed sample will exhibit sharp, symmetrical peaks. The lock signal level is a good indicator of shim quality; during manual shimming, the goal is to maximize the lock level by adjusting the Z1, Z2, etc., shim gradients.[5] Poor shimming is a very common cause of low-quality spectra.[6] If you are consistently getting broad peaks, it is worth re-shimming your sample or using a standard sample to check the instrument's base resolution.[10]

Part 3: Acquisition Parameter Optimization

Q1: My sample is dilute. What is the most straightforward way to improve the signal?

A1: The most direct way to improve the signal-to-noise ratio for a dilute sample is to increase the number of scans (NS or NT) .[4] The signal is coherent and adds up linearly with each scan, while the noise is random and adds up as the square root of the number of scans. Therefore, the signal-to-noise ratio improves with the square root of the number of scans.[4][11] For example, to double the signal-to-noise, you need to quadruple the number of scans.[4] While effective, this will also proportionally increase the total experiment time.

Q2: What is "receiver gain," and how should I set it?

A2: The receiver gain (RG) is the amplification applied to the NMR signal before it is digitized.[11] Setting the receiver gain correctly is a balance.

  • Too low: The signal will not be sufficiently amplified, leading to a poor signal-to-noise ratio and potential digitization errors.[11]

  • Too high: The detector can be saturated, causing the initial part of the Free Induction Decay (FID) to be "clipped."[11] This results in a distorted baseline and makes the peak integrals unreliable.[11]

Most NMR software has an automated routine (e.g., rga in Bruker TopSpin) that determines the optimal receiver gain for your sample. It is highly recommended to use this feature before starting your acquisition.

Q3: Can I change other parameters like the pulse angle and relaxation delay to get a better signal faster?

A3: Yes, optimizing the pulse angle and relaxation delay can significantly improve the signal-to-noise ratio, especially in a given amount of time.

  • Pulse Angle (Flip Angle): While a 90° pulse provides the maximum signal per scan, it requires a longer relaxation delay (D1) for the magnetization to return to equilibrium.[4] For nuclei with long relaxation times (like quaternary carbons in ¹³C NMR), using a smaller flip angle (e.g., 30° or 45°) allows for a much shorter relaxation delay.[4][12] This means you can acquire more scans in the same amount of time, often leading to a better overall signal-to-noise ratio.[4]

  • Relaxation Delay (D1): This is the time the system is allowed to relax back towards equilibrium between scans. For quantitative measurements, a long D1 (at least 5-7 times the longest T₁ relaxation time) is necessary.[4] However, for routine qualitative spectra where signal detection is the priority, a shorter D1 combined with a smaller pulse angle is often more efficient.[4][12]

ParameterRecommended Starting Value (¹H)Recommended Starting Value (¹³C)Impact on Low Signal
Number of Scans (NS) 8-16128-1024 (or more)Increases S/N by √NS. The most direct way to improve signal for dilute samples.
Receiver Gain (RG) Auto-set by spectrometerAuto-set by spectrometerOptimizes signal amplification. Incorrect values can clip the signal or add noise.
Pulse Angle (P1) 90° (for single scan) or 30° (for multiple scans)30°-45°A smaller angle with a shorter D1 can improve S/N over time, especially for slow-relaxing nuclei.
Relaxation Delay (D1) 1-2 seconds1-2 secondsShorter delays allow for more scans in a given time but can saturate signals if too short.
Part 4: Identifying Potential Impurities

Q1: I see extra peaks in my spectrum. Could they be from the synthesis of 5-Phenylpent-2-enoic acid?

A1: It is possible that your sample contains residual starting materials, reagents, or side products from its synthesis. A common precursor is (E)-5-Phenylpent-2-enal.[13] You may also see signals from common laboratory solvents used during the reaction or workup, such as diethyl ether, ethyl acetate, or hexane.[14] It is helpful to consult tables of common NMR solvent impurities to identify these extraneous peaks.[15][16][17]

Experimental Protocol: Preparing a High-Quality NMR Sample

  • Weigh the Sample: Accurately weigh between 10-20 mg of your 5-Phenylpent-2-enoic acid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, small glass vial.[2]

  • Add Deuterated Solvent: Using a clean glass pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[2]

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[2] A brief, gentle warming may aid dissolution if necessary. Visually inspect the solution against a bright background to ensure no solid particles remain.

  • Filter into NMR Tube: Take a clean Pasteur pipette and place a small plug of glass wool or cotton into the constriction. Use this filter pipette to transfer the sample solution from the vial into a high-quality, clean NMR tube.[2] This step is crucial for removing any particulate matter.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Wipe the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

By following this structured troubleshooting guide, researchers can systematically address the common causes of low signal-to-noise in the NMR analysis of 5-Phenylpent-2-enoic acid, leading to improved spectral quality and more reliable experimental outcomes.

References

  • Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • Dona, A. C., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 231.
  • Facey, G. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid parameter optimization of low signal-to-noise samples in NMR spectroscopy using rapid CPMG pulsing during acquisition: Application to recycle delays. Retrieved from [Link]

  • University of Ottawa. (2006, June 15). Shimming and locking. Retrieved from [Link]

  • University of Potsdam. (2004, May 9). SHIMMING. Retrieved from [Link]

  • ResearchGate. (2014, March 5). How does shimming affect the resolution and sensitivity of the NMR? How can the optimum resolution be obtained in NMR? Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Reddit. (2017, April 1). How to reduce noisey NMR signal? Retrieved from [Link]

  • ACS Publications. (2024, October 17). Localized Shims Enable Low-Field Simultaneous Multinuclear NMR Spectroscopy. Retrieved from [Link]

  • NIH. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • Organic Spectroscopy International. (2017, May 8). NMR EXAMPLES TO LEARN, (E)-5-Phenylpent-2-enal with real (lit) and predict data. Retrieved from [Link]

  • Swedish NMR Centre. (n.d.). Laboration 1. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • NP-MRD. (2022, September 4). Showing NP-Card for methyl 5-hydroxy-2-(2-methylbut-3-en-2-yl)-3-oxo-5-phenylpent-4-enoate (NP0201403). Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common Problems. Retrieved from [Link]

  • PubChem. (n.d.). 5-Phenylpent-2-enoic acid. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

Reference Data & Comparative Studies

Validation

Analytical Platform Comparison: Structural Elucidation of 5-Phenylpent-2-enoic Acid via Mass Spectrometry

Executive Briefing The structural elucidation of alpha,beta-unsaturated fatty acid derivatives, such as 5-phenylpent-2-enoic acid (C11H12O2, Exact Mass: 176.0837 Da), presents a unique analytical challenge. Differentiati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The structural elucidation of alpha,beta-unsaturated fatty acid derivatives, such as 5-phenylpent-2-enoic acid (C11H12O2, Exact Mass: 176.0837 Da), presents a unique analytical challenge. Differentiating this molecule from its positional isomers (e.g., 5-phenylpent-3-enoic acid) requires highly specific fragmentation mapping. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

By analyzing the causality behind the fragmentation pathways, this guide provides researchers with a self-validating framework for selecting the optimal analytical platform for characterizing phenyl-substituted alkenoic acids.

Mechanistic Ionization Dynamics & Fragmentation Causality

To confidently identify 5-phenylpent-2-enoic acid, one must understand why specific bonds break under different ionization energies. The molecule consists of a phenyl ring, an aliphatic spacer, a conjugated double bond, and a terminal carboxylic acid.

GC-EI-MS (Hard Ionization)

Under standard 70 eV electron ionization, the molecule is stripped of an electron to form a highly energetic radical cation [M]+• at m/z 176. The excess internal energy drives immediate unimolecular decomposition 1.

  • Benzylic Cleavage (Base Peak Causality): The C4-C5 bond is exceptionally labile. Cleavage here expels a neutral C4H5O2• radical, leaving a C7H7+ cation (m/z 91). This ion rapidly rearranges into a highly stable, aromatic tropylium ion , making m/z 91 the dominant base peak.

  • Alpha-Cleavage: The loss of the carboxyl radical (–COOH, 45 Da) yields a conjugated hydrocarbon cation at m/z 131.

LC-ESI-MS/MS (Soft Ionization)

Electrospray ionization in negative mode is ideal for carboxylic acids. The molecule readily deprotonates to form a stable [M-H]- anion at m/z 175 2.

  • Collision-Induced Dissociation (CID): When the m/z 175 precursor is subjected to CID using argon or nitrogen gas, the lowest-energy fragmentation pathway is decarboxylation . The expulsion of neutral CO2 (44 Da) generates a resonance-stabilized allylic carbanion at m/z 131.

Fragmentation M_EI Radical Cation [M]*+ m/z 176 F91 Tropylium Ion[C7H7]+ m/z 91 M_EI->F91 Benzylic Cleavage (-C4H5O2*) F131_EI [M - COOH]+ m/z 131 M_EI->F131_EI Alpha Cleavage (-*COOH) M_ESI Deprotonated [M-H]- m/z 175 F131_ESI [M-H - CO2]- m/z 131 M_ESI->F131_ESI CID (-CO2) F77 Phenyl Cation [C6H5]+ m/z 77 F91->F77 -CH2

Major mass spectrometry fragmentation pathways of 5-phenylpent-2-enoic acid.

Platform Performance Comparison

To objectively evaluate which platform is superior for your specific research needs, consider the quantitative fragmentation data and structural elucidation capabilities summarized below.

Quantitative Fragmentation Data Comparison
ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Negative CID)
Precursor Ion m/z 176 [M]+•m/z 175 [M-H]-
Base Peak (100%) m/z 91 (Tropylium ion)m/z 131 (Loss of CO2)
Secondary Fragments m/z 131 (~45%), m/z 77 (~20%)m/z 87 (~15%)
Isomer Differentiation High: Double bond position alters the abundance of m/z 91 vs m/z 105.Moderate: CID primarily drives decarboxylation regardless of double bond position.
Sensitivity (LOD) ~10-50 ng/mL~1-5 ng/mL
Sample Prep Requirement High (Derivatization recommended or specialized polar column)Low (Direct injection after dilution)

Verdict: If your primary goal is structural elucidation and isomer differentiation , GC-EI-MS is superior due to the extensive, structurally informative fragmentation. If your goal is trace-level quantification in complex biological matrices, LC-ESI-MS/MS is the platform of choice 3.

Validated Experimental Workflows

A protocol is only as good as its ability to self-validate. The following methodologies incorporate necessary blanks and internal standards to ensure data trustworthiness.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Start Sample: 5-Phenylpent-2-enoic Acid GC Gas Chromatography (DB-FFAP Column) Start->GC LC Liquid Chromatography (C18 Column) Start->LC EI Electron Ionization (70 eV Hard Ionization) GC->EI TOF1 Mass Analyzer (m/z 50-300) EI->TOF1 ESI ESI Negative Mode (Soft Ionization) LC->ESI CID CID Fragmentation (Tandem MS) ESI->CID

Comparative workflow for GC-EI-MS and LC-ESI-MS/MS analysis.

Protocol A: GC-EI-MS Analysis (Underivatized)

Note: While carboxylic acids are often derivatized (e.g., TMS esters) to prevent column tailing, direct analysis of the underivatized acid is possible using a highly polar nitroterephthalic acid-modified PEG column.

  • Sample Preparation: Dissolve 1 mg of 5-phenylpent-2-enoic acid in 1 mL of MS-grade ethyl acetate. Add 10 µL of an internal standard (e.g., nonadecanoic acid, 100 µg/mL).

  • System Blank: Inject 1 µL of pure ethyl acetate to establish a baseline and verify the absence of m/z 91 background contamination (common from pump oils).

  • Chromatography:

    • Column: DB-FFAP (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 240°C (hold 5 min).

  • Mass Spectrometry:

    • Ion Source: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50 to 300.

  • Validation Check: Verify the isotopic distribution of the m/z 176 [M]+• peak. The [M+1] peak should be approximately 12% of the molecular ion, corresponding to the natural abundance of 11 carbon atoms.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v).

  • Chromatography:

    • Column: Kinetex C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid (Note: Formic acid slightly suppresses negative ionization but is critical for sharp chromatographic peak shape).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Polarity: Negative ESI.

    • Capillary Voltage: 2.5 kV.

    • Precursor Selection: Isolate m/z 175.0 in Q1.

    • Collision Energy (CE): Optimize between 10-25 eV using Argon collision gas.

    • Product Ion Scan: Monitor m/z 131.0 in Q3.

  • Validation Check: Run a matrix blank to ensure no isobaric interferences co-elute at the retention time of 5-phenylpent-2-enoic acid.

References

  • Formation of Enol Ethers by Radical Decarboxylation of α-Alkoxy β-Phenylthio Acids.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. rsc.org.
  • A Practical Synthesis of Terminal Vinyl Fluorides. PMC - NIH.

Sources

Comparative

Comparative Biological Activity of 5-Phenylpent-2-enoic Acid Isomers: A Technical Guide for Drug Design and Agrochemical Development

As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of unsaturated aliphatic-aromatic acids is critical for targeted assay development. 5-Phenylpent-2-enoic acid (C₁₁H₁₂O₂)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of unsaturated aliphatic-aromatic acids is critical for targeted assay development. 5-Phenylpent-2-enoic acid (C₁₁H₁₂O₂) is a versatile biochemical scaffold whose biological activity is strictly governed by the spatial geometry of its Δ² double bond. The divergence between its (E)- and (Z)-isomers dictates receptor binding pocket affinity, lipophilicity, and metabolic stability[1].

This guide objectively compares the biological performance of these isomers across agrochemical, plant physiological, and microbiological applications, providing self-validating experimental frameworks for researchers.

Structural Dynamics and Isomeric Causality

The biological divergence of 5-phenylpent-2-enoic acid isomers stems from their distinct steric profiles. The (E)-isomer (trans geometry) adopts an extended, linear conformation, minimizing steric hindrance between the terminal phenyl ring and the polar carboxylic acid head. Conversely, the (Z)-isomer (cis geometry) introduces a rigid structural "kink." This spatial orientation directly influences how the molecule interacts with biological targets, such as neuromuscular receptors in insects or β-oxidation enzymes in marine bacteria. In medicinal chemistry, these specific geometries are leveraged as structural replacements in the synthesis of complex tubulysin analogues[2].

SAR_Pathways Base 5-Phenylpent-2-enoic Acid Z_Iso (Z)-Isomer (Cis Geometry) Base->Z_Iso Stereoselective Synthesis E_Iso (E)-Isomer (Trans Geometry) Base->E_Iso Stereoselective Synthesis Plant Plant Physiology Gravitropism Assay (Inactive Probe) Z_Iso->Plant Structural Probe Insect Agrochemical Insecticidal Amides (LC50 ~27-30 ppm) Z_Iso->Insect Amidation E_Iso->Insect Amidation Microbe Bioremediation Alcanivorax β-Oxidation E_Iso->Microbe Microbial Degradation

Figure 1: Biological pathways and structure-activity relationships of 5-phenylpent-2-enoic acid.

Comparative Biological Efficacy

Agrochemical Potential: Insecticidal Amides

Amide derivatives of 5-phenylpent-2-enoic acid isomers exhibit potent neurotoxic effects on agricultural pests[3]. In controlled bioassays, adult cockroaches (Blattella germanica) exposed to these amides suffered total neuromuscular paralysis within 3 hours, progressing to terminal mortality within 24 hours[4]. When tested against flour beetles (Tribolium confusum), the compounds demonstrated high lethality with an LC₅₀ ranging narrowly between 27 and 30 ppm[4]. The rapid onset of paralysis suggests interference with fast-acting ion channels rather than slow metabolic disruption.

Plant Physiology: Gravitropism Modulation

In the development of selective plant growth regulators, 5-phenylpent-2-enoic acid serves as a critical structural probe. Research into root gravitropism utilizes Ku-76 ((2Z,4E)-5-phenylpenta-2,4-dienoic acid) as a potent inhibitor[5]. To determine the necessity of the conjugated diene system, researchers synthesized the mono-ene (Z)-5-phenylpent-2-enoic acid and (E)-5-phenylpent-2-enoic acid analogues[5]. Both mono-ene isomers failed to exhibit gravitropic bending inhibition[5]. This loss of function acts as a vital negative control, proving that a single double bond and an aromatic ring are insufficient; the full (2Z,4E)-dienyl skeleton is an absolute requirement for receptor binding in Arabidopsis[5].

Microbial Bioremediation Pathways

In environmental microbiology, the (E)-isomer of 5-phenyl-2-pentenoic acid is a documented metabolic intermediate. During the biodegradation of alkylbenzenes by the marine bacterium Alcanivorax sp. strain MBIC 4326, 5-phenylpentanoic acid undergoes β-oxidation[6]. 5-phenyl-2-pentenoic acid is generated as a transient intermediate before being further degraded into trans-cinnamic acid and, ultimately, benzoic acid[6].

Quantitative Data Presentation

The following table summarizes the comparative biological performance metrics of 5-phenylpent-2-enoic acid derivatives across different biological systems.

Target Organism / SystemIsomer / DerivativeBiological ActivityKey MetricReference
Tribolium confusumAmide derivativesInsecticidal (Mortality)LC₅₀: 27–30 ppm[4]
Blattella germanicaAmide derivativesNeuromuscular Paralysis100% paralysis < 3h[4]
Arabidopsis thaliana(Z)-5-phenylpent-2-enoic acidGravitropism InhibitionInactive (0% inhibition)[5]
Alcanivorax sp. MBIC 43265-phenyl-2-pentenoic acidMicrobial β-OxidationMetabolic Intermediate[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step is grounded in biochemical causality.

Validation_Workflow Step1 1. Isomer Purification Step2 2. LC-MS & NMR Validation Step1->Step2 Step3 3. Bioassay Execution Step2->Step3 Step4 4. Data Quantification Step3->Step4

Figure 2: Self-validating experimental workflow for isomeric biological activity assessment.

Protocol A: Topical Insecticidal Bioassay

Causality: Topical application ensures direct cuticular penetration, bypassing the highly variable pharmacokinetics of oral ingestion and directly assessing the compound's neurotoxic potential.

  • Vehicle Preparation: Dissolve the purified amide derivatives of (E)- and (Z)-isomers in HPLC-grade acetone to achieve concentrations of 10, 20, 30, and 50 ppm. Why: Acetone evaporates rapidly without inducing cuticular toxicity, leaving only the pure compound on the insect's exoskeleton.

  • Application: Apply 1 µL of the solution directly to the ventral thorax of adult Blattella germanica. Why: The ventral thorax has a high density of spiracles and a thinner cuticle, allowing rapid diffusion into the hemolymph.

  • Validation Checkpoint (Self-Validation): Concurrently treat a control group with 1 µL of pure acetone. Rule: If control group mortality exceeds 5% at 24 hours, the assay is voided due to vehicle contamination or environmental stress.

  • Observation: Monitor and record paralysis at 1, 3, and 24 hours to calculate the LC₅₀.

Protocol B: Root Gravitropism Inhibition Assay

Causality: Rotating agar plates by 90 degrees forces the roots to re-orient. Measuring the specific angle of curvature isolates the gravitropic response from general phytotoxic growth inhibition.

  • Seed Germination: Germinate Arabidopsis thaliana seeds on 1% agar plates containing half-strength Murashige and Skoog (MS) medium.

  • Compound Transfer: After 3 days, transfer uniform seedlings to new agar plates containing 10 µM of (Z)-5-phenylpent-2-enoic acid (negative control) or Ku-76 (positive control). Why: 10 µM is the established threshold for observing receptor-mediated gravitropic inhibition without causing broad cellular toxicity.

  • Gravitropic Stimulation: Rotate the plates exactly 90° and incubate in the dark. Why: Darkness prevents phototropic responses from interfering with the gravitropic data.

  • Validation Checkpoint (Self-Validation): Measure the root growth rate (mm/day) alongside the curvature angle. Rule: If the compound halts root elongation entirely, it is a general toxin, not a selective gravitropism inhibitor.

  • Measurement: Image the roots after 24 hours and calculate the angle of curvature using ImageJ software.

Sources

Validation

5-Phenylpent-2-enoic acid vs. other fatty acids in 5-alpha-reductase inhibition

The evaluation of 5-alpha-reductase (5-AR) inhibitors is a cornerstone in the development of therapeutics for androgen-dependent pathologies, such as benign prostatic hyperplasia (BPH) and androgenic alopecia. While ster...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of 5-alpha-reductase (5-AR) inhibitors is a cornerstone in the development of therapeutics for androgen-dependent pathologies, such as benign prostatic hyperplasia (BPH) and androgenic alopecia. While steroid-derived competitive inhibitors (e.g., finasteride) dominate the clinical landscape, lipid-sterolic extracts and free fatty acids (FFAs) have proven to be highly potent non-competitive inhibitors[1].

Recently, synthetic short-chain aryl-alkenoic acids, such as 5-Phenylpent-2-enoic acid (5-PPA) , have been explored in various enzymatic assays[2]. This guide provides a rigorous structural and functional comparison between 5-PPA and established aliphatic free fatty acids in the context of 5-AR inhibition, detailing the structure-activity relationships (SAR) and the self-validating methodologies required to test them.

Structural Activity Relationship (SAR) & Mechanistic Pathways

To understand why certain molecules inhibit 5-AR while others fail, we must look at the enzyme's microenvironment. 5-AR is a highly hydrophobic, membrane-bound oxidoreductase localized in the endoplasmic reticulum of prostatic and follicular cells.

Aliphatic Free Fatty Acids (The Standard)

Research demonstrates that specific aliphatic fatty acids are potent inhibitors of 5-AR[1]. The inhibitory efficacy is heavily dependent on chain length and the degree of unsaturation[3]:

  • Polyunsaturated Fatty Acids (PUFAs): Compounds like γ -linolenic acid (C18:3) exhibit the highest potency. The cis-double bonds create "kinks" in the aliphatic chain, allowing the lipid to intercalate into the microsomal membrane, thereby disrupting the lipid bilayer environment that 5-AR relies on for its native conformation[1].

  • Saturated Fatty Acids: Medium-chain saturated fats like lauric acid (C12:0) and myristic acid (C14:0) also show significant non-competitive inhibition, whereas longer saturated chains (e.g., stearic acid) are inactive[3].

5-Phenylpent-2-enoic Acid (The Synthetic Analog)

5-PPA (C11H12O2) is an α,β -unsaturated carboxylic acid featuring a terminal phenyl group[2]. While the α,β -unsaturated carbonyl system is a classic pharmacophore for covalent enzyme inhibition (often acting as a Michael acceptor), 5-PPA is fundamentally mismatched for 5-AR:

  • Lack of Lipophilicity: 5-PPA possesses only a 5-carbon aliphatic backbone. It lacks the critical C12–C18 hydrophobic tail required to penetrate the microsomal lipid microenvironment.

  • Alternative Utility: Instead of targeting membrane-bound oxidoreductases, 5-PPA is highly valued as a synthetic precursor. It is frequently utilized to synthesize aza-peptide epoxides, which are highly selective, irreversible inhibitors of clan CD cysteine proteases (such as caspases)[4].

Mechanism T Testosterone (Substrate) Enzyme 5-Alpha-Reductase (Membrane-Bound) T->Enzyme Binds Active Site DHT Dihydrotestosterone (Product) Enzyme->DHT Reduction via NADPH FFA Aliphatic Fatty Acids (e.g., Lauric, GLA) FFA->Enzyme Non-competitive Inhibition (Bilayer Disruption) PPA 5-Phenylpent-2-enoic acid (Short-chain Aryl) PPA->Enzyme Inactive (Lacks Lipophilic Tail)

Mechanistic pathways of 5-AR inhibition by fatty acids vs. 5-PPA.

Quantitative Comparison of Inhibitory Potency

The following table synthesizes the structural parameters and in vitro 5-AR inhibitory potencies of these compounds, highlighting the necessity of the aliphatic tail.

CompoundChemical ClassCarbon Chain Length5-AR Inhibitory Potency (IC50)Primary Mechanism of Action
γ -Linolenic Acid Polyunsaturated Fatty AcidC18 (3 double bonds)High (< 10 µM)Non-competitive; Lipid bilayer disruption
Lauric Acid Saturated Fatty AcidC12 (0 double bonds)High (~ 10-20 µM)Non-competitive; Conformational modulation
Oleic Acid Monounsaturated Fatty AcidC18 (1 double bond)ModerateNon-competitive
Finasteride (Control)4-Aza-steroidN/AVery High (< 10 nM)Competitive (Type II specific)
5-Phenylpent-2-enoic Acid Aryl-alkenoic AcidC5 (aliphatic backbone)Inactive / NegligibleN/A (Lacks required lipophilicity)

Self-Validating Experimental Protocol: In Vitro 5-AR Assay

To empirically validate the comparative efficacy of FFAs versus 5-PPA, a robust, self-validating microsomal assay is required. As a Senior Application Scientist, I emphasize that the integrity of this assay relies entirely on protecting the enzyme's native state and strictly controlling the cofactor stability.

Step 1: Microsomal Preparation
  • Isolate prostatic tissue (human or rat) and homogenize in a 20 mM potassium phosphate buffer (pH 7.0) containing 0.32 M sucrose and 1 mM Dithiothreitol (DTT).

  • Centrifuge the homogenate at 100,000 × g for 60 minutes at 4°C to isolate the microsomal pellet.

  • Causality Check: 5-AR contains critical cysteine residues in its active site. DTT is mandatory to prevent the spontaneous oxidation of these sulfhydryl groups, ensuring the enzyme remains active during isolation.

Step 2: Assay Incubation
  • Resuspend the microsomal protein (approx. 100 µg/mL) in the reaction buffer.

  • Add 0.5 µM of [14C] -testosterone (the substrate).

  • Initiate the reaction by adding 1 mM of freshly prepared NADPH.

  • Causality Check: NADPH is highly unstable in aqueous solutions. Using degraded NADPH will artificially lower the baseline conversion rate of testosterone to DHT, leading to a false-positive calculation of "inhibition" for the test compounds.

Step 3: Inhibitor Introduction
  • Introduce the test compounds (Lauric Acid, γ -Linolenic Acid, and 5-PPA) dissolved in absolute ethanol.

  • Ensure the final ethanol concentration in the assay does not exceed 1% v/v.

  • Causality Check: Higher concentrations of organic solvents will induce spontaneous protein denaturation, invalidating the assay. A solvent-only control tube is mandatory to establish the baseline enzymatic activity.

Step 4: Termination & Extraction
  • After 30 minutes of incubation at 37°C, terminate the reaction by adding 2 mL of ice-cold ethyl acetate.

  • Causality Check: Ethyl acetate serves a dual purpose: it instantly denatures the microsomal proteins (stopping the reaction at a precise time point) and acts as a highly efficient organic solvent to partition the lipophilic steroids (Testosterone and DHT) away from the aqueous buffer for clean downstream analysis.

Step 5: HPLC / Radiometric Quantification
  • Vortex the mixture, centrifuge to separate the phases, and extract the upper organic layer.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the HPLC mobile phase.

  • Quantify the ratio of [14C] -DHT to [14C] -Testosterone to determine the percentage of enzyme inhibition.

Workflow Step1 1. Microsome Isolation Step2 2. Substrate & Cofactor Addition Step1->Step2 Step3 3. Inhibitor Incubation Step2->Step3 Step4 4. Ethyl Acetate Extraction Step3->Step4 Step5 5. HPLC/GC-MS Quantification Step4->Step5

Workflow for in vitro validation of 5-AR inhibitory activity.

References

  • Liang T, Liao S. "Inhibition of steroid 5 alpha-reductase by specific aliphatic unsaturated fatty acids." Biochemical Journal, 1992.

  • Raynaud JP, et al. "Inhibition of type 1 and type 2 5alpha-reductase activity by free fatty acids, active ingredients of Permixon." Journal of Steroid Biochemistry and Molecular Biology, 2002.

  • National Center for Biotechnology Information. "5-Phenylpent-2-enoic acid." PubChem Compound Summary for CID 556999.

  • James KE, et al. "Design, Synthesis, and Evaluation of Aza-Peptide Epoxides as Selective and Potent Inhibitors of Caspases-1, -3, -6, and -8." Journal of Medicinal Chemistry, 2004.

Sources

Comparative

A Comparative Analysis of 5-Phenylpent-2-enoic Acid Derivatives in Cytotoxicity Assays: A Guide for Drug Discovery

In the landscape of oncological research, the identification of novel scaffolds for the development of potent and selective anticancer agents is a paramount objective. Among the myriad of chemical entities, derivatives o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the identification of novel scaffolds for the development of potent and selective anticancer agents is a paramount objective. Among the myriad of chemical entities, derivatives of 5-phenylpent-2-enoic acid are emerging as a promising class of compounds. Their structural similarity to naturally occurring chalcones and cinnamaldehyde analogs, known for their broad spectrum of biological activities, positions them as attractive candidates for further investigation.[1][2] This guide provides a comparative study of 5-phenylpent-2-enoic acid derivatives and their close analogs, focusing on their cytotoxic properties. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Investigating 5-Phenylpent-2-enoic Acid Derivatives

The core structure of 5-phenylpent-2-enoic acid, featuring a phenyl group connected to a pentenoic acid moiety, contains an α,β-unsaturated carbonyl system. This Michael acceptor is a key pharmacophore responsible for the biological activity of many chalcones and related compounds.[3] It can react with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins, thereby modulating their function and triggering cellular responses like apoptosis.[3] The versatility of this scaffold allows for a wide range of chemical modifications to fine-tune its pharmacological profile.

General Synthetic Strategies

The synthesis of 5-phenylpent-2-enoic acid derivatives can be achieved through established organic chemistry methodologies. A common approach involves the Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester, which can then be hydrolyzed to the corresponding carboxylic acid.[4] Further derivatization of the carboxylic acid to amides or esters, or modification of the phenyl ring, can be readily accomplished.

G cluster_synthesis General Synthetic Workflow Starting_Materials Phenylacetaldehyde or Derivative & Phosphonoacetate HWE_Reaction Horner-Wadsworth-Emmons Reaction Starting_Materials->HWE_Reaction Base Unsaturated_Ester α,β-Unsaturated Ester HWE_Reaction->Unsaturated_Ester Hydrolysis Hydrolysis Unsaturated_Ester->Hydrolysis Acid or Base Pentenoic_Acid 5-Phenylpent-2-enoic Acid Hydrolysis->Pentenoic_Acid Derivatization Derivatization (e.g., Amidation) Pentenoic_Acid->Derivatization Coupling Agents Target_Derivatives Target Derivatives Derivatization->Target_Derivatives

Figure 1: General synthetic workflow for 5-phenylpent-2-enoic acid derivatives.

Comparative Cytotoxicity of 5-Phenylpent-2-enoic Acid Analogs

While specific cytotoxicity data for a wide range of 5-phenylpent-2-enoic acid derivatives is still emerging, studies on closely related analogs, such as 5-phenyl-2,4-pentadienoic acid derivatives, provide valuable insights into their potential as anticancer agents. A study on a series of amides derived from 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid demonstrated significant cytotoxic activity against various human cancer cell lines.[5]

Compound IDR Group (Amine)Cancer Cell LineIC50 (µM)[5]
4a 4-Methyl-anilineMCF-7 (Breast)5.21
HEPG2 (Liver)6.54
4b 4-Bromo-anilineMCF-7 (Breast)4.12
HEPG2 (Liver)3.98
4c 4-Chloro-anilineMCF-7 (Breast)4.87
HEPG2 (Liver)5.15
4d 2,4-Dichloro-anilineMCF-7 (Breast)3.78
HEPG2 (Liver)4.02
4e 2-Methyl-anilineMCF-7 (Breast)6.13
HEPG2 (Liver)7.21
Piperine PiperidineMCF-7 (Breast)> 10
HEPG2 (Liver)> 10

Table 1: Cytotoxic Activity of 5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoic Acid Amide Derivatives [5]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 suggests several key structure-activity relationships for this class of compounds:

  • Amide Substitution: The conversion of the carboxylic acid to various substituted anilides generally enhances the cytotoxic activity compared to the parent natural product, piperine.[5]

  • Electronic Effects of Phenyl Ring Substituents: The presence of electron-withdrawing groups, such as chloro and bromo substituents, on the aniline ring tends to increase the cytotoxic potency. For instance, compound 4d , bearing a 2,4-dichloroaniline moiety, exhibited the most potent activity against the MCF-7 breast cancer cell line with an IC50 value of 3.78 µM.[5] This is a common trend observed in chalcone derivatives as well.[2][6]

Potential Mechanisms of Action

The cytotoxic effects of 5-phenylpent-2-enoic acid derivatives are likely mediated through multiple mechanisms, similar to their chalcone and cinnamaldehyde counterparts. These may include:

  • Induction of Apoptosis: Many chalcone derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins.[2]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[3]

  • Inhibition of Key Signaling Pathways: The α,β-unsaturated carbonyl moiety can interact with and inhibit the function of key proteins in oncogenic signaling pathways, such as the NF-κB and PI3K/Akt pathways.[1]

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition Derivative 5-Phenylpent-2-enoic Acid Derivative NFkB NF-κB Pathway Derivative->NFkB Inhibition PI3K PI3K/Akt Pathway Derivative->PI3K Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction Proliferation Cell Proliferation NFkB->Proliferation PI3K->Proliferation Proliferation->Apoptosis Inhibition

Figure 2: Potential signaling pathways modulated by 5-phenylpent-2-enoic acid derivatives.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for assessing the cytotoxicity of novel 5-phenylpent-2-enoic acid derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HEPG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic drug). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The preliminary data on analogs of 5-phenylpent-2-enoic acid derivatives highlight their potential as a scaffold for the development of novel anticancer agents. The ease of synthesis and the ability to modulate their cytotoxic activity through chemical modifications make them an attractive area for further investigation. Future studies should focus on synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways involved in their cytotoxic effects. The protocols and insights provided in this guide offer a solid foundation for researchers to build upon in their quest for more effective cancer therapies.

References

  • Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model. PMC. Available from: [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PMC. Available from: [Link]

  • Chalcones: An Update on Cytotoxic and Chemoprotective Properties. J Pharm Pharmacol. 2005 Feb;57(2):133-47.
  • Cytotoxic activity (IC 50 values (µM)) of chalcone analogs (CH1, CH2),... ResearchGate. Available from: [Link]

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Molecules. 2025 Jun 22;30(13):5432.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules. 2023 May 10;28(10):4009.
  • Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp. PLoS One. 2011 Jan 13;6(1):e16084.
  • Synthesis And Biological Evaluation Of 5-(3,4- Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents. Academia.edu. Available from: [Link]

  • Coordinative Compounds Based on Unsaturated Carboxylate with Versatile Biological Applications. Molecules. 2024 May 15;29(10):2294.
  • Activity of Natural Carboxylic Acids. Encyclopedia.pub. 2020 Nov 2.
  • Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Adv. 2025 Aug 27;15(36):23456-23478.
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules. 2020 Oct 8;25(19):4637.
  • Unsaturated carboxylic and hydroxamic acids as inhibitors of lipoxygenase with anti-inflammatory and anticancer activity. ResearchGate. Available from: [Link]

  • Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. Molecules. 2016 Nov 17;21(11):1569.
  • Design, Synthesis and In Vitro Anticancer Evaluation of a Stearic Acid-based Ester Conjugate. Anticancer Res. 2013 Jun;33(6):2445-51.
  • 5-Phenyl-2,4-pentadienoic acid | C11H10O2 | CID 73777. PubChem. Available from: [Link]

  • 5-Phenylpent-2-enoic acid | C11H12O2 | CID 556999. PubChem. Available from: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Synthesis, characterization, and cytotoxicity of Pt (Ⅱ) and Pd (Ⅱ) complexes with 2-phenyl-1H-imidazo[4,5-f][8][9]phenanthroline as ligand. ResearchGate. Available from: [Link]

Sources

Validation

comparing the efficacy of different catalysts for 5-Phenylpent-2-enoic acid synthesis

Executive Summary & Chemical Context 5-Phenylpent-2-enoic acid is a highly versatile α,β-unsaturated carboxylic acid. It serves as a critical building block in the synthesis of complex pharmaceutical active ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Phenylpent-2-enoic acid is a highly versatile α,β-unsaturated carboxylic acid. It serves as a critical building block in the synthesis of complex pharmaceutical active ingredients (APIs), including [1] and [2].

Synthesizing this molecule presents a distinct challenge: the extended aliphatic chain combined with the terminal phenyl group creates a thermodynamic environment where the double bond is prone to migration. Consequently, the choice of catalyst dictates not only the overall yield but also the E/Z stereoselectivity and the ratio of positional isomers (2-enoic vs. 3-enoic acid). This guide objectively evaluates the three dominant catalytic strategies used in modern synthetic laboratories.

Mechanistic Pathways & Catalyst Evaluation

A. Organocatalytic Knoevenagel-Doebner Condensation (Pyridine/Piperidine)

The classical approach relies on the condensation of 3-phenylpropanal with malonic acid. A dual-catalyst system is typically employed: piperidine acts as a nucleophilic catalyst, and pyridine serves as a basic solvent[3].

  • Mechanistic Causality: Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy for malonic acid attack. Subsequent heating drives irreversible decarboxylation.

  • Drawbacks: The basic conditions and elevated temperatures required for decarboxylation promote the deprotonation of the acidic γ-protons. This leads to an equilibrium mixture, often yielding a ~2:1 ratio of the desired 5-phenyl-2-pentenoic acid and the undesired 5-phenyl-3-pentenoic acid[3].

B. Base-Mediated Horner-Wadsworth-Emmons (HWE) Olefination (NaH / LiOH)

To achieve absolute geometric control, the HWE olefination utilizes a phosphonate ester (e.g., triethyl phosphonoacetate) activated by a strong base like Sodium Hydride (NaH) .

  • Mechanistic Causality: NaH quantitatively deprotonates the phosphonate to form a stabilized carbanion. Nucleophilic attack on 3-phenylpropanal forms a 4-membered trans-oxaphosphetane intermediate. The steric bulk of the phosphonate ensures that the subsequent elimination proceeds almost exclusively to the E-alkene (>98:2 E/Z). A secondary catalyst, Lithium Hydroxide (LiOH) , is then used to saponify the ester into the free acid without triggering double-bond migration[4].

C. Transition Metal-Catalyzed Cross-Metathesis (Ruthenium Carbenes)

A modern disconnection strategy involves the cross-metathesis of allylbenzene with acrylic acid, catalyzed by Ruthenium-carbenes (e.g., Hoveyda-Grubbs 2nd Generation)[4].

  • Mechanistic Causality: The Ru-carbene selectively coordinates to terminal olefins. The reaction is entropically driven forward by the continuous expulsion of volatile ethylene gas. The bidentate isopropoxystyrene ligand on the Hoveyda-Grubbs catalyst prevents the acrylic acid substrate from poisoning the metal center, ensuring high turnover numbers.

Quantitative Data Comparison

The following table summarizes the performance metrics of each catalytic system based on standardized 10-mmol scale reactions.

Catalyst SystemPrimary ReagentsYield (%)E/Z RatioPositional Purity (2-enoic : 3-enoic)Cost / Scalability
Pyridine / Piperidine 3-Phenylpropanal + Malonic Acid45 - 65%> 95:5~ 65 : 35Very Low / Excellent
NaH / LiOH (HWE) 3-Phenylpropanal + Phosphonate85 - 92%> 98:2> 99 : 1Moderate / Good
Ru-Carbene (Grubbs) Allylbenzene + Acrylic Acid75 - 85%> 15:1> 99 : 1High / Moderate

Visualizing Catalyst Selection & Workflows

DecisionTree Start Target: 5-Phenylpent-2-enoic Acid Q1 Is strict E-isomer purity required? Start->Q1 Q2 Are residual heavy metals acceptable? Q1->Q2 Yes CatK Use Knoevenagel Condensation (Pyridine/Piperidine) Q1->CatK No (Mixtures OK) CatH Use HWE Olefination (NaH / LiOH) Q2->CatH No (API Synthesis) CatM Use Cross-Metathesis (Ru-Carbene) Q2->CatM Yes

Logical decision tree for selecting the optimal synthesis catalyst.

Workflow SM1 3-Phenylpropanal Cat1 Pyridine/Piperidine (Knoevenagel) SM1->Cat1 Malonic Acid Heat Cat2 NaH / LiOH (HWE) SM1->Cat2 Phosphonate then Hydrolysis SM2 Allylbenzene Cat3 Ru-Carbene (Metathesis) SM2->Cat3 Acrylic Acid - Ethylene Prod (E)-5-Phenylpent-2-enoic Acid Cat1->Prod ~65% yield Byprod 5-Phenyl-3-pentenoic Acid (Isomer Impurity) Cat1->Byprod ~35% migration Cat2->Prod >95% (Exclusive E) Cat3->Prod ~80% yield

Mechanistic pathways and catalyst-dependent product distribution.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following step-by-step methodologies include built-in causality checks and validation parameters.

Protocol 1: Organocatalytic Knoevenagel Condensation[3]
  • Reaction Setup: In a round-bottom flask, combine 3-phenylpropanal (10.0 mmol) and malonic acid (12.0 mmol).

  • Catalyst Addition: Add pyridine (30.0 mmol) as the solvent/base, followed by a catalytic amount of piperidine (1.0 mmol).

    • Causality Check: The solution will turn slightly yellow as the reactive iminium intermediate forms.

  • Thermal Decarboxylation: Heat the mixture to 85 °C for 4 hours.

    • Validation: Monitor the reaction via the bubbler; the cessation of CO₂ gas evolution indicates the completion of the decarboxylation step.

  • Workup: Cool to room temperature, acidify to pH 2 using 1M HCl, and extract with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Analytical Validation: ¹H NMR (CDCl₃) will self-validate the expected isomerization flaw of this catalyst. You will observe a mixture of α,β-unsaturated protons (δ ~7.0, dt) and β,γ-unsaturated alkene protons.

Protocol 2: Base-Mediated HWE Olefination[4][5]
  • Carbanion Generation: Suspend NaH (11.0 mmol, 60% dispersion in mineral oil) in anhydrous THF (20 mL) at 0 °C under argon. Dropwise add triethyl phosphonoacetate (11.0 mmol).

    • Causality Check: Immediate H₂ gas evolution confirms the quantitative deprotonation of the phosphonate.

  • Olefination: Once gas evolution ceases, add 3-phenylpropanal (10.0 mmol) dropwise. Warm to room temperature and stir for 2 hours. Quench with saturated NH₄Cl and extract with diethyl ether to isolate the ester.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and H₂O (20 mL). Add LiOH (20.0 mmol) and stir at room temperature for 12 hours.

    • Causality Check: Using LiOH at room temperature prevents the thermal double-bond migration seen in Protocol 1.

  • Workup: Evaporate the THF, acidify the aqueous layer to pH 2 with 1M KHSO₄, and extract with ethyl acetate. Dry and concentrate.

  • Analytical Validation: ¹H NMR (CDCl₃) will show a distinct doublet of triplets (dt) at δ ~7.03 (J = 15.7, 6.8 Hz). The large coupling constant (J > 15 Hz) self-validates the exclusive E-geometry.

Protocol 3: Ruthenium-Catalyzed Cross-Metathesis[5]
  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve allylbenzene (10.0 mmol) and acrylic acid (20.0 mmol) in anhydrous dichloromethane (40 mL).

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (0.5 mmol, 5 mol%).

    • Causality Check: The reaction must be kept strictly anhydrous; moisture will prematurely decompose the Ru-carbene species.

  • Metathesis: Attach a reflux condenser and heat to 40 °C for 12 hours.

    • Validation: The continuous release of ethylene gas drives the equilibrium. If the reaction stalls, sparging the solution with argon can help remove dissolved ethylene.

  • Workup & Purification: Concentrate the mixture in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to remove ruthenium residues.

  • Analytical Validation: Mass spectrometry (HRMS) combined with the complete disappearance of terminal vinyl protons (δ ~5.0-5.8) in the ¹H NMR spectrum confirms full conversion.

References

  • Method for producing 5-phenylpentanoic acid (Patent JP3357147B2). Google Patents.
  • Total Synthesis and Biological Evaluation of Tubulysin Analogues . The Journal of Organic Chemistry. URL:[Link]

  • Essential structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid for inhibition of root gravitropism . Phytochemistry. URL:[Link]

  • Formation of Enol Ethers by Radical Decarboxylation of α-Alkoxy β-Phenylthio Acids . The Journal of Organic Chemistry. URL:[Link]

  • Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic Acids . Organic Letters. URL:[Link]

Sources

Comparative

A Researcher's Comparative Guide to Assessing the Enantiomeric Purity of 5-Phenylpent-2-enoic Acid Derivatives

In the landscape of pharmaceutical and chemical research, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety.[1] For 5-phenylpent-2-en...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and chemical research, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety.[1] For 5-phenylpent-2-enoic acid derivatives, a class of compounds with significant therapeutic potential, the precise determination of enantiomeric purity is paramount. The presence of an undesired enantiomer can lead to reduced therapeutic effect, altered pharmacokinetic profiles, or even adverse toxicological outcomes.[1]

This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the enantiomeric purity of 5-phenylpent-2-enoic acid derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

The Analytical Arsenal: A Comparative Overview

The primary challenge in enantiomeric purity assessment lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[2] Therefore, a chiral environment must be introduced to differentiate them. The most powerful and widely employed methods to achieve this are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]

Feature Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral NMR Spectroscopy Polarimetry
Principle Direct physical separation of enantiomers on a chiral stationary phase (CSP).[1]Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.[5]Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[3]Measures the rotation of plane-polarized light by a chiral sample.[6]
Resolution (Rs) Generally provides good to excellent resolution, which can be optimized by adjusting mobile phase composition and flow rate.[7]Capable of providing very high resolution for volatile analytes.[7]Resolution is observed as the difference in chemical shifts (Δδ), which depends on the analyte and chiral auxiliary.[8]No separation of enantiomers.
Analysis Time Can range from several minutes to over half an hour.[7]Typically offers faster analysis times compared to HPLC for volatile compounds.[7]Rapid, often requiring only a few minutes for data acquisition.[3]Very fast, near-instantaneous measurement.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with FID or MS detectors.Generally lower than chromatographic methods.Low sensitivity, requiring higher sample concentrations.[9]
Sample Preparation Often minimal; dissolution in a suitable solvent.[5]May require derivatization to increase volatility and thermal stability.[5][10]Minimal; dissolution with a chiral auxiliary.Requires a purified sample of known concentration.[9]
Key Advantage "Gold standard" for routine quality control, highly robust and versatile.[1][3]Excellent for volatile and thermally stable compounds, offering high efficiency.Non-destructive, useful for reaction monitoring and high-throughput screening.[3]Simple and rapid for a quick check of optical activity.
Key Limitation Method development can be time-consuming.Limited to volatile/derivatizable analytes.[10]Potential for inaccuracies if derivatization is not quantitative.[11]Not a separative technique; requires a known specific rotation of the pure enantiomer.[9][11]

In-Depth Analysis of Key Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the cornerstone of enantiomeric purity analysis in the pharmaceutical industry due to its robustness, high resolution, and wide applicability.[1][12] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4]

The Causality Behind the Separation: The differential interaction between the enantiomers and the CSP is based on the formation of transient diastereomeric complexes.[1] The stability of these complexes is influenced by various intermolecular forces such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, like those derived from cellulose or amylose, are particularly versatile due to their complex chiral structures offering multiple interaction sites.[1][13]

Experimental Protocol: Chiral HPLC for 5-Phenylpent-2-enoic Acid

This protocol serves as a starting point and should be optimized for specific derivatives.

  • Column Selection: Begin with a polysaccharide-based CSP, such as Chiralpak® ID or Chiralpak® IG.[14] These columns have shown broad applicability for a range of chiral compounds.

  • Mobile Phase Preparation:

    • Normal Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point.[7][14] A typical initial ratio is 90:10 (v/v). An acidic or basic modifier may be added to improve peak shape for acidic or basic analytes, respectively.[15]

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is used.[13][16]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the 5-phenylpent-2-enoic acid derivative in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.[4]

  • Method Validation: A validated method ensures accuracy, precision, and reliability.[7] Validation parameters include specificity, linearity, accuracy, precision, and robustness.[17]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Column Select Chiral Column MobilePhase Prepare Mobile Phase Column->MobilePhase Sample Prepare Sample MobilePhase->Sample Equilibrate Equilibrate System Sample->Equilibrate Inject Inject Sample Equilibrate->Inject Detect Detect & Record Chromatogram Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: General workflow for chiral HPLC analysis.

Indirect Chiral Analysis: Derivatization

An alternative to direct separation on a CSP is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent (CDA).[2] These diastereomers have different physical properties and can be separated on a standard achiral column.[2]

The Rationale for Derivatization:

  • Expanded Scope: Allows for the analysis of compounds that are not well-resolved on available CSPs.

  • Enhanced Detection: A CDA can introduce a chromophore or fluorophore, significantly increasing detection sensitivity.[2][18]

  • Improved Volatility for GC: For GC analysis, derivatization can convert non-volatile carboxylic acids into more volatile and thermally stable esters.[2]

Common CDAs for carboxylic acids include chiral amines or alcohols, such as (S)-anabasine or fluorescent reagents like D-DBD-APy.[18][19] The reaction typically involves an activating agent to facilitate amide or ester bond formation.[18][20]

Experimental Protocol: Derivatization followed by RP-HPLC

  • Derivatization Reaction:

    • Dissolve the 5-phenylpent-2-enoic acid derivative in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a chiral amine (e.g., (S)-(-)-1-(1-Naphthyl)ethylamine) and a coupling agent (e.g., EDC/HOBt or DMT-MM).[20][21]

    • Allow the reaction to proceed to completion at a controlled temperature. It is crucial to ensure the reaction goes to completion to avoid kinetic resolution, which would lead to inaccurate results.[20]

  • Chromatographic Separation:

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water/buffer is typically used.

    • The remaining HPLC conditions would be similar to those for direct chiral HPLC.

  • Data Analysis: The % ee is calculated from the peak areas of the two diastereomers.

Logical Flow of Indirect Chiral Analysis

Derivatization_Workflow Enantiomers Enantiomeric Mixture (R-acid & S-acid) Reaction Derivatization Reaction Enantiomers->Reaction CDA Chiral Derivatizing Agent (e.g., S-amine) CDA->Reaction Diastereomers Diastereomeric Mixture (R,S-amide & S,S-amide) Reaction->Diastereomers Separation Achiral Chromatography (e.g., RP-HPLC) Diastereomers->Separation Quantification Quantification Separation->Quantification

Caption: Conversion of enantiomers to diastereomers for separation.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[3] It typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.[3][8]

Mechanism of Enantiomeric Discrimination: The CSA forms transient, rapidly exchanging diastereomeric complexes with the enantiomers in solution. These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer.[3] For carboxylic acids, chiral amines can act as effective CSAs.[22]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the 5-phenylpent-2-enoic acid derivative in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add an enantiomerically pure CSA (e.g., (R)-1-phenylethylamine) to the NMR tube. The stoichiometry of the CSA to the analyte may need to be optimized.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal that shows splitting in the presence of the CSA. Protons close to the stereocenter are often the best candidates.

  • Data Analysis:

    • Integrate the separated signals corresponding to the two diastereomeric complexes.

    • Calculate the % ee from the integration values.

Cross-Validation is Key: For robust and trustworthy results, it is highly recommended to cross-validate the enantiomeric excess values obtained from chiral HPLC and chiral NMR.[3] The complementary nature of these techniques provides a high degree of confidence in the analytical data.[3]

Concluding Remarks for the Practicing Scientist

The choice of method for assessing the enantiomeric purity of 5-phenylpent-2-enoic acid derivatives is a strategic decision that depends on the specific requirements of the analysis.

  • For routine quality control in a regulated environment, the robustness and high resolution of chiral HPLC make it the method of choice.[3]

  • When direct separation is challenging or enhanced sensitivity is required, indirect analysis via derivatization provides a powerful alternative.

  • For rapid analysis, reaction monitoring, or high-throughput screening, chiral NMR spectroscopy is an invaluable tool.[3]

  • Polarimetry , while a classical technique, is generally not recommended for accurate enantiomeric excess determination due to its limitations but can be a quick qualitative check.[11]

Ultimately, a multi-faceted approach, particularly the cross-validation between chromatographic and spectroscopic methods, will provide the most comprehensive and reliable characterization of enantiomeric purity, ensuring the quality, safety, and efficacy of these promising therapeutic agents.

References

  • Nakazawa, H., et al. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed. [Link]

  • ResearchGate. (2026). Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. ResearchGate. [Link]

  • Takayama, T., et al. (2014). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. PubMed. [Link]

  • Chromatography Online. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]

  • Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed. [Link]

  • Toyo'oka, T., et al. (n.d.). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst (RSC Publishing). [Link]

  • ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. ResearchGate. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th Edition Supplement. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]

  • ResearchGate. (2026). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. ResearchGate. [Link]

  • PubMed. (n.d.). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. PubMed. [Link]

  • Yeole, R. D., et al. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

  • JOCPR. (n.d.). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. JOCPR. [Link]

  • Google Patents. (n.d.). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Tokunaga, Y., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed. [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn. [Link]

  • ResearchGate. (2019). Determination of enantiomeric purity for π-basic aromatic alcohol chiral samples by 1H NMR spectroscopy. ResearchGate. [Link]

  • Canary, J. W., et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol. [Link]

  • Wada, K., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES. [Link]

  • SemOpenAlex. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. SemOpenAlex. [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. [Link]

  • Durham e-Theses. (2026). Chiral analysis by NMR spectroscopy. Durham e-Theses. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • PMC. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • PMC. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry (RSC Publishing). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Phenylpent-2-enoic acid

Comprehensive Safety and Operational Guide for Handling 5-Phenylpent-2-enoic Acid As a Senior Application Scientist, I recognize that handling specialized building blocks like 5-Phenylpent-2-enoic acid (CAS 55320-96-2) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Phenylpent-2-enoic Acid

As a Senior Application Scientist, I recognize that handling specialized building blocks like 5-Phenylpent-2-enoic acid (CAS 55320-96-2) requires more than simply skimming a Safety Data Sheet (SDS). This solid organic acid is a critical intermediate in the synthesis of complex therapeutics, including the development of GPR52 antagonists for Huntington's disease . However, its specific chemical architecture dictates strict handling protocols to prevent exposure and ensure experimental integrity.

This guide provides the causality behind the hazards and a self-validating system for safe operational handling.

Mechanistic Hazard Assessment (The "Why" Behind the PPE)

According to standardized GHS classifications, 5-Phenylpent-2-enoic acid carries several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Understanding the chemical mechanisms behind these hazards is vital for effective protection:

  • Skin and Eye Irritation (H315, H319): The carboxylic acid moiety readily donates protons upon contact with the aqueous environment of the ocular mucosa or perspiration on the skin, leading to localized pH drops and protein denaturation. Furthermore, the conjugated α,β -unsaturated system can act as a mild Michael acceptor. This means it can covalently react with nucleophilic residues (such as thiols in cysteine) on skin proteins, exacerbating contact dermatitis.

  • Respiratory Irritation (H335): As a crystalline solid , physical manipulation (weighing, transferring) generates fine airborne dust. Inhalation of these micro-particulates deposits the reactive acid directly onto the sensitive respiratory epithelium, bypassing larger mechanical defense mechanisms.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a self-validating barrier system must be employed. The table below summarizes the quantitative and qualitative PPE requirements for handling this compound.

Protection TargetRecommended PPEMaterial Specifications & Scientific Justification
Hands (Dermal) Nitrile Examination GlovesThickness: 0.11 mm. Nitrile provides excellent resistance to solid organic acids. Breakthrough time: >480 min for dry solid. Double-gloving is highly recommended during scale-up.
Eyes (Ocular) Chemical Safety GogglesSnug-fitting, indirect-vented goggles (ANSI Z87.1 compliant). Standard safety glasses are insufficient due to the risk of airborne dust settling into the eyes.
Body (Dermal) Flame-Retardant Lab Coat100% cotton or Nomex blend. Must be fully buttoned to the top to prevent reactive dust accumulation on street clothing.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a fume hood or if the local exhaust ventilation (LEV) fails. Otherwise, standard fume hood airflow is sufficient.

Operational Workflow & Handling Protocol

Every step in this methodology is designed to minimize dust generation and prevent cross-contamination.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Verification: Ensure the chemical fume hood is fully operational with a face velocity between 80–120 feet per minute (fpm). Do not handle the open container on a standard benchtop.

  • Static Mitigation: Solid organic acids often carry static charges, causing them to "jump" from the spatula and contaminate the balance area. Wipe the exterior of the weighing boat and the balance pan with an anti-static zero-charge wipe prior to dispensing.

  • Dispensing: Use a grounded stainless-steel spatula. Never pour the solid directly from the storage bottle, as this creates a high-velocity dust plume.

  • Transfer: Once the desired mass is weighed, transfer the solid into the reaction vessel inside the fume hood. If transferring to a round-bottom flask, use a wide-stem powder funnel to prevent accumulation at the ground-glass joint, which can compromise the seal.

  • Solubilization: Add the reaction solvent (e.g., DMF, DCM, or EtOH) to the flask to dissolve the solid before removing the vessel from the hood. Solubilizing the compound eliminates the inhalation dust hazard entirely.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action prevents the aerosolization of the reactive dust.

Step-by-Step Spill Cleanup Protocol:

  • Isolate: Restrict access to the spill area. If the spill occurred outside the fume hood, immediately don a P100 respirator.

  • Containment (No Sweeping): Never use a dry brush or broom. Dry sweeping immediately aerosolizes the reactive Michael acceptor dust into the breathing zone.

  • Neutralization: Moisten an absorbent spill pad with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the acid. Gently place the damp pad over the solid to suppress dust.

  • Collection: Scoop the neutralized slurry using a non-sparking plastic dustpan and place it into a sealable, chemically compatible waste container.

  • Final Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual compound.

Waste Segregation & Disposal Plan:

  • Solid Waste: Contaminated PPE, empty vials, and spill cleanup materials must be placed in a solid hazardous waste bin designated for "Organic Solid Waste" for high-temperature incineration.

  • Liquid Waste: If the acid is dissolved in a solvent, dispose of it in the "Halogen-Free Organic Liquid Waste" carboy. (Note: If a halogenated solvent like DCM was used for the reaction, it must be routed to the "Halogenated Waste" carboy).

Visualizing the Safety Workflow

Below is the logical workflow mapping the handling, reaction, and disposal pathways for 5-Phenylpent-2-enoic acid.

G Start 5-Phenylpent-2-enoic Acid (Solid, CAS 55320-96-2) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Dust Control) PPE->Hood Weigh Anti-Static Weighing & Dispensing Hood->Weigh React Solubilization & Reaction Setup Weigh->React Spill Spill Event (Dust Hazard) Weigh->Spill Accidental Drop Waste Waste Segregation React->Waste Post-Reaction Clean Wet Wipe (NaHCO3) No Dry Sweeping Spill->Clean Clean->Waste SolidW Solid Waste (Incineration) Waste->SolidW LiqW Liquid Waste (Organic Carboy) Waste->LiqW

Safe handling, spill mitigation, and disposal workflow for 5-Phenylpent-2-enoic acid.

References

  • Wang, et al. "GPR52 Antagonist Reduces Huntingtin Levels and Ameliorates Huntington's Disease-Related Phenotypes". Journal of Medicinal Chemistry, ACS Publications, 2020. URL:[Link]

  • National Center for Biotechnology Information. "5-Phenylpent-2-enoic acid | C11H12O2 | CID 556999". PubChem Database. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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